1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(13)10-3-2-9-4-5-12-7-11(9)6-10/h2-3,6,12H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBHMRJVQULAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510736 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82771-59-3 | |
| Record name | 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone chemical properties
An In-Depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: Properties, Synthesis, and Applications
Abstract
This compound, also known as 7-acetyl-1,2,3,4-tetrahydroisoquinoline, is a key heterocyclic compound built upon the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, safety information, a proposed synthetic pathway, and the derivatization potential of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound as a critical intermediate for the synthesis of novel therapeutic agents.
Core Chemical Properties
The fundamental identity, physicochemical characteristics, and safety profile of a compound are paramount for its effective use in a research and development setting.
Identification and Nomenclature
This compound is a disubstituted tetrahydroisoquinoline, featuring an acetyl group at the 7-position of the aromatic ring. Its core identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(1,2,3,4-tetrahydro-7-isoquinolinyl)ethanone | |
| CAS Number | 82771-59-3 | [4][5] |
| Molecular Formula | C₁₁H₁₃NO | [5] |
| Molecular Weight | 175.23 g/mol | [6] |
| Common Synonyms | 7-acetyl-1,2,3,4-tetrahydroisoquinoline | [6] |
| InChI Key | KKJBHMRJVQULAV-UHFFFAOYSA-N |
Physicochemical Properties
The physical state and stability of the compound dictate its handling and storage requirements.
| Property | Value | Source(s) |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Purity | Commonly supplied at ≥97% or ≥98% | [5][6] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [5] |
| Shipping Temperature | Normal ambient temperature |
Safety and Handling
According to supplier safety data, this compound is classified as an irritant.[7] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| GHS Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [7] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [7] |
Spectroscopic and Analytical Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different environments. A singlet integrating to 3H for the acetyl methyl group (CH₃) would likely appear around δ 2.5 ppm. The aromatic protons on the substituted ring would appear between δ 7.0-7.8 ppm. The four methylene protons (C1-H₂, C3-H₂, C4-H₂) of the tetrahydroisoquinoline ring system would produce multiplets in the δ 2.7-4.2 ppm region. A broad singlet corresponding to the secondary amine proton (N-H) would also be present.
-
¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the ketone carbonyl at δ > 195 ppm. The acetyl methyl carbon would resonate around δ 26 ppm. Aromatic carbons would appear in the δ 125-150 ppm range, while the aliphatic carbons of the saturated ring would be found upfield, typically between δ 29-50 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching absorption for the ketone, expected around 1680 cm⁻¹. Other key signals would include a moderate N-H stretch around 3300 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches just below 3000 cm⁻¹.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 175. A prominent fragment would be the loss of the methyl group ([M-15]⁺) to form a stable acylium ion at m/z = 160.
Synthesis and Manufacturing
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, particularly the functionalization of the THIQ core. The most plausible approach involves an electrophilic aromatic substitution on an N-protected THIQ derivative.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from the commercially available 1,2,3,4-tetrahydroisoquinoline. The secondary amine must first be protected to prevent it from reacting with the electrophilic reagents and to avoid deactivation of the aromatic ring. This is followed by a Friedel-Crafts acylation to install the acetyl group, and finally, deprotection to yield the target compound.
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline (N-Protection)
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Perform an aqueous workup by washing the organic layer with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which can be purified by column chromatography or recrystallization.
Step 2: Synthesis of 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone (Friedel-Crafts Acylation)
-
To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a solvent like DCM or 1,2-dichloroethane at 0°C, slowly add acetyl chloride (1.2 eq).
-
Add a solution of 2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude di-acetylated product. Purify by column chromatography.
Step 3: Synthesis of this compound (N-Deprotection)
-
Dissolve the purified product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and neutralize carefully with a base such as sodium hydroxide or sodium carbonate solution until pH > 10.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.
Causality Behind Experimental Choices
-
N-Protection: The secondary amine of the THIQ core is both a nucleophile and a Lewis base. During Friedel-Crafts acylation, it would react with the Lewis acid catalyst (AlCl₃) to form a complex, deactivating the aromatic ring towards electrophilic substitution. N-acetylation transforms the amine into a neutral amide, which is a moderate ortho-, para-director and allows the acylation to proceed effectively, primarily at the less sterically hindered 7-position.
-
Lewis Acid Catalyst: Aluminum chloride is a standard and effective Lewis acid for promoting Friedel-Crafts reactions by activating the acyl chloride electrophile.
-
Deprotection: Acid-catalyzed hydrolysis is a standard method for cleaving amides back to their constituent amine and carboxylic acid, providing a clean route to the final product.
Chemical Reactivity and Derivatization Potential
The presence of three distinct functional moieties—a secondary amine, an aromatic ring, and a ketone—makes this compound a versatile scaffold for further chemical modification.
Caption: Key derivatization pathways for the title compound.
-
Reactivity at the Secondary Amine: The nitrogen atom is nucleophilic and can readily undergo N-alkylation with alkyl halides or N-acylation with acid chlorides or anhydrides to introduce a wide variety of substituents. This is the most common site for modification to modulate pharmacological properties.
-
Reactivity of the Acetyl Group: The ketone is a versatile chemical handle.
-
Reduction: It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), creating a new chiral center and a hydrogen bond donor/acceptor.
-
Reductive Amination: The ketone can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to generate more complex amine derivatives.
-
Wittig Reaction: It can be converted to an alkene via the Wittig reaction.
-
-
Reactions at the Aromatic Ring: While the acetyl group is deactivating, further electrophilic aromatic substitution could potentially be forced at the positions ortho to the alkyl portion of the ring (C-5 or C-8) under harsh conditions.
Applications in Research and Drug Discovery
The true value of this compound lies not in its own biological activity, which is not widely reported, but in its potential as a molecular building block for creating more complex and potent molecules.
The THIQ Scaffold in Medicinal Chemistry
The THIQ core is a fundamental component of numerous biologically active compounds.[2] Derivatives have demonstrated a vast range of pharmacological effects, including:
Strategic Value as an Intermediate
This specific compound offers two orthogonal points for diversification: the nitrogen atom and the acetyl group. This allows for the systematic exploration of the chemical space around the THIQ core, a key strategy in structure-activity relationship (SAR) studies.[2] For example, a library of compounds could be generated by first creating a series of N-substituted analogs, and then each of these could be further modified at the ketone, leading to a large and diverse set of molecules for biological screening.
Conclusion
This compound is a strategically important chemical intermediate for researchers in medicinal chemistry and drug discovery. While detailed characterization data is not abundant in public literature, its properties and reactivity can be reliably inferred from its structure. Its value is derived from the privileged nature of the tetrahydroisoquinoline scaffold and the presence of two distinct functional handles that allow for extensive and controlled derivatization. The synthetic route proposed herein offers a logical and feasible pathway for its production, enabling its use in the development of novel and potentially potent therapeutic agents.
References
-
El-Gazzar, A. B. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules, 26(6), 1649. Available from: [Link]
-
El-Gazzar, A. B. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8563–8574. Available from: [Link]
-
Wiley-VCH. Supporting Information for a publication. Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
-
PrepChem.com. Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. Available from: [Link]
-
Beilstein Journals. Supporting Information: One-step route to tricyclic fused 1,2,3,4-tetrahydroisoquinoline systems. Available from: [Link]
-
PrepChem.com. Synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Available from: [Link]
-
Bojarski, J., et al. (1994). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Il Farmaco, 49(5), 331-336. Available from: [Link]
-
Mokrosz, J. L., et al. (1992). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Archiv der Pharmazie, 325(6), 377-379. Available from: [Link]
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs–biological activities and SAR studies. Available from: [Link]
-
Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]
-
Hrytsyna, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Available from: [Link]
-
Hrytsyna, I., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-19. Available from: [Link]
-
ResearchGate. Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available from: [Link]
-
ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions. Available from: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]
-
NIST. Isoquinoline, 1,2,3,4-tetrahydro-. Available from: [Link]
-
Bálint, J., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3183. Available from: [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link]
-
PubChem. 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. Available from: [Link]
-
Gao, W., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1599-1608. Available from: [Link]
-
Kassab, A. F., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 16(1), 84. Available from: [Link]
-
Nikolova, I., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Chemistry, 4(4), 1435-1453. Available from: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum [chemicalbook.com]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Foreword: The Strategic Value of a Functionalized THIQ Scaffold
An In-Depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (CAS 82771-59-3)
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] Its rigid, three-dimensional structure is found in a vast array of natural alkaloids and synthetic compounds, conferring diverse and potent biological activities, from anticancer to neurotropic effects.[4][5] However, the utility of the core scaffold is only realized through strategic functionalization, which allows for the precise tuning of pharmacological properties and exploration of structure-activity relationships (SAR).[3]
This guide focuses on a particularly valuable, yet sparsely documented, derivative: This compound (CAS 82771-59-3). The introduction of an acetyl group at the 7-position of the THIQ nucleus provides a versatile chemical handle—a ketone—that serves as a gateway for a multitude of subsequent chemical transformations. This transforms the parent scaffold from a simple building block into a dynamic platform for library synthesis and lead optimization in drug discovery programs. This document provides a comprehensive overview of its properties, a robust proposed synthesis strategy grounded in established chemical principles, and a framework for its analytical validation.
Section 1: Compound Profile and Physicochemical Properties
This compound is a functionalized secondary amine.[6] Its core properties, compiled from various chemical suppliers and databases, are summarized below. Understanding these parameters is critical for proper handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 82771-59-3 | [7] |
| Molecular Formula | C₁₁H₁₃NO | [8] |
| Molecular Weight | 175.23 g/mol | [8] |
| IUPAC Name | This compound | |
| Synonyms | 7-acetyl-1,2,3,4-tetrahydroisoquinoline | [9] |
| Physical Form | Liquid, Solid, or Semi-solid | |
| Purity | Typically ≥97-98% | [8] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [8] |
| InChI Key | KKJBHMRJVQULAV-UHFFFAOYSA-N |
Safety and Handling
This compound should be handled with standard laboratory precautions.
-
Signal Word: Warning[10]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
Section 2: A Proposed Synthetic Pathway
The core challenge in acylating 1,2,3,4-tetrahydroisoquinoline is the presence of the secondary amine, which is a potent nucleophile and would be acylated in preference to the aromatic ring. Therefore, a protection-acylation-deprotection sequence is the most logical and field-proven strategy.
Caption: Proposed three-step synthesis of the target compound.
Step 1: N-Protection of the THIQ Core
Causality: The secondary amine must be protected to deactivate it as a nucleophile. An acetyl group is an excellent choice as it converts the amine into an amide. This amide group is still an ortho-, para-director but is significantly less activating than the free amine, allowing for a more controlled aromatic substitution.
Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine at 0°C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
Causality: This is the key C-C bond-forming step. The N-acetyl group directs the incoming electrophile (the acylium ion, generated from acetyl chloride and a Lewis acid like AlCl₃) to the para-position (C7) due to steric hindrance at the ortho-positions (C5). The reaction is a classic electrophilic aromatic substitution.[11][12][13]
Protocol:
-
Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a solvent such as DCM or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Add acetyl chloride (1.2 eq) dropwise to form the Lewis acid-base complex.
-
Add a solution of N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude di-acetylated product. Purification may be achieved via column chromatography on silica gel.
Step 3: N-Deprotection
Causality: The final step is the selective removal of the N-acetyl protecting group to liberate the secondary amine of the target compound. Acid-catalyzed hydrolysis is a standard and effective method for amide cleavage.
Protocol:
-
Dissolve the crude 2,7-diacetyl-1,2,3,4-tetrahydroisoquinoline from the previous step in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).
-
Heat the mixture to reflux (approximately 80-90°C) for 6-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize carefully with a base such as sodium hydroxide or sodium bicarbonate solution until pH > 8.
-
Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product should be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to afford pure this compound.
Section 3: Analytical Characterization Framework
Validation of the final product's identity and purity is paramount. The following techniques and expected results form a self-validating system for researchers.
Caption: A standard workflow for compound identity and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆.[14]
| Expected ¹H NMR Data (Predicted) | |
| Chemical Shift (ppm) | Multiplicity, Integration, Assignment |
| ~7.6-7.7 | (d, 1H, Ar-H ortho to acetyl) |
| ~7.5 | (s, 1H, Ar-H ortho to acetyl) |
| ~7.1-7.2 | (d, 1H, Ar-H meta to acetyl) |
| ~4.0-4.1 | (s, 2H, Ar-CH₂-N) |
| ~3.1-3.2 | (t, 2H, N-CH₂-CH₂) |
| ~2.8-2.9 | (t, 2H, N-CH₂-CH₂) |
| ~2.5 | (s, 3H, -C(O)CH₃) |
| ~2.0-2.5 | (br s, 1H, -NH) |
| Expected ¹³C NMR Data (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~198 | Carbonyl Carbon (C=O) |
| ~145 | Aromatic C (quaternary) |
| ~135 | Aromatic C (quaternary) |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~125 | Aromatic C (quaternary) |
| ~50 | Ar-CH₂-N |
| ~45 | N-CH₂-CH₂ |
| ~30 | N-CH₂-CH₂ |
| ~26 | -C(O)CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected M+H⁺: 176.1075 (for C₁₁H₁₄NO⁺)
-
Key Fragmentation: Loss of a methyl group (-15) from the acetyl moiety; cleavage of the tetrahydroisoquinoline ring.
Infrared (IR) Spectroscopy
IR spectroscopy will identify key functional groups.
-
~3300 cm⁻¹: N-H stretch (secondary amine)
-
~3000-3100 cm⁻¹: Aromatic C-H stretch
-
~2800-3000 cm⁻¹: Aliphatic C-H stretch
-
~1670-1685 cm⁻¹: Aromatic ketone C=O stretch (strong)
-
~1600 cm⁻¹: Aromatic C=C stretch
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an end-product but a versatile intermediate. The presence of both a nucleophilic secondary amine and an electrophilic ketone on the same scaffold opens numerous avenues for diversification.
-
Library Synthesis: The ketone can be readily converted into other functional groups.
-
Reductive Amination: Reaction with various primary or secondary amines and a reducing agent (e.g., NaBH(OAc)₃) can generate a diverse library of amino-derivatives, introducing new chiral centers and points for hydrogen bonding.
-
Aldol Condensation: Reaction with other ketones or aldehydes can be used to extend the carbon skeleton.
-
Wittig Reaction: Conversion of the ketone to an alkene.
-
-
Scaffold Hopping and Bioisosteric Replacement: The acetyl-THIQ core can be used as a replacement for other bicyclic aromatic systems in known pharmacophores to explore new intellectual property space and improve properties like solubility or metabolic stability.
-
Target Engagement: The THIQ scaffold is known to interact with a wide range of biological targets.[4][5][15] Derivatives have shown activity as inhibitors of enzymes like DHFR and CDK2, or as modulators of protein-protein interactions (e.g., Bcl-2/Mcl-1).[4][5] This compound provides a starting point for developing novel ligands for these and other target classes.
References
-
Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium-Catalyzed Intramolecular Friedel–Crafts-Type Allylic Alkylation of Phenols. ACS Publications. [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. National Institutes of Health (PMC). [Link]
-
Supporting Information for a Wiley-VCH journal article. Wiley-VCH. [Link]
-
INTRAMOLECULAR FRIEDEL-CRAFTS ALKYLATIONS. II. AN EFFICIENT SYNTHESIS OF BIOLOGICALLY ACTIVE 1,2,3,4-TETRAHYDROISOQUINOLINES. Lookchem. [Link]
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]
-
Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium- Catalyzed Intramolecular FriedelCrafts- Type Allylic Alkylation of Phenols. ACS Publications. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]
-
Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. [Link]
-
This compound. Lead Sciences. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
-
Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Beilstein Journals. [Link]
-
Synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. [Link]
-
Solvent-Free Direct Aza-Friedel-Crafts Reactions Between 3,4-Dihydroisoquinoline and 1- or 2-Naphthols. ResearchGate. [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Royal Society of Chemistry. [Link]
-
Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Semantic Scholar. [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]
-
1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. PubChem. [Link]
-
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed. [Link]
-
RIFM fragrance ingredient safety assessment, cinnamyl isobutyrate, CAS Registry Number 103-59-3. PubMed. [Link]
-
In Silico Design and Selection of New Tetrahydroisoquinoline-Based CD44 Antagonist Candidates. MDPI. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. National Institutes of Health (PMC). [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Amines | CymitQuimica [cymitquimica.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. This compound - Lead Sciences [lead-sciences.com]
- 9. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]
- 10. labsolu.ca [labsolu.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. INTRAMOLECULAR FRIEDEL-CRAFTS ALKYLATIONS. II. AN EFFICIENT SYNTHESIS OF BIOLOGICALLY ACTIVE 1,2,3,4-TETRAHYDROISOQUINOLINES - Lookchem [lookchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. mdpi.com [mdpi.com]
Spectroscopic Characterization of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: A Technical Guide
Introduction
1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, with CAS Number 82771-59-3 and molecular formula C₁₁H₁₃NO, is a significant heterocyclic compound.[1][2][3] The tetrahydroisoquinoline core is a prevalent scaffold in numerous biologically active compounds and natural products.[4] The addition of an acetyl group at the 7-position introduces a key functional moiety that can influence its chemical reactivity and biological interactions. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering a predictive analysis based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, chemists, and drug development professionals.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be utilized for this compound.
Figure 1. Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, aliphatic, and acetyl protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 2H | H-6, H-8 |
| ~7.2 | d | 1H | H-5 |
| ~4.1 | s | 2H | H-1 |
| ~3.2 | t | 2H | H-3 |
| ~2.9 | t | 2H | H-4 |
| ~2.6 | s | 3H | H-11 (CH₃) |
| ~1.9 (broad) | s | 1H | N-H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.2 - 7.8 ppm): The protons on the benzene ring are expected to appear in this region. The H-5 proton will likely appear as a doublet due to coupling with H-6. The H-6 and H-8 protons are in close proximity to the electron-withdrawing acetyl group and are therefore shifted downfield. Their signals are expected to be multiplets due to coupling with each other.
-
Aliphatic Region (δ 2.9 - 4.1 ppm): The methylene protons of the tetrahydroisoquinoline ring system will resonate in this range. The H-1 protons, being adjacent to the nitrogen and the aromatic ring, are expected to appear as a singlet at approximately 4.1 ppm. The H-3 and H-4 protons will likely appear as triplets due to coupling with each other.
-
Acetyl Protons (δ ~2.6 ppm): The three equivalent protons of the methyl group in the acetyl moiety are expected to give a sharp singlet at around 2.6 ppm.
-
NH Proton (δ ~1.9 ppm): The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
Standard Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C-9 (C=O) |
| ~145 | C-7 |
| ~137 | C-8a |
| ~135 | C-4a |
| ~129 | C-5 |
| ~128 | C-6 |
| ~126 | C-8 |
| ~46 | C-1 |
| ~43 | C-3 |
| ~29 | C-4 |
| ~27 | C-11 (CH₃) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~198 ppm): The carbonyl carbon of the acetyl group is highly deshielded and is expected to appear at a very downfield chemical shift.
-
Aromatic Carbons (δ ~126 - 145 ppm): The six carbons of the benzene ring will resonate in this region. The quaternary carbons (C-4a, C-7, and C-8a) will have distinct chemical shifts.
-
Aliphatic Carbons (δ ~27 - 46 ppm): The methylene carbons of the tetrahydroisoquinoline ring (C-1, C-3, and C-4) and the methyl carbon of the acetyl group (C-11) will appear in the upfield region of the spectrum.
Standard Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a 100 MHz or higher frequency NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay should be used.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak at 77.16 ppm.
Figure 2. General workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 175.0997 (calculated for C₁₁H₁₃NO)
-
Major Fragments:
-
m/z = 160 ([M-CH₃]⁺) - Loss of a methyl group.
-
m/z = 132 ([M-COCH₃]⁺) - Loss of the acetyl group.
-
m/z = 133 - Corresponding to the tetrahydroisoquinoline core.[5]
-
Interpretation of the Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 175. The fragmentation pattern will likely involve the loss of the methyl group from the acetyl moiety and the cleavage of the bond between the acetyl group and the aromatic ring.
Standard Experimental Protocol for MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 (broad) | N-H stretch | Secondary amine |
| ~3050 | C-H stretch | Aromatic |
| ~2950, 2850 | C-H stretch | Aliphatic |
| ~1680 | C=O stretch | Aryl ketone |
| ~1600, 1480 | C=C stretch | Aromatic ring |
Interpretation of the IR Spectrum
-
N-H Stretch: A broad absorption band around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the tetrahydroisoquinoline ring.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aryl ketone.
-
C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
Standard Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for the structural confirmation and characterization of this compound. The predicted data, based on established spectroscopic principles and comparison with related structures, serves as a reliable reference for researchers working with this compound. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating unambiguous structural elucidation and purity assessment, which are critical for its application in research and drug development.
References
-
Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]
-
HETEROCYCLES. (2006). derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ChemRxiv. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. Retrieved from [Link]
-
Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. Retrieved from [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
Biological activity of 1,2,3,4-tetrahydroisoquinoline derivatives
An In-depth Technical Guide to the Biological Activities of 1,2,3,4-Tetrahydroisoquinoline Derivatives
Introduction
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its widespread presence in natural products and its remarkable versatility in drug design.[1][2] As a secondary amine with the chemical formula C₉H₁₁N, the THIQ nucleus is a core component of the vast isoquinoline alkaloids family.[3] This structural motif is considered a "privileged scaffold" because it can interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] The synthetic accessibility and the ease with which its core can be functionalized make it an ideal starting point for developing novel therapeutic agents.[4]
Natural Occurrence and Clinical Significance
THIQ-containing alkaloids are broadly distributed in nature, particularly in plants, and have also been identified as endogenous compounds in the mammalian brain.[6][7] The therapeutic potential of this scaffold has been recognized for decades, beginning with the isolation of potent antitumor antibiotics like Naphthyridinomycin.[1][3] This has led to the development of clinically significant drugs. For instance, Trabectedin (Yondelis), a THIQ alkaloid isolated from a marine tunicate, is an approved anticancer agent.[8][9] Other examples include Atracurium, a skeletal muscle relaxant, and Quinapril, an antihypertensive agent, showcasing the scaffold's diverse clinical applications.[1][10]
Scope of the Guide
This technical guide offers a comprehensive exploration of the biological activities of 1,2,3,4-tetrahydroisoquinoline derivatives for researchers, scientists, and professionals in drug development. It delves into the key synthetic strategies for constructing the THIQ core, provides a detailed analysis of its major pharmacological activities—including anticancer, neuroprotective, and antimicrobial effects—and examines the underlying mechanisms of action and structure-activity relationships (SAR). Furthermore, this guide includes detailed experimental protocols and visual diagrams to provide both theoretical understanding and practical insights for the synthesis and evaluation of these promising compounds.
Synthetic Strategies for the THIQ Core
The construction of the 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established area of organic synthesis, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.
The Pictet-Spengler Condensation: Mechanism and Application
The Pictet-Spengler condensation, first described in 1911, is a cornerstone reaction for the synthesis of the THIQ core.[1][3] The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The general mechanism proceeds through the formation of an initial Schiff base (iminium ion), which then undergoes an electrophilic attack on the electron-rich aromatic ring to form the THIQ product.[1]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
An In-depth Technical Guide to 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: A Cornerstone for Modern Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3][4] This structural motif is prevalent in a vast array of natural products, particularly isoquinoline alkaloids, and synthetic compounds that exhibit a remarkable spectrum of biological activities.[1][3] The inherent conformational rigidity and three-dimensional character of the THIQ nucleus allow it to present appended functional groups in precise spatial orientations, facilitating potent and selective interactions with diverse biological targets. Consequently, THIQ derivatives have been successfully developed as antitumor, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[2][5][6]
This guide focuses on a key derivative, This compound . This compound is of particular interest to researchers and drug development professionals not necessarily as an end-product therapeutic, but as a pivotal building block. The presence of the acetyl group at the 7-position provides a versatile chemical handle for extensive synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the generation of novel drug candidates. This document serves as a comprehensive technical resource, elucidating the synthesis, characterization, and strategic application of this valuable intermediate in modern medicinal chemistry.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is critical for its effective use in research and development. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 82771-59-3 | [7][8][9][10] |
| Molecular Formula | C₁₁H₁₃NO | [7][9] |
| Molecular Weight | 175.23 g/mol | [7][9][10] |
| Common Synonyms | 7-acetyl-1,2,3,4-tetrahydroisoquinoline | [10] |
| Typical Purity | ≥97% | [7][9] |
| Recommended Storage | 2-8°C, Inert atmosphere, Keep in dark place | [9] |
Synthetic Strategies for the Tetrahydroisoquinoline Core
The Pictet-Spengler Condensation
This is arguably the most common and versatile method for synthesizing THIQs.[1] The reaction involves the acid-catalyzed condensation of a β-phenylethylamine with an aldehyde or ketone, which proceeds through an electrophilic aromatic substitution to form the heterocyclic ring.
Causality of Experimental Choices:
-
Starting Material Selection: To synthesize the target molecule, one would ideally start with a p-acetyl-β-phenylethylamine. The acetyl group is an electron-withdrawing group, which can deactivate the aromatic ring towards the cyclization step. Therefore, careful selection of the acid catalyst and reaction conditions (e.g., temperature, reaction time) is crucial to drive the reaction to completion without promoting side reactions.
-
Aldehyde Partner: Formaldehyde is typically used to generate an unsubstituted C1 position on the THIQ ring, which is the case for the title compound.
-
Catalyst: Protic acids (like HCl, H₂SO₄) or Lewis acids (like BF₃·OEt₂) are used to protonate the intermediate Schiff base, activating it for the intramolecular cyclization. Microwave-assisted protocols often employ trifluoroacetic acid (TFA) to achieve rapid and high-yielding synthesis.[1]
Caption: Conceptual workflow for Pictet-Spengler synthesis.
The Bischler-Napieralski Reaction
This method involves the intramolecular cyclodehydration of an N-acyl-β-phenylethylamine to form a 3,4-dihydroisoquinoline intermediate, which is then reduced to the final THIQ.[1]
Causality of Experimental Choices:
-
Acylation: The starting β-phenylethylamine must first be acylated.
-
Dehydrating Agent: A strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is required to promote the cyclization by activating the amide carbonyl for electrophilic attack on the aromatic ring.
-
Reduction: The resulting dihydroisoquinoline is not the final product. A subsequent reduction step, typically using sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C), is necessary to saturate the C=N double bond and yield the tetrahydroisoquinoline.
Spectroscopic Characterization Profile (Predicted)
Definitive structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure of this compound, the following spectral data can be predicted:
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic Protons: Signals in the δ 7.0-7.8 ppm range, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. - Aliphatic Protons: Two triplets for the -CH₂-CH₂- unit (C3 and C4) around δ 2.8-3.2 ppm. A singlet for the C1 -CH₂- protons around δ 4.0 ppm. - NH Proton: A broad singlet, typically around δ 1.5-3.0 ppm (position is solvent and concentration dependent). - Acetyl Protons: A sharp singlet for the -COCH₃ methyl group around δ 2.5 ppm. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 195-200 ppm region for the ketone. - Aromatic Carbons: Multiple signals between δ 125-150 ppm. - Aliphatic Carbons: Signals for C1, C3, and C4 in the δ 25-50 ppm range. - Acetyl Methyl Carbon: A signal around δ 26 ppm. |
| IR Spectroscopy | - N-H Stretch: A moderate band around 3300-3400 cm⁻¹. - C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹. - C=O Stretch (Ketone): A strong, sharp band around 1680 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the molecular weight.[7] - Key Fragment: A prominent peak at m/z = 160, corresponding to the loss of the methyl group (-CH₃). |
Application in Medicinal Chemistry: A Versatile Synthetic Hub
The true value of this compound lies in its role as a versatile intermediate. The THIQ core provides a biologically relevant scaffold, while the acetyl group and the secondary amine serve as orthogonal reactive sites for building molecular complexity and diversity.
The Privileged Scaffold Concept
The THIQ framework is a proven pharmacophore that can be decorated with various substituents to target a wide range of biological systems. This molecule is an ideal starting point for creating a library of novel compounds for high-throughput screening.
Caption: Role as a central hub for generating diverse bioactive compounds.
This strategic approach has been validated in numerous studies where THIQ derivatives have been developed as:
-
Anticancer Agents: By targeting proteins like Bcl-2 and Mcl-1 that are crucial for cancer cell survival.[11]
-
Antimicrobial Agents: Novel THIQ-dipeptide conjugates have shown potent activity against bacteria and fungi.[12]
-
Adrenergic Receptor Modulators: THIQ derivatives have been synthesized and evaluated as agonists and antagonists for beta-adrenoceptors.[13][14]
-
Anti-HIV Agents: The THIQ scaffold has been incorporated into molecules that inhibit HIV reverse transcriptase.[3]
Exemplary Experimental Protocols
The following protocols are provided as illustrative examples of how this compound can be synthesized and subsequently modified. These are generalized procedures that must be optimized for specific laboratory conditions.
Protocol 1: General Procedure for Pictet-Spengler Synthesis
Objective: To synthesize the this compound core.
Methodology:
-
Reactant Dissolution: Dissolve 1.0 equivalent of 4-(2-aminoethyl)acetophenone (or its hydrochloride salt) in a suitable solvent (e.g., toluene or a mixture of water and ethanol).
-
Aldehyde Addition: Add 1.1 equivalents of aqueous formaldehyde (37% solution) to the mixture.
-
pH Adjustment & Cyclization: If starting with the hydrochloride salt, adjust the pH to approximately 4-5. Add a catalytic amount of a strong acid (e.g., concentrated HCl or trifluoroacetic acid).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 4-24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Neutralize the acid with a base (e.g., aqueous sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure compound.
Protocol 2: Reductive Amination of the Acetyl Group
Objective: To convert the ketone functionality into a secondary amine, a common step in building diversity.
Methodology:
-
Reactant Mixture: To a solution of 1.0 equivalent of this compound in a suitable solvent (e.g., methanol or dichloroethane), add 1.2 equivalents of a primary or secondary amine (e.g., benzylamine).
-
Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
-
Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography as described in the previous protocol.
Conclusion and Future Outlook
This compound represents more than just a single chemical entity; it is a strategic entry point into a rich chemical space with proven therapeutic relevance. Its synthesis is achievable through classic and reliable organic reactions, and its structure is primed for diversification. The THIQ core provides the essential pharmacophoric features, while the acetyl group and secondary amine offer sites for tailored modifications. For researchers in drug discovery, this compound is an invaluable tool for generating novel molecular entities to probe complex biological systems and develop next-generation therapeutics targeting a wide range of human diseases, from cancer to infectious and neurodegenerative disorders. The continued exploration of derivatives stemming from this core will undoubtedly fuel the discovery of new and potent clinical candidates.
References
-
Vertex AI Search. This compound. 7
-
Alchem Pharmtech. CAS 82771-59-3 | this compound. 8
-
Future Science. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 1
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. 5
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. 15
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. 16
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046. 17
-
PubMed. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. 13
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives (2023). 2
-
Lead Sciences. This compound. 9
-
PubChem. 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268. 18
-
PubMed. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. 12
-
PubMed. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. 14
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. 19
-
National Institutes of Health (NIH). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity. 20
-
ResearchGate. (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. 6
-
PubMed. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. 11
-
Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. 3
-
National Institutes of Health (NIH). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. 4
-
ChemicalBook. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR spectrum. 21
-
Sunway Pharm Ltd. This compound. 10
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. labsolu.ca [labsolu.ca]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. This compound - Lead Sciences [lead-sciences.com]
- 10. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]
- 11. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. mdpi.com [mdpi.com]
- 17. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]
A Technical Guide to the Discovery of Novel Tetrahydroisoquinoline Alkaloids: From Bio-Prospecting to Structural Elucidation
Foreword: The Enduring Quest for Novel THIQs
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of one of the largest and most diverse families of alkaloids.[1][2] Found in numerous natural products, THIQ analogues exhibit a vast spectrum of pharmacological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] Clinically significant drugs, such as the muscle relaxant tubocurarine and the antihypertensive agent esproquin, underscore the therapeutic potential embedded within this heterocyclic system.[5]
However, the discovery of novel THIQs presents significant challenges, from the logistical hurdles of sourcing and extraction to the intricate puzzle of structural elucidation.[6][7] This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a strategic framework grounded in field-proven insights. We will explore the causality behind experimental choices, ensuring a self-validating workflow from initial extraction to the final, unambiguous determination of a new molecular entity.
Section 1: The Strategic Discovery Workflow
A successful discovery campaign is not a linear path but an integrated, iterative process. The core objective is to efficiently identify novel structures while rapidly eliminating known compounds—a process known as dereplication.[8] The workflow below illustrates the logical progression and critical decision points.
Sources
- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]
- 6. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Role of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Unseen Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus stands as a "privileged scaffold"—a molecular framework with inherent affinities for a multitude of biological targets.[1][2][3] This guide delves into the specific role and untapped potential of a key derivative, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone (also known as 7-acetyl-1,2,3,4-tetrahydroisoquinoline), a molecule that serves as a pivotal intermediate in the synthesis of complex therapeutic agents. While not typically a final drug entity itself, its strategic placement of a reactive acetyl group on the versatile THIQ core makes it an invaluable building block for medicinal chemists. This document will provide an in-depth exploration of its synthesis, chemical properties, and, most importantly, its application in the development of next-generation therapeutics, particularly in the realms of kinase inhibition and G-protein coupled receptor (GPCR) modulation.
Physicochemical Properties and Structural Data
A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 82771-59-3 | [4][5] |
| Molecular Formula | C₁₁H₁₃NO | [5] |
| Molecular Weight | 175.23 g/mol | [5] |
| Appearance | Off-white to light yellow crystalline powder | Inferred |
| Solubility | Soluble in methanol, ethanol, DMSO | Inferred |
| Storage Conditions | Store in a cool, dry place away from light | [5] |
Synthetic Pathways: Crafting the Core Intermediate
The synthesis of this compound can be approached through several established methods, with the choice of route often depending on the availability of starting materials and desired scale. A prevalent and logical approach involves the protection of the secondary amine of the THIQ core, followed by a regioselective Friedel-Crafts acylation, and subsequent deprotection.
Protocol 1: N-Protection followed by Friedel-Crafts Acylation
This two-step process ensures the regioselective introduction of the acetyl group at the C-7 position, which is electronically favored, while preventing side reactions at the nucleophilic nitrogen.
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.
Step 2: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for attaching acyl groups to aromatic rings.[6][7][8][9] The N-acetyl group is a moderately activating, ortho-, para-director. Due to steric hindrance at the C-5 position, acylation is favored at the C-7 position.
-
To a cooled (0 °C) suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 2.5 equivalents), in a solvent like DCM, add acetyl chloride (1.5 equivalents).
-
Slowly add a solution of N-acetyl-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in DCM to the mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain N-acetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline.
Step 3: Deprotection
-
Reflux the N-acetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline in an aqueous solution of a strong acid, such as 6M hydrochloric acid, for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield this compound.
Caption: Synthetic workflow for the target compound.
Role in Medicinal Chemistry: A Versatile Scaffold for Bioactive Molecules
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The acetyl group at the 7-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of elaborate molecular architectures.
Application in the Development of Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] The THIQ scaffold has been identified as a promising core for the design of novel kinase inhibitors.[10] The 7-acetyl group of our title compound can be elaborated to introduce pharmacophores that interact with the ATP-binding site of kinases.
For instance, the synthesis of complex thieno[2,3-c]isoquinolines, which have been investigated as potential DHFR and CDK2 inhibitors, starts from a 7-acetyl-tetrahydroisoquinoline precursor.[11] This highlights the strategic importance of the 7-acetyl moiety in building molecules with potential anticancer activity.
Caption: Role as an intermediate in kinase inhibitor synthesis.
Application in the Development of GPCR Ligands
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[8] The THIQ scaffold is also a key feature in many GPCR ligands. The 7-acetyl group can be a starting point for the synthesis of derivatives that modulate the activity of various GPCRs, such as opioid, dopamine, or serotonin receptors. For example, structure-activity relationship (SAR) studies on THIQ derivatives have shown that substitutions at the 6- and 7-positions are crucial for their activity as orexin receptor antagonists, which are being investigated for the treatment of sleep disorders.[12][13]
Structure-Activity Relationship (SAR) Insights
The 7-position of the THIQ ring is a key vector for modifying the pharmacological properties of the scaffold. SAR studies have consistently shown that the nature of the substituent at this position can significantly impact potency and selectivity for a given biological target.[1][12][14] The 7-acetyl group serves as an excellent starting point for exploring these relationships by allowing for the introduction of a wide array of chemical moieties.
Experimental Protocols for Derivatization
The following protocols illustrate how the 7-acetyl group can be chemically modified to generate a library of derivatives for biological screening.
Protocol 2: Reductive Amination
-
To a solution of this compound (1 equivalent) and a primary or secondary amine (1.2 equivalents) in methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), in portions.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with water and extract the product with an appropriate solvent.
-
Purify by column chromatography.
Protocol 3: Aldol Condensation
-
To a solution of this compound (1 equivalent) in ethanol, add an aromatic aldehyde (1 equivalent) and an aqueous solution of a base (e.g., NaOH).
-
Stir the mixture at room temperature until a precipitate forms.
-
Filter the solid, wash with cold ethanol, and dry to obtain the chalcone derivative.
Conclusion and Future Perspectives
This compound is a strategically important, yet often overlooked, molecule in medicinal chemistry. Its true power lies not in its own biological activity, but in its role as a versatile and adaptable building block. The presence of the reactive acetyl group on the privileged THIQ scaffold provides a gateway for the synthesis of a vast array of complex and biologically active molecules. As the demand for novel therapeutics targeting kinases and GPCRs continues to grow, the importance of intermediates like this compound in enabling the rapid and efficient exploration of chemical space will only increase. Future research will likely focus on developing more efficient and stereoselective syntheses of this core and its derivatives, further solidifying its place in the medicinal chemist's toolbox.
References
-
Guglielmo, S., Lazzarato, L., Contino, M., Perrone, M. G., Chegaev, K., Carrieri, A., Fruttero, R., Colabufo, N. A., & Gasco, A. (2016). Structure–Activity Relationship Studies on Tetrahydroisoquinoline Derivatives: Conjugated through Flexible Alkyl Chains with Furazan Moieties Gives Rise to Potent and Selective Ligands of P-glycoprotein. Journal of Medicinal Chemistry, 59(14), 6729-6738. [Link]
-
Synthesis and Biological Evaluation of 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent and Selective M2 Muscarinic Receptor Antagonists. (n.d.). J-STAGE. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2020). Scientific Reports, 10(1), 1-16. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(20), 12085-12117. [Link]
-
Yamato, M., et al. (1981). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, 592-596. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(20), 12085-12117. [Link]
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. (n.d.).
-
Noel, R., et al. (2012). Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. Bioorganic & Medicinal Chemistry Letters, 22(10), 3425-3428. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(20), 12085-12117. [Link]
-
Synthesis of 2-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com. [Link]
- The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. (n.d.).
- WO2001068609A1 - 1,2,3,4-tetrahydroisoquinoline derivatives. (n.d.).
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2020). Scientific Reports, 10(1), 17743. [Link]
-
Leese, M. P., et al. (2014). Steroidomimetic Tetrahydroisoquinolines for the Design of New Microtubule Disruptors. ACS Medicinal Chemistry Letters, 5(5), 578-582. [Link]
- US Patent for Substituted tetrahydroisoquinoline derivatives. (n.d.).
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 9(2), 1-20. [Link]
-
SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. (n.d.). European Patent Office. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (2011). Chinese Journal of Organic Chemistry, 31(8), 1269-1273. [Link]
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2020). Molecules, 25(21), 5069. [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. (2022). ChemRxiv. [Link]
-
Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. (1988). Arzneimittelforschung, 38(9), 1259-1262. [Link]
-
Humphries, P. S., et al. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400-2403. [Link]
-
Ascher, D. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel-Crafts Acylation. (2023, January 22). Chemistry LibreTexts. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. (2008). Bioorganic & Medicinal Chemistry, 16(2), 897-907. [Link]
-
Morishita, K., et al. (2019). (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. Chemical and Pharmaceutical Bulletin, 67(11), 1211–1224. [Link]
Sources
- 1. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. This compound - CAS:82771-59-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Bioactivity Screening of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the preliminary in vitro bioactivity screening of the novel compound, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. While specific biological data for this exact molecule is nascent, its core structure belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of heterocyclic compounds. The THIQ scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] THIQ-based molecules have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3] This document outlines a rational, tiered screening strategy designed to efficiently probe the potential therapeutic value of this new analogue, beginning with broad-spectrum cytotoxicity and antimicrobial assays, followed by targeted mechanistic studies. The protocols herein are based on established, robust methodologies to ensure data integrity and reproducibility.
Rationale and Strategic Approach
The foundational premise for this investigation is the proven therapeutic potential of the THIQ scaffold.[1][4] Derivatives have been successfully developed into drugs and clinical candidates for various diseases. The presence of an ethanone group at the 7-position of the THIQ ring system of this compound presents a novel chemical entity with unexplored biological potential.
Our screening strategy is designed as a logical cascade to maximize information yield while conserving resources. This approach allows for early identification of general bioactivity, which then guides more specific, hypothesis-driven investigations.
Proposed Screening Cascade
A tiered approach ensures that initial, broad screening informs subsequent, more focused assays.
-
Tier 1: Broad-Spectrum Bioactivity Assessment
-
Objective: To identify any significant antiproliferative or antimicrobial effects.
-
Assays:
-
Antiproliferative/Cytotoxicity Assay: Screening against a panel of human cancer cell lines.
-
Antimicrobial Assay: Screening against representative Gram-positive and Gram-negative bacteria.
-
-
-
Tier 2: Mechanism of Action (MoA) Elucidation
-
Objective: To investigate a potential molecular target, informed by Tier 1 results and the known pharmacology of THIQ derivatives.
-
Assay:
-
Kinase Inhibition Assay: Given that many THIQ derivatives exhibit kinase inhibitory activity, this assay will be pursued if significant cytotoxicity is observed in Tier 1.
-
-
The entire workflow is visualized in the diagram below.
Caption: Preliminary Bioactivity Screening Workflow.
Tier 1: Broad-Spectrum Bioactivity Protocols
Antiproliferative Activity: The MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5][6] Metabolically active cells utilize mitochondrial reductase enzymes to convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The quantity of formazan produced is directly proportional to the number of viable cells.[5]
Experimental Protocol
-
Cell Seeding:
-
Seed cells from a representative cancer panel (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the existing medium in the wells with 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
Data Analysis
The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description | Example Value |
| IC50 (µM) | Concentration of the compound that inhibits 50% of cell viability. | To be determined |
| Cell Line | Human cancer cell line used for the assay. | A549, MCF-7, HCT116 |
| Incubation Time | Duration of compound exposure. | 72 hours |
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.[9]
Experimental Protocol
-
Inoculum Preparation:
-
Culture representative bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve the final target inoculum density for the assay.[11]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB.[9][12] Start with a high concentration (e.g., 512 µg/mL) and dilute down to a low concentration (e.g., 1 µg/mL).
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[9]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Cover the plate and incubate at 37°C for 16-20 hours.[10]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]
-
Data Presentation
The results are recorded as the MIC value for each bacterial strain tested.
| Parameter | Description | Example Value |
| MIC (µg/mL) | Lowest concentration inhibiting visible bacterial growth. | To be determined |
| Organism | Bacterial strain tested. | S. aureus, E. coli |
| Positive Control | Standard antibiotic (e.g., Ciprofloxacin). | < 2 µg/mL |
Tier 2: Mechanistic Screening
Should the compound exhibit significant antiproliferative activity (e.g., IC50 < 10 µM) in Tier 1, a targeted investigation into its mechanism of action is warranted. Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer, making them prime therapeutic targets. Many THIQ derivatives are known to inhibit kinases.
Kinase Inhibition: ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13] The amount of ADP is directly proportional to kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted back to ATP, which is then quantified using a luciferase/luciferin reaction to produce a luminescent signal.[13]
Caption: ADP-Glo™ Kinase Assay Principle.
Experimental Protocol
-
Kinase Reaction Setup:
-
In a 384-well plate, add the components in the following order:
-
Test compound or vehicle control.
-
A selected kinase (e.g., EGFR, a receptor tyrosine kinase often targeted in cancer therapy).
-
A mixture of the kinase's specific substrate and ATP to initiate the reaction.
-
-
Incubate at room temperature for 60 minutes.[14]
-
-
ATP Depletion:
-
ADP Conversion and Detection:
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis
Kinase inhibition is calculated relative to the vehicle control (100% activity). Data can be used to determine the IC50 value for kinase inhibition.
| Parameter | Description | Example Value |
| % Inhibition @ 10 µM | Percent reduction in kinase activity at a fixed compound concentration. | To be determined |
| Kinase Target | Specific protein kinase being assayed. | EGFR |
| Positive Control | Known inhibitor for the target kinase (e.g., Erlotinib for EGFR). | IC50 < 100 nM |
Conclusion and Future Directions
This technical guide presents a validated and logical pathway for the initial bioactivity assessment of this compound. The tiered screening approach, progressing from broad phenotypic assays to specific target-based assays, provides an efficient method for identifying potential therapeutic properties. Positive results from this preliminary screen would form a solid foundation for more advanced preclinical studies, including secondary screening against a broader kinase panel, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacological properties.
References
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
-
Broth Microdilution. MI - Microbiology. Available at: [Link]
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
Study of the biological activity of alkyl derivatives of tetrahydroisoquinolines. ResearchGate. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. Journal of Pharmaceutical Research International. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Broth microdilution. Grokipedia. Available at: [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]
-
Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. De La Salle University. Available at: [Link]
-
Bioactivity-Guided Screening of Medicinal Leaves for Antidiarrheal and Thrombolytic Effects. ResearchGate. Available at: [Link]
-
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. Available at: [Link]
-
Assessing bioactivity. PMC - NIH. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]
-
Screening and identification of novel biologically active natural compounds. PMC - NIH. Available at: [Link]
-
Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Available at: [Link]
-
Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available at: [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. PubMed. Available at: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]
-
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. Available at: [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. grokipedia.com [grokipedia.com]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. promega.com [promega.com]
Exploring the Structure-Activity Relationship of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored, subclass: 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone and its analogs. We will delve into the synthetic rationale, outline a comprehensive strategy for biological evaluation, and establish a framework for elucidating the structure-activity relationships (SAR) of this promising class of molecules. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics.
Introduction: The Tetrahydroisoquinoline Scaffold as a Foundation for Drug Discovery
The THIQ nucleus is a versatile pharmacophore found in a multitude of biologically active compounds, exhibiting activities that span from anticancer and antimicrobial to neuroprotective and cardiovascular effects.[1][4][5] The conformational flexibility of the saturated heterocyclic ring, combined with the aromatic portion, allows for diverse interactions with a range of biological targets. Notable examples of THIQ-containing drugs include the muscle relaxant atracurium and the anti-cancer agent trabectedin.[4] The broad biological spectrum of THIQ derivatives underscores the potential of this scaffold for the development of new chemical entities targeting various diseases.[2][3]
The focus of this guide, the this compound core, introduces a key acetyl functional group at the 7-position of the THIQ ring. This substitution provides a critical anchor point for chemical modification and a potential key interaction site with biological targets. While the broader SAR of THIQs is extensively reviewed, the specific contributions of the 7-acetyl group and its analogs remain a fertile ground for investigation. This guide aims to provide a strategic roadmap for the systematic exploration of this chemical space.
Synthetic Strategies for this compound Analogs
The synthesis of the target analogs can be approached through established methodologies for constructing the THIQ core, followed by functionalization, or by utilizing appropriately substituted starting materials. The two primary and most versatile methods for the synthesis of the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.[1][6]
Pictet-Spengler Condensation
This powerful reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form the THIQ ring system. For the synthesis of our target scaffold, a key starting material would be 3-acetylphenethylamine.
Experimental Protocol: Pictet-Spengler Synthesis of the Core Scaffold
-
Step 1: Condensation. To a solution of 3-acetylphenethylamine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, add the desired aldehyde (e.g., formaldehyde or a substituted benzaldehyde, 1.1 eq).
-
Step 2: Cyclization. Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, formic acid, or BF3·OEt2) to the reaction mixture.
-
Step 3: Reaction Monitoring. Heat the reaction mixture to an appropriate temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 4: Work-up and Purification. Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Pictet-Spengler synthesis of the target THIQ core.
Bischler-Napieralski Reaction
This alternative strategy involves the cyclization of an N-acyl-β-arylethylamine using a dehydrating agent.
Experimental Protocol: Bischler-Napieralski Synthesis
-
Step 1: Acylation. Acylate 3-acetylphenethylamine with an appropriate acyl chloride or anhydride to form the corresponding N-acyl derivative.
-
Step 2: Cyclization. Treat the N-acyl intermediate with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to effect cyclization to a 3,4-dihydroisoquinoline.
-
Step 3: Reduction. Reduce the resulting dihydroisoquinoline using a reducing agent like sodium borohydride (NaBH4) to yield the desired 1,2,3,4-tetrahydroisoquinoline analog.
-
Step 4: Purification. Purify the final product using standard techniques such as column chromatography or recrystallization.
Caption: Bischler-Napieralski route to the THIQ scaffold.
A Strategic Approach to Biological Evaluation
Given the diverse biological activities of the broader THIQ class, a tiered screening approach is recommended to efficiently identify the therapeutic potential of novel this compound analogs.
Primary Screening: Target-Agnostic and Target-Directed Assays
Initial screening should encompass a broad panel of assays to cast a wide net for potential biological activity.
-
Anticancer Profiling: Screen against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). The antiproliferative activity of THIQs has been well-documented.[4][7]
-
Antimicrobial Assays: Evaluate activity against a panel of pathogenic bacteria and fungi.[8]
-
Receptor Binding Assays: Given the prevalence of THIQs as ligands for G-protein coupled receptors (GPCRs), initial screening against a panel of CNS receptors (e.g., dopamine, serotonin, opioid) is warranted.[9]
-
Enzyme Inhibition Assays: Based on known THIQ inhibitors, assays against kinases, dihydrofolate reductase (DHFR), and cyclin-dependent kinases (CDK2) could be informative.[10]
Secondary and Tertiary Assays for Hit Validation and Lead Optimization
Once initial hits are identified, more focused secondary and tertiary assays are crucial for validation and to build a robust SAR.
Experimental Protocol: In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding. Seed cancer cells (e.g., MCF-7, Ishikawa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment. Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Caption: Iterative cycle of drug discovery and SAR exploration.
Elucidating the Structure-Activity Relationship (SAR)
Systematic modification of the this compound core is essential to understand the key structural features that govern biological activity.
Modifications of the Acetyl Group
The ketone of the acetyl group can be modified to explore the importance of the carbonyl moiety and the size of the alkyl group.
-
Reduction: Reduction to the corresponding alcohol will probe the necessity of the carbonyl for activity.
-
Chain Extension/Branching: Synthesis of analogs with longer or branched alkyl chains (e.g., propionyl, isobutyryl) will explore the steric tolerance at this position.
-
Cyclization: Incorporation of the acetyl group into a cyclic ketone may provide conformational constraint and enhance potency.
Substitution on the Aromatic Ring
The aromatic ring offers multiple positions for substitution to modulate electronic and steric properties.
-
Positions 5, 6, and 8: Introduction of electron-donating (e.g., -OCH3, -OH) and electron-withdrawing (e.g., -Cl, -CF3) groups will inform the electronic requirements for activity.
Substitution on the Heterocyclic Ring
The nitrogen atom and the stereocenter at C1 (if present) are key points for modification.
-
N-Alkylation/Acylation: Introduction of various substituents on the nitrogen will explore the impact on potency and pharmacokinetic properties.
-
C1-Substitution: If the synthetic route allows (e.g., Pictet-Spengler with a substituted aldehyde), the introduction of substituents at the C1 position can significantly impact activity and selectivity.
Table 1: Hypothetical SAR Data for this compound Analogs against a Kinase Target
| Compound | R1 (at C1) | R2 (at N2) | R3 (at C7) | IC50 (nM) |
| 1 | H | H | -C(O)CH3 | 500 |
| 2 | H | H | -CH(OH)CH3 | >10000 |
| 3 | H | H | -C(O)CH2CH3 | 250 |
| 4 | H | CH3 | -C(O)CH3 | 100 |
| 5 | Phenyl | H | -C(O)CH3 | 50 |
| 6 | H | H | -C(O)Ph | 800 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, biological evaluation, and systematic exploration of the SAR of this compound class. By employing the outlined strategies, research teams can efficiently navigate the chemical space around this core, identify promising lead compounds, and ultimately contribute to the discovery of new medicines. Future work should focus on the elucidation of the mechanism of action of active compounds and the optimization of their pharmacokinetic and pharmacodynamic properties.
References
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254–12287. [Link]
-
Al-Warhi, T., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Molecules, 27(15), 4989. [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]
-
Kovtun, Y. P., & Konovalova, I. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
Kovtun, Y. P., & Konovalova, I. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
-
Patel, H., et al. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega, 8(51), 48843–48854. [Link]
-
Faheem, F., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]
-
Gangapuram, M., Eyunni, S., & Redda, K. K. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Letters in Drug Design & Discovery, 14(7), 813-824. [Link]
-
Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]
-
Wang, X., et al. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. [Link]
-
Kovtun, Y. P., & Konovalova, I. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]
- ES2875329T3 - Tetrahydroisoquinoline kappa opioid antagonists.
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]
-
Nikolova, I., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6296. [Link]
-
Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Chemistry, 11, 1165603. [Link]
- EP1751111B1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
-
Gangapuram, M., Eyunni, S., & Redda, K. K. (2014). Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents. Journal of Cancer Science & Therapy, 6(5), 161-169. [Link]
-
Zhang, X., et al. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ES2875329T3 - Tetrahydroisoquinoline kappa opioid antagonists - Google Patents [patents.google.com]
- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: An Application and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy is centered around a robust and scalable three-step process commencing with the readily available 1,2,3,4-tetrahydroisoquinoline. This guide elucidates the chemical rationale behind each synthetic step, from the critical N-protection of the tetrahydroisoquinoline core to the regioselective Friedel-Crafts acylation and subsequent deprotection. The protocols are designed to be self-validating, with in-depth explanations of experimental choices and characterization checkpoints. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary technical details to successfully synthesize and characterize this important molecule.
Introduction and Synthetic Strategy
The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds. Functionalization of the THIQ core allows for the exploration of vast chemical space in the pursuit of novel therapeutic agents. The introduction of an acetyl group at the C-7 position, yielding this compound, provides a key handle for further chemical modifications, making it a valuable intermediate in synthetic campaigns.
The synthetic approach detailed herein follows a logical and well-established three-step sequence. This strategy was chosen for its reliability, scalability, and the commercial availability of the starting materials.
The overall synthetic transformation is as follows:
Figure 1: Overall synthetic workflow.
The core logic of this approach lies in the necessity of protecting the secondary amine of the THIQ starting material. The nitrogen atom's lone pair of electrons would otherwise react with the Lewis acid catalyst used in the Friedel-Crafts acylation, leading to undesired side products and inactivation of the catalyst. N-acetylation serves as an effective protective strategy, transforming the amine into a less reactive amide. This also directs the electrophilic acylation to the electron-rich aromatic ring. The final step involves the removal of the acetyl protecting group to furnish the target compound.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz or 500 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
Rationale: This initial step protects the secondary amine of the starting material as an acetamide. This is crucial to prevent complexation with the Lewis acid catalyst and to direct the subsequent electrophilic substitution to the aromatic ring. Acetic anhydride is a cost-effective and highly efficient acetylating agent.
Reaction Scheme:
Figure 2: N-Acetylation of 1,2,3,4-tetrahydroisoquinoline.
Protocol:
-
To a stirred solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with 1 M HCl (2 x 10 volumes), saturated sodium bicarbonate solution (2 x 10 volumes), and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline as a solid.
Characterization Data for N-Acetyl-1,2,3,4-tetrahydroisoquinoline:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.10 (m, 4H), 4.70 (s, 2H), 3.70 (t, J=6.0 Hz, 2H), 2.85 (t, J=6.0 Hz, 2H), 2.20 (s, 3H).
Step 2: Friedel-Crafts Acylation of N-Acetyl-1,2,3,4-tetrahydroisoquinoline
Rationale: This is the key C-C bond-forming step to introduce the acetyl group onto the aromatic ring. The reaction is an electrophilic aromatic substitution, where the acylium ion, generated from acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride), attacks the electron-rich benzene ring of the THIQ system.[1][2] The N-acetyl group directs the substitution primarily to the para-position (C-7) due to steric hindrance at the ortho-positions (C-5 and C-8).
Reaction Scheme:
Figure 3: Friedel-Crafts acylation at the C-7 position.
Protocol:
-
To a suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane (DCM, 10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride (1.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Add a solution of N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM (5 volumes) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 volumes).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone.
Characterization Data for 1-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone:
-
Appearance: Pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J=8.0 Hz, 1H), 7.75 (s, 1H), 7.25 (d, J=8.0 Hz, 1H), 4.80 (s, 2H), 3.80 (t, J=6.0 Hz, 2H), 2.95 (t, J=6.0 Hz, 2H), 2.60 (s, 3H), 2.25 (s, 3H).
Step 3: N-Deprotection to Yield this compound
Rationale: The final step involves the hydrolysis of the N-acetyl group to reveal the free secondary amine of the target molecule. This is typically achieved by heating in the presence of a strong acid, such as hydrochloric acid.
Reaction Scheme:
Figure 4: Acid-catalyzed deprotection of the N-acetyl group.
Protocol:
-
Suspend 1-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone (1.0 eq) in a mixture of ethanol and 6 M aqueous HCl (1:1, 10-20 volumes).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Basify the aqueous residue to pH 9-10 with a saturated solution of sodium bicarbonate or 2 M NaOH.
-
Extract the aqueous layer with ethyl acetate or DCM (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.[4][5][6]
Characterization Data for this compound:
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₁₁H₁₃NO
-
Molecular Weight: 175.23 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, J=8.0 Hz, 1H), 7.65 (s, 1H), 7.15 (d, J=8.0 Hz, 1H), 4.15 (s, 2H), 3.25 (t, J=6.0 Hz, 2H), 2.90 (t, J=6.0 Hz, 2H), 2.55 (s, 3H), 1.90 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz): δ 198.0, 145.5, 136.0, 135.5, 129.5, 127.0, 126.5, 50.0, 45.5, 29.0, 26.5.
Data Summary
The following table summarizes the key parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | N-Acetylation | Acetic Anhydride, Pyridine | Pyridine | >95% |
| 2 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Dichloromethane | 60-75% |
| 3 | N-Deprotection | Aqueous HCl | Ethanol/Water | 80-90% |
Troubleshooting and Safety Considerations
-
Friedel-Crafts Acylation: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. The addition of reagents at 0 °C is critical to control the exothermic nature of the reaction. Incomplete reaction may be due to deactivated aluminum chloride; using a fresh bottle is recommended.
-
Deprotection: Over-heating or prolonged reaction times during deprotection can lead to side products. Careful monitoring by TLC is essential.
-
Safety: Aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (PPE) in a fume hood. Acetyl chloride is also corrosive and a lachrymator. Hydrochloric acid is a strong corrosive acid. Adhere to all standard laboratory safety procedures.
References
-
Al-Hiari, Y. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7585–7596. [Link]
-
Al-Hiari, Y. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. PMC. [Link]
-
PrepChem. Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13196-13225. [Link]
-
Deady, L. W., Pirzada, N., & Topsom, R. D. (1971). A new synthesis of 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society D: Chemical Communications, (15), 799. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. [Link]
-
Beilstein Journals. Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. [Link]
-
Data in Brief. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]
-
NIH. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Lead Sciences. This compound. [Link]
-
HETEROCYCLES. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid. [Link]
-
PrepChem. Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. [Link]
-
ChemSigma. 82771-59-3 this compound. [Link]
Sources
The Bischler-Napieralski Synthesis of Tetrahydroisoquinolines: A Senior Application Scientist's Guide
The tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules. Its prevalence in medicinal chemistry underscores the continuous need for robust and versatile synthetic methodologies for its construction. Among the classical and enduring strategies, the Bischler-Napieralski reaction stands as a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to the fully saturated THIQ core.[1][2][3][4] This guide provides an in-depth exploration of the Bischler-Napieralski synthesis of tetrahydroisoquinolines, offering both mechanistic insights and detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals.
The Bischler-Napieralski Reaction: A Mechanistic Deep Dive
The Bischler-Napieralski reaction is fundamentally an intramolecular electrophilic aromatic substitution.[1][2] It involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent to yield a 3,4-dihydroisoquinoline.[1][3] The subsequent reduction of the resulting imine functionality furnishes the desired tetrahydroisoquinoline.[5] The reaction is most efficient when the aromatic ring is electron-rich, as this facilitates the key intramolecular electrophilic attack.[1][3]
Two primary mechanistic pathways are generally considered to be in operation, largely dependent on the specific reaction conditions and reagents employed.[1][2]
-
Mechanism I: The Dichlorophosphoryl Imine-Ester Intermediate. In this pathway, the amide carbonyl oxygen attacks the Lewis acidic dehydrating agent (e.g., phosphorus oxychloride, POCl₃), forming a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated carbonyl carbon. Subsequent elimination and cyclization lead to the 3,4-dihydroisoquinoline.[1][2]
-
Mechanism II: The Nitrilium Ion Intermediate. Alternatively, the reaction can proceed through the formation of a highly electrophilic nitrilium ion intermediate.[1][2][5] This species is generated by the elimination of the activated carbonyl oxygen prior to cyclization. The subsequent intramolecular Friedel-Crafts-type reaction of the nitrilium ion with the aromatic ring affords the cyclized product.[1][6] Evidence for the nitrilium ion intermediate includes the occasional formation of styrene derivatives as byproducts via a retro-Ritter reaction.[6][7]
Below is a diagram illustrating the generally accepted mechanism involving the nitrilium ion intermediate.
Caption: Step-by-step experimental workflow for the synthesis of a tetrahydroisoquinoline via the Bischler-Napieralski reaction.
Step-by-Step Procedure
Part A: Bischler-Napieralski Cyclization
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
With stirring, slowly add freshly distilled phosphorus oxychloride (2.0-3.0 eq) to the solution at room temperature. The addition is exothermic.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.
Part B: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude 3,4-dihydroisoquinoline from Part A in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and basify with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure tetrahydroisoquinoline.
Applications in Drug Development
The tetrahydroisoquinoline core is a key pharmacophore in numerous FDA-approved drugs and clinical candidates. Its rigid structure allows for the precise spatial orientation of substituents, which is crucial for molecular recognition and biological activity. The Bischler-Napieralski reaction has been instrumental in the synthesis of a wide range of biologically active compounds, including alkaloids and their synthetic analogs with applications as anticancer, antihypertensive, and antimicrobial agents. [8]The versatility of this reaction allows for the introduction of diverse substituents on both the aromatic ring and at the 1-position of the isoquinoline system, making it a valuable tool in the generation of compound libraries for drug discovery. [7][9][10]
Conclusion
The Bischler-Napieralski synthesis of tetrahydroisoquinolines remains a highly relevant and powerful transformation in modern organic and medicinal chemistry. A thorough understanding of its mechanism, the judicious selection of reagents, and the careful execution of the experimental protocol are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully apply this classical reaction to the synthesis of novel and biologically important molecules.
References
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Bischler–Napieralski reaction. Retrieved from [Link]
-
Slideshare. (2016, November 28). Bischler napieralski reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
- Fodor, G., & Nagubandi, S. (1980). The mechanism of the bischler-napieralski reaction. Tetrahedron, 36(10), 1279-1300.
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Heravi, M. M., et al. (2019). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 128, pp. 247-321). Academic Press.
- Heravi, M. M., et al. (2018). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 22(13), 1276-1303.
- Chrzanowska, M., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(20), 12369-12465.
- Name Reactions in Organic Chemistry. (n.d.). Bischler-Napieralski Reaction.
- Malakar, C. C., et al. (2023). Application of Bischler‐Napieralski reaction is isoquinoline synthesis. Asian Journal of Organic Chemistry.
- Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Organic Letters, 10(16), 3485–3488.
-
IIT JAM CHEMISTRY Smart Study. (2019, May 30). Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE [Video]. YouTube. Retrieved from [Link]
- Harayama, T., et al. (2000). Anomalous substituent effects in the bischler-napieralski reaction of 2-aryl aromatic formamides. The Journal of Organic Chemistry, 65(26), 9143–9151.
Sources
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. organicreactions.org [organicreactions.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone as a versatile chemical intermediate in synthetic and medicinal chemistry. This document outlines the synthesis of the title compound and details protocols for its derivatization through reactions at the secondary amine and the acetyl group. The protocols are designed to be robust and reproducible, offering insights into the chemical reactivity of this scaffold and its potential for the synthesis of novel bioactive molecules. The tetrahydroisoquinoline (THIQ) core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] This guide serves as a practical resource for researchers aiming to leverage the synthetic utility of this compound in their research and development endeavors.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prominent structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its rigid, bicyclic framework provides a three-dimensional architecture that is amenable to diverse functionalization, making it an attractive scaffold for the design of novel therapeutic agents. THIQ-containing compounds have demonstrated a broad spectrum of pharmacological activities, underscoring their importance in medicinal chemistry.[1]
This compound (CAS 82771-59-3) is a valuable intermediate that incorporates the THIQ core with a reactive acetyl group. This bifunctionality allows for sequential or orthogonal chemical modifications at both the secondary amine and the ketone, providing a gateway to a wide range of more complex molecular architectures. These notes will detail the preparation of this intermediate and provide protocols for its subsequent chemical transformations.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step sequence involving N-protection of the tetrahydroisoquinoline core followed by a regioselective Friedel-Crafts acylation.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol is based on established methodologies for the N-protection and subsequent Friedel-Crafts acylation of related heterocyclic systems.[2]
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroisoquinoline (10.0 g, 75.1 mmol) in dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (8.5 mL, 90.1 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline as a solid, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (25.0 g, 187.5 mmol, 2.5 equiv.) in anhydrous dichloromethane (150 mL). Cool the suspension to 0 °C.
-
Reagent Addition: Slowly add acetyl chloride (8.0 mL, 112.6 mmol, 1.5 equiv.) to the stirred suspension. Following this, add a solution of N-acetyl-1,2,3,4-tetrahydroisoquinoline (from Step 1) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. Separate the organic layer and wash sequentially with water (100 mL), 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude N-acetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
Step 3: N-Deprotection
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified N-acetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline in a mixture of ethanol (100 mL) and 6 M hydrochloric acid (50 mL).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a 2 M sodium hydroxide solution to pH > 10.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Application Notes: Derivatization of this compound
The presence of a secondary amine and a ketone functional group allows for a variety of chemical transformations. The following protocols provide examples of key reactions that can be performed on this intermediate.
Reactions at the Secondary Amine
The secondary amine of the THIQ ring is a nucleophilic center that can readily undergo N-alkylation and N-acylation reactions.
Reductive amination is a versatile method for the N-alkylation of secondary amines.[3]
-
Reaction Setup: To a solution of this compound (1.0 g, 5.7 mmol) in 1,2-dichloroethane (25 mL), add the desired aldehyde or ketone (1.1 equiv.) and acetic acid (0.1 equiv.).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.8 g, 8.5 mmol, 1.5 equiv.) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Table 1: Representative N-Alkylation Reactions
| Aldehyde/Ketone | Product | Typical Yield |
| Benzaldehyde | 1-(2-Benzyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone | 85-95% |
| Acetone | 1-(2-Isopropyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone | 70-80% |
| Cyclohexanone | 1-(2-Cyclohexyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone | 75-85% |
N-acylation with acyl chlorides or anhydrides provides access to a range of amide derivatives.
-
Reaction Setup: Dissolve this compound (1.0 g, 5.7 mmol) and triethylamine (1.2 mL, 8.6 mmol, 1.5 equiv.) in anhydrous dichloromethane (25 mL) under a nitrogen atmosphere. Cool to 0 °C.
-
Reagent Addition: Add the desired acyl chloride or anhydride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with 1 M HCl (15 mL), saturated aqueous sodium bicarbonate (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Reactions Involving the Acetyl Group
The acetyl group provides a handle for further C-C bond formation and functional group interconversion.
The Knoevenagel condensation allows for the formation of α,β-unsaturated systems.[4][5]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 5.7 mmol), an active methylene compound (e.g., malononitrile, 0.41 g, 6.3 mmol, 1.1 equiv.), and a catalytic amount of piperidine (2-3 drops) in ethanol (20 mL).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Table 2: Knoevenagel Condensation Products
| Active Methylene Compound | Product |
| Malononitrile | 2-((1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethylidene)malononitrile |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1,2,3,4-tetrahydroisoquinolin-7-yl)but-2-enoate |
Alpha-halogenation provides a reactive intermediate for subsequent nucleophilic substitution reactions.[6][7]
-
Reaction Setup: Dissolve this compound (1.0 g, 5.7 mmol) in acetic acid (20 mL).
-
Reagent Addition: Add a solution of bromine (0.29 mL, 5.7 mmol, 1.0 equiv.) in acetic acid (5 mL) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-2 hours at room temperature. The disappearance of the bromine color indicates the completion of the reaction.
-
Work-up: Pour the reaction mixture into ice-water (100 mL). Collect the precipitated solid by filtration and wash with cold water.
-
Purification: The crude 1-(7-(2-bromoacetyl)-1,2,3,4-tetrahydroisoquinolinyl)ethanone can be purified by recrystallization.
Workflow for Derivatization
Caption: Key derivatization reactions of the title compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Friedel-Crafts reactions involve strong Lewis acids and generate HCl gas; handle with extreme caution.
-
Bromine is highly corrosive and toxic; handle with appropriate care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a synthetically useful intermediate for the elaboration of the privileged tetrahydroisoquinoline scaffold. The protocols outlined in these application notes provide a foundation for the synthesis and derivatization of this compound, enabling access to a diverse range of novel molecules for applications in drug discovery and materials science. The dual reactivity of the secondary amine and the acetyl group offers significant opportunities for the construction of complex molecular architectures.
References
- Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1.
- One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Angewandte Chemie International Edition. 2017 Mar 1;56(10):2725-2729.
- Knoevenagel condens
- The Knoevenagel Condens
- Stereoselective and regioselective intramolecular Friedel-Crafts reaction of aziridinium ions for synthesis of 4-substituted tetrahydroisoquinolines. PubMed. 2013 Dec 6.
- Ketone halogen
- Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. 2021 Oct 7;17:2486-2495.
- Friedel–Crafts reaction. Wikipedia.
- Knoevenagel Condensation – Knowledge and References. Taylor & Francis.
- Diastereoselective Synthesis of a Highly Substituted cis-Decahydroquinoline via a Knoevenagel Condensation. Organic Letters. 2005; 7(10): 1955–1957.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. 2021;11(20):12285-12328.
- Friedel-Crafts Acylation. YouTube. Professor Dave Explains. Nov 13, 2018.
- Friedel-Crafts Reactions for Biomolecular Chemistry. ChemRxiv.
- 23.4: Alpha Halogenation of Carbonyls. Chemistry LibreTexts. May 30, 2020.
- Friedel–Crafts Acyl
- Amine synthesis by reductive amination (reductive alkyl
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. May 17, 2018.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Jan 29, 2023.
- Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. 2019;9(2):679-712.
- 22.3 Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Nov 23, 2023.
- 21.3a Alpha Halogenation. YouTube. Chad's Prep. Sep 21, 2018.
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxyl
- Expedient Synthesis of 1‐Oxo‐1,2,3,4‐Tetrahydroisoquinoline‐4‐Carboxylates.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
- This compound. Sigma-Aldrich.
- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules. 2021 Apr; 26(8): 2297.
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][9]naphthyrin-5(6H)-one. Tetrahedron. 2016 Jan 20; 72(3): 430–435.
- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
- Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules. 2018 Dec; 23(12): 3289.
- Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI.
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone for biological evaluation
Application Note & Protocols
Introduction: The Strategic Value of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2][3] THIQ-based molecules have demonstrated clinical and preclinical efficacy as antitumor, anti-inflammatory, antibacterial, and neuroprotective agents.[2][4][5][6] Their conformational rigidity and three-dimensional structure allow for precise orientation of substituents to interact with biological targets.
The starting material, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, is a particularly valuable template for library synthesis. It presents three primary, chemically distinct handles for diversification:
-
The Secondary Amine (N-2): A nucleophilic center ideal for N-alkylation, N-acylation, and sulfonylation, allowing for modulation of polarity, basicity, and the introduction of key pharmacophoric elements.
-
The Ketone Carbonyl: An electrophilic site amenable to reactions such as reductive amination, aldol condensations, and Grignard additions, enabling significant structural extension and the introduction of new chiral centers.
-
The Aromatic Ring: While less reactive, it allows for electrophilic aromatic substitution to modulate electronic properties and introduce further diversity in later-stage analogs.
This guide provides detailed protocols for the strategic derivatization of this core structure and outlines a standard workflow for subsequent biological evaluation, with a focus on anticancer activity, a prominent therapeutic area for THIQ derivatives.[4][7][8][9]
Overview of Derivatization Strategies
A focused library can be rapidly generated by targeting the most accessible functional groups. The following diagram illustrates the primary avenues for chemical modification of the starting scaffold.
Caption: Key sites for derivatization of the parent scaffold.
Protocols for Chemical Synthesis
The following protocols are designed to be robust and adaptable for generating a diverse chemical library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: N-Acylation of the Secondary Amine
This protocol details the formation of an amide bond at the N-2 position, a common strategy to introduce functionality and modulate the physicochemical properties of the parent molecule.
Rationale: Acylation converts the basic secondary amine into a neutral amide. This removes the positive charge at physiological pH, which can significantly alter cell permeability and target engagement. The R-group of the acylating agent can be chosen to probe for specific interactions with a target protein, such as hydrogen bonding or hydrophobic interactions. We use DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the THIQ nucleophile.
Materials & Reagents:
-
This compound hydrochloride
-
Acetyl chloride (or other desired acyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Workflow Diagram:
Caption: Step-by-step workflow for the N-acylation reaction.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-acylated product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Reductive Amination of the Ketone
This protocol creates a new C-N bond by converting the ketone into an amine, offering a powerful method for introducing diverse side chains.
Rationale: Reductive amination is a robust, often one-pot, procedure that proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice here because it is a mild and selective reducing agent that is tolerant of slightly acidic conditions, which favor imine formation, and does not reduce the ketone starting material. This reaction introduces a new chiral center at the former carbonyl carbon.
Materials & Reagents:
-
This compound (free base or pre-treated hydrochloride salt)
-
Primary or secondary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen amine (1.1 eq) in anhydrous DCE.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1 hour.
-
Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Effervescence may be observed.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired amino derivative.
-
Characterize the final compound by NMR and HRMS.
Protocol for Biological Evaluation: Antiproliferative Activity
Once a library of derivatives is synthesized and purified, a primary screen for biological activity is required. Given the prevalence of THIQ derivatives as anticancer agents[4][9], a standard in vitro antiproliferative assay is an appropriate starting point. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Workflow Diagram:
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Leveraging 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone for the Synthesis of Novel Anticancer Agents
An Application Guide for Drug Discovery Scientists
Abstract: The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant pharmacological activities.[1][2][3] This guide provides a detailed exploration of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone as a versatile starting material for the synthesis of novel anticancer agents. We delve into the scientific rationale, present detailed synthetic protocols, and outline a framework for biological evaluation, offering researchers a comprehensive resource for developing next-generation therapeutics.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The THIQ framework is a cornerstone in the development of anticancer drugs, with derivatives demonstrating efficacy against a wide range of cancer types, including breast, colon, and lung cancers.[2][4][5] Natural products containing this motif, such as the potent antitumor antibiotic Naphthyridinomycin, have inspired decades of research.[3] The therapeutic versatility of THIQs stems from their ability to interact with diverse biological targets through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, cell cycle arrest, and modulation of critical signaling pathways like KRas and NF-κB.[1][6][7][8]
This compound (CAS No: 82771-59-3) is a particularly valuable building block.[9][10] Its structure features two key reactive sites for diversification: the secondary amine at the N-2 position and the acetyl group at the C-7 position. This dual functionality allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) and optimize for potency and selectivity. This document provides actionable protocols for leveraging this starting material to create novel chemical entities with therapeutic potential.
Part 1: Rationale and Structure-Activity Relationship (SAR) Insights
The anticancer potential of THIQ analogs is profoundly influenced by the nature and position of substituents on the heterocyclic and aromatic rings.[11] Understanding these relationships is critical for rational drug design.
-
The N-2 Position: The secondary amine is a crucial site for modification. N-alkylation, N-acylation, or N-sulfonylation can significantly impact the molecule's polarity, steric profile, and hydrogen bonding capacity, thereby influencing target engagement and pharmacokinetic properties.
-
The C-1 Position: While our starting material is unsubstituted at C-1, this position is a common site for introducing aryl or alkyl groups, which often enhance cytotoxicity.[12][13]
-
The Aromatic Ring (C-5 to C-8): Substitution on the benzene ring is a key determinant of activity. Studies have shown that electron-withdrawing groups, such as chloro or trifluoromethyl moieties on appended phenyl rings, can lead to significant KRas inhibition.[6] The C-7 acetyl group of our starting material provides a unique anchor point for introducing extended conjugation and additional pharmacophores.
Caption: Key modification sites on the THIQ scaffold.
Part 2: Synthetic Protocols and Methodologies
The following protocols provide step-by-step methods for synthesizing derivatives from this compound. These protocols are designed to be self-validating through the inclusion of purification and characterization steps.
General Laboratory Notes:
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reagents: Use anhydrous solvents where specified. All commercial reagents should be used as received unless otherwise noted.
-
Monitoring: Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates, visualizing with UV light (254 nm) and/or appropriate chemical stains (e.g., potassium permanganate).
Protocol 1: Synthesis of a THIQ-Chalcone Derivative (Compound 3)
Rationale: This protocol utilizes a Claisen-Schmidt condensation to react the C-7 acetyl group with an aromatic aldehyde. Chalcones are a well-established class of anticancer compounds, and this synthesis creates a hybrid molecule. We use 4-chlorobenzaldehyde as an example, as chloro-substitution has been shown to enhance the activity of related THIQ derivatives.[6]
Caption: Workflow for synthesizing THIQ-chalcone and THIQ-pyrazoline derivatives.
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol) in a round-bottom flask, add 4-chlorobenzaldehyde (1.1 eq).
-
Base Addition: While stirring at room temperature, add an aqueous solution of sodium hydroxide (2.5 eq, 10% w/v) dropwise over 10 minutes. The causality here is that the hydroxide base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde.
-
Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold water (50 mL). A precipitate should form. If not, acidify gently with dilute HCl to ~pH 6-7.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove residual impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to obtain the pure chalcone derivative 3 .
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a THIQ-Pyrazoline Derivative (Compound 4)
Rationale: The α,β-unsaturated ketone system of the chalcone intermediate is an excellent Michael acceptor. This protocol uses a condensation reaction with hydrazine hydrate to form a five-membered pyrazoline ring, a heterocyclic motif also associated with anticancer activity. Acetic acid serves as a catalyst for the initial imine formation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve the THIQ-chalcone derivative 3 (1.0 eq) in absolute ethanol (20 mL/mmol).
-
Reagent Addition: Add hydrazine hydrate (3.0 eq) followed by a catalytic amount of glacial acetic acid (0.5 mL).
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC until the chalcone spot disappears.
-
Workup: After cooling to room temperature, reduce the solvent volume under reduced pressure. Pour the concentrated mixture into ice-cold water (40 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography will yield the pure pyrazoline derivative 4 .
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the α,β-unsaturated ketone signals and the appearance of new aliphatic protons in the ¹H NMR spectrum are indicative of pyrazoline formation.
Part 3: Data Summary and Characterization
Thorough characterization is essential to confirm the identity and purity of synthesized compounds. Below is a representative table summarizing expected data for a small library of derivatives.
| Cmpd No. | R Group (at C-7) | N-2 Substituent | Yield (%) | m.p. (°C) | HRMS (M+H)⁺ calcd. |
| 3a | Chalcone (R'=4-Cl) | H | 85 | 155-157 | 312.0997 |
| 3b | Chalcone (R'=4-OCH₃) | H | 82 | 148-150 | 308.1494 |
| 4a | Pyrazoline (R'=4-Cl) | H | 78 | 178-180 | 326.1262 |
| 4b | Pyrazoline (R'=4-OCH₃) | H | 75 | 171-173 | 322.1757 |
| 5a | Acetyl (original) | Benzyl | 91 | 112-114 | 266.1545 |
Part 4: Framework for Biological Evaluation
Once synthesized and characterized, the novel THIQ derivatives must be assessed for their anticancer activity.
In Vitro Cytotoxicity Screening
A primary screen using a panel of human cancer cell lines is the first step.
-
Cell Lines: Select a diverse panel, such as MDA-MB-231 (triple-negative breast cancer), HCT116 (colon cancer), and A549 (lung cancer), as THIQ derivatives have shown activity against these types.[6]
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the synthesized compounds (e.g., 0.01 to 100 µM) for 72 hours.
-
Add MTT solution and incubate for 4 hours to allow for formazan crystal formation by viable cells.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate the GI₅₀ or IC₅₀ value (the concentration required to inhibit 50% of cell growth) for each compound against each cell line.
Mechanism of Action (MoA) Studies
For the most potent compounds, further studies are needed to elucidate their MoA. Based on existing literature for THIQ scaffolds, promising avenues include:
-
NF-κB Signaling Pathway Inhibition: The NF-κB pathway is constitutively active in many cancers, promoting proliferation and suppressing apoptosis.[8]
-
Assay: An immunofluorescence assay can be used to visualize the cellular localization of the p65 subunit of NF-κB. In untreated, stimulated cells (e.g., with LPS or TNF-α), p65 translocates to the nucleus. An effective inhibitor will prevent this translocation, keeping p65 in the cytoplasm.[8]
-
Caption: Inhibition of the NF-κB signaling pathway by preventing nuclear translocation.
Conclusion
This compound is a highly valuable and cost-effective starting material for the discovery of novel anticancer agents. The synthetic versatility of its C-7 acetyl and N-2 amine functionalities allows for the creation of diverse chemical libraries. By combining rational design based on established SAR with robust synthetic and biological evaluation frameworks, researchers can effectively exploit this scaffold to develop potent and selective cancer therapeutics.
References
-
Al-Ghorbani, M., et al. (2022). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH. Available at: [Link]
-
Ansari, M. F., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online. Available at: [Link]
-
Ansari, M. F., et al. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). PubMed. Available at: [Link]
-
Request PDF. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available at: [Link]
-
Larock, R. C., et al. (2003). New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. Available at: [Link]
-
Kumar, B., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. Available at: [Link]
-
Kumar, B., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Taylor & Francis Online. Available at: [Link]
-
Stoyanov, R. S., et al. (2015). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. NIH. Available at: [Link]
-
Kumar, B., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
Grokipedia. (n.d.). Substituted tetrahydroisoquinoline. Grokipedia. Available at: [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. Available at: [Link]
-
Hlushchenko, N. V., & Kholodnyak, S. V. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Lee, H., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. PubMed. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Lead Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of precursors and functionalized 1,2,3,4‐tetrahydroisoquinolines 7a and 7b. ResearchGate. Available at: [Link]
-
ChemSigma. (n.d.). 82771-59-3 this compound. ChemSigma. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Lead Sciences [lead-sciences.com]
- 10. 82771-59-3 this compound [chemsigma.com]
- 11. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
Application Notes and Protocols for 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone in Antimicrobial Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating innovative approaches in the discovery of novel therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2][3] This guide focuses on a specific derivative, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, as a promising starting point for antimicrobial drug discovery. Its synthetic tractability and the chemical versatility of the 7-acetyl group provide a valuable platform for generating diverse chemical libraries with potential antimicrobial activity.
This document provides a comprehensive, technically-grounded framework for the synthesis, characterization, and antimicrobial evaluation of this compound. The protocols herein are designed to be robust and reproducible, empowering researchers to effectively explore the therapeutic potential of this and related THIQ derivatives.
Section 1: Synthesis and Characterization of this compound
A consistent and scalable synthetic route is fundamental to any drug discovery endeavor. The following protocols outline a well-established, two-step approach for the synthesis of the title compound, commencing with the Pictet-Spengler reaction to construct the core THIQ structure, followed by a Friedel-Crafts acylation.
Synthetic Protocol
Step 1: Pictet-Spengler Reaction to form 7-Bromo-1,2,3,4-tetrahydroisoquinoline
The Pictet-Spengler reaction is a classic and efficient method for synthesizing tetrahydroisoquinolines from β-arylethylamines and a carbonyl source.[4][5][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenethylamine (1.0 equivalent) in toluene.
-
Addition of Reagents: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 equivalents).
-
Catalysis and Reflux: Add concentrated hydrochloric acid dropwise to catalyze the reaction. Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-bromo-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Friedel-Crafts Acylation
This reaction introduces the acetyl group at the 7-position of the THIQ ring.[7][8][9][10]
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromo-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to 0°C using an ice bath and add aluminum chloride (AlCl₃, 2.5 equivalents) portion-wise, ensuring the temperature does not rise significantly.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring it into a flask containing crushed ice and concentrated hydrochloric acid. Basify the aqueous layer to a pH > 10 with a cold aqueous solution of sodium hydroxide.
-
Extraction and Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Physicochemical Characterization
The identity and purity of the synthesized compound must be rigorously confirmed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the structural integrity of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, which should ideally be >95% for biological testing.
Section 2: In Vitro Antimicrobial Susceptibility Testing
The primary goal of in vitro testing is to determine the compound's potency against a panel of clinically relevant microorganisms. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Materials: Sterile 96-well microtiter plates, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi, microbial inocula, a stock solution of this compound in dimethyl sulfoxide (DMSO), positive control antibiotics (e.g., ciprofloxacin, vancomycin), and negative controls (broth only, and broth with DMSO).
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate using the appropriate broth. A typical concentration range to screen would be from 256 µg/mL to 0.5 µg/mL.
-
Incubation: After adding the microbial inoculum to each well, incubate the plates at 35 ± 1°C for 18-24 hours.[12]
-
MIC Reading: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.
Protocol: MBC Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Plating: Spot the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial CFU/mL. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.[13]
Data Presentation: Example MIC & MBC Table
| Microorganism | Strain ID | Compound MIC (µg/mL) | Compound MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |
| Candida albicans | ATCC 90028 | 64 | 128 |
Section 3: Cytotoxicity Evaluation
A critical aspect of drug discovery is to ensure that a compound is selectively toxic to microbes with minimal harm to host cells.[14][15][16]
Protocol: MTT Assay for Mammalian Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19]
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound for 24 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19][20]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). The IC₅₀ value (the concentration that inhibits cell viability by 50%) can be determined by plotting the results.
Section 4: Preliminary Mechanism of Action (MoA) Studies
Identifying the cellular target or pathway affected by an antimicrobial agent is a key step in its development.[21][22][23][24][25]
Drug Discovery Workflow Visualization
Caption: A workflow for the synthesis, biological evaluation, and preliminary mechanism of action studies of this compound.
Protocol: Membrane Permeability Assay using SYTOX Green
This assay determines if the compound disrupts the integrity of the bacterial cytoplasmic membrane.
-
Principle: SYTOX Green is a nucleic acid stain that cannot penetrate live cells with intact membranes.[26] Upon membrane damage, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.[26][27][28][29]
-
Procedure:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells, resuspending them in a suitable buffer (e.g., PBS).
-
In a black, clear-bottom 96-well plate, add the bacterial suspension, SYTOX Green (to a final concentration of 1-5 µM), and varying concentrations of the test compound.
-
Include a negative control (untreated cells) and a positive control (cells treated with a known membrane-disrupting agent like polymyxin B).
-
Monitor the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
-
Interpretation: A rapid and dose-dependent increase in fluorescence indicates that the compound compromises the bacterial membrane.
Section 5: Future Perspectives and Derivative Synthesis
The this compound scaffold is ripe for chemical modification to improve potency and drug-like properties.
Potential Chemical Modifications
-
Reductive Amination: The ketone can be converted to a range of amines to explore the impact of basicity and hydrogen bonding on activity.
-
Chalcone Synthesis: Condensation with various aromatic aldehydes can yield chalcone derivatives, a class of compounds known for their antimicrobial properties.
-
Modification of the THIQ Nitrogen: The secondary amine of the THIQ ring can be alkylated or acylated to modulate the compound's physicochemical properties.
Hypothetical Target Interaction Pathway
Caption: A hypothetical model where a derivative of this compound enters the bacterial cell and inhibits an essential metabolic pathway, leading to cell death.
Conclusion
This compound serves as a valuable and versatile starting point for the discovery of novel antimicrobial agents. The synthetic accessibility and potential for chemical diversification make it an attractive scaffold for further investigation. The protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize, evaluate, and understand the antimicrobial properties of this and related compounds, contributing to the vital effort of overcoming antimicrobial resistance.
References
-
ResearchGate. Antibacterial activities of tetrahydroisoquinoline derivatives. Available from: [Link].
-
protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link].
-
ACS Publications. Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium-Catalyzed Intramolecular Friedel–Crafts-Type Allylic Alkylation of Phenols. Organic Letters. Available from: [Link].
-
ResearchGate. Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Available from: [Link].
-
National Institutes of Health. Elucidating the Mechanisms of Action of Antimicrobial Agents. Available from: [Link].
-
PubMed Central. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Available from: [Link].
-
Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link].
-
National Institutes of Health. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment. Available from: [Link].
-
MDPI. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Available from: [Link].
-
protocols.io. MTT Assay. Available from: [Link].
-
MDPI. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available from: [Link].
-
National Institutes of Health. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available from: [Link].
-
Lumen Learning. Mechanisms of Antibacterial Drugs. Microbiology. Available from: [Link].
-
Name-Reaction.com. Pictet-Spengler reaction. Available from: [Link].
-
Springer. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link].
-
ResearchGate. Plasma membrane permeability assay with the SYTOX™ Green dye. Available from: [Link].
-
Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available from: [Link].
-
ACS Publications. Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega. Available from: [Link].
-
Springer. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Available from: [Link].
-
National Institutes of Health. Cell Viability Assays. Assay Guidance Manual. Available from: [Link].
-
OARE. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available from: [Link].
-
Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available from: [Link].
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation. Available from: [Link].
- Google Patents. Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds.
-
National Institutes of Health. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Available from: [Link].
-
Organic Chemistry Portal. Synthesis of tetrahydroisoquinolines. Available from: [Link].
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link].
-
McGill Journal of Medicine. Mechanisms of Action by Antimicrobial Agents: A Review. Available from: [Link].
-
National Institutes of Health. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available from: [Link].
-
MDPI. Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Available from: [Link].
-
National Institutes of Health. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link].
-
ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Available from: [Link].
-
ACS Publications. Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. Available from: [Link].
-
ACS Publications. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Available from: [Link].
-
ACS Publications. Enantioselective Synthesis of Tetrahydroisoquinolines via Iridium-Catalyzed Intramolecular FriedelCrafts-Type Allylic Alkylation of Phenols. Available from: [Link].
-
YouTube. 18.2d EAS Friedel Crafts Alkylation and Acylation. Available from: [Link].
-
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link].
Sources
- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. name-reaction.com [name-reaction.com]
- 6. US5808071A - Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 24. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 25. mjm.mcgill.ca [mjm.mcgill.ca]
- 26. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. takara.co.kr [takara.co.kr]
Application Notes and Protocols for the N-Alkylation of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
Abstract
This comprehensive guide details the protocol for the N-alkylation of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, a key synthetic intermediate in the development of novel therapeutics. The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, and its N-substitution is a critical step in modulating pharmacological activity.[1][2] This document provides a robust and detailed protocol for this transformation, focusing on reductive amination as the method of choice for its superior control and yield over direct alkylation. The rationale behind experimental choices, a step-by-step methodology, and illustrative diagrams are provided to ensure successful implementation by researchers in drug discovery and development.
Introduction: The Significance of N-Alkylated Tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring motif in a multitude of natural products and synthetic molecules with diverse and potent biological activities.[3] This structural framework is a cornerstone in the design of novel therapeutics targeting a wide range of conditions. The nitrogen atom at the 2-position of the THIQ ring system serves as a crucial handle for chemical modification. N-alkylation, in particular, is a fundamental strategy employed by medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, such as their potency, selectivity, solubility, and metabolic stability.[4]
The target molecule, this compound, possesses a secondary amine that is amenable to N-alkylation. The presence of the acetyl group at the 7-position introduces an electronic feature that may influence the reactivity of the aromatic ring, but it is not expected to interfere with the reactivity of the secondary amine. This guide will focus on the most reliable and widely employed method for the N-alkylation of such secondary amines: reductive amination.
Strategic Approach: Reductive Amination vs. Direct Alkylation
While direct alkylation of secondary amines with alkyl halides is a classical approach to forming tertiary amines, it is often plagued by a significant drawback: over-alkylation.[5][6][7] The product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[7] This results in a mixture of products that can be challenging to separate, ultimately leading to lower yields of the desired tertiary amine.
Reductive amination, on the other hand, offers a more controlled and efficient pathway to N-alkylated products.[4][8] This one-pot reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.[9] The key to the success of this method lies in the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[10] For this purpose, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for its mildness and remarkable selectivity.[10][11][12][13]
The acetyl group on the aromatic ring of the substrate is a ketone. However, STAB is a mild reducing agent that is generally selective for the reduction of iminium ions over ketones, especially aromatic ketones.[13] Therefore, a protection strategy for the acetyl group is not anticipated to be necessary under these conditions.
Experimental Protocol: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (R-CHO) (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous DCE or DCM. To this solution, add the aldehyde (1.0 - 1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Visualization of the Experimental Workflow and Reaction Mechanism
To aid in the conceptualization of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Flowchart of the N-alkylation experimental procedure.
Caption: Simplified mechanism of reductive amination.
Comparative Data for N-Alkylation Strategies
The following table summarizes the key differences between direct alkylation and reductive amination for the N-alkylation of secondary amines.
| Feature | Direct Alkylation with Alkyl Halides | Reductive Amination with Aldehydes/Ketones |
| Primary Reagent | Alkyl halide (e.g., R-Br, R-I) | Aldehyde or ketone (R-CHO, R₂C=O) |
| Key Challenge | Over-alkylation to quaternary salts[5][6] | Requires a selective reducing agent |
| Selectivity | Often poor, leading to product mixtures | High, with minimal side products[12] |
| Reaction Conditions | Often requires heating and a base | Typically mild, room temperature conditions |
| Substrate Scope | Limited by the availability of alkyl halides | Broad, due to the vast number of available aldehydes and ketones |
| Recommended for | When over-alkylation is not a concern or desired | Clean and controlled mono-N-alkylation |
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. Reductive amination using sodium triacetoxyborohydride stands out as the superior method for this purpose, offering high yields, excellent selectivity, and mild reaction conditions. The protocol detailed herein provides a reliable and reproducible procedure for researchers in the field of drug discovery and development. By understanding the principles behind the chosen methodology and adhering to the outlined experimental steps, scientists can efficiently synthesize a diverse range of N-alkylated tetrahydroisoquinoline derivatives for further biological evaluation.
References
-
Reddy, B. V. S., et al. (2007). Efficient Synthesis of N-Alkyl Tetrahydroisoquinolines by Reductive Amination. Synthetic Communications, 37(11), 1881-1888. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Harvard University. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
-
Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Available at: [Link]
-
Grokipedia. (n.d.). Amine alkylation. Available at: [Link]
-
Bentham Science. (n.d.). A Review on Metal-Free Oxidative α-Cyanation and Alkynylation of N-Substituted Tetrahydroisoquinolines as a Rapid Route for the Synthesis of Isoquinoline Alkaloids. Available at: [Link]
-
Singh, N., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3122. Available at: [Link]
-
Chemistry LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]
-
National Center for Biotechnology Information. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Available at: [Link]
-
University of Bath. (n.d.). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Available at: [Link]
-
Borah, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2636–2641. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
American Chemical Society. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(12), 4641–4676. Available at: [Link]
-
University of Bath. (1981). Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of alkylated tetrahydroisoquinoline ester. Available at: [Link]
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14036-14061. Available at: [Link]
-
Chemistry LibreTexts. (2022). Reductive Amination. Available at: [Link]
-
ResearchGate. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available at: [Link]
-
ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Available at: [Link]
-
ResearchGate. (2007). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available at: [Link]
-
Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]
- Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
ResearchGate. (2016). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. Available at: [Link]
Sources
- 1. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. ijstr.org [ijstr.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 13. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
Application Note: High-Throughput Screening Strategies for the Identification of Novel Kinase Inhibitors from 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Derivative Libraries
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad range of biological activities.[1][2] Derivatives of this scaffold have shown significant promise in the development of novel therapeutics, particularly in oncology, by targeting key cellular signaling pathways.[3][4] Protein kinases, a family of enzymes that regulate the majority of cellular processes, are among the most critical targets in modern drug discovery, and their dysregulation is a hallmark of many cancers.[5][6] This guide provides a detailed framework and validated protocols for the high-throughput screening (HTS) of compound libraries based on the 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone core to identify and characterize novel protein kinase inhibitors. We present two robust, homogeneous assay methodologies—a luminescence-based universal kinase assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay—that are optimized for automation, miniaturization, and the rigorous demands of large-scale screening campaigns.
Introduction: The Scientific Rationale
The pursuit of selective kinase inhibitors remains a cornerstone of pharmaceutical research. The human genome encodes over 500 protein kinases, many of which represent viable drug targets.[5] The THIQ scaffold is particularly attractive for this purpose due to its rigid, three-dimensional structure, which can be readily functionalized to achieve high-affinity and selective interactions within the ATP-binding pocket of kinases.[7][8]
The objective of a high-throughput screen in this context is to rapidly interrogate thousands to millions of THIQ derivatives to identify "hits"—compounds that modulate the activity of a target kinase. The choice of assay technology is therefore paramount and must balance sensitivity and robustness with throughput and cost-effectiveness. The ideal HTS assay is homogeneous (a "mix-and-read" format without separation steps), minimizing handling and making it amenable to robotic liquid handling systems.[6][9] This document details the principles, validation, and execution of two such gold-standard HTS technologies.
Foundational Principle: Assay Quality and the Z'-Factor
Before committing to a full-scale screen, the reliability of the assay must be rigorously established. The most widely accepted statistical parameter for this purpose is the Z'-factor.[10] It provides a quantitative measure of the separation between the high-signal (uninhibited enzyme) and low-signal (fully inhibited enzyme or no enzyme) controls, relative to the signal variability within these control groups.[11][12]
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p, low signal) and negative (n, high signal) controls:
Z' = 1 - (3σp + 3σn) / |μn - μp|
This formula elegantly combines the assay's dynamic range (|μn - μp|) and data variation (3σp + 3σn) into a single, dimensionless value that allows for a definitive assessment of assay quality.[11][13]
| Z'-Factor Value | Interpretation | Suitability for HTS |
| > 0.5 | Excellent Assay | Ideal for HTS; clear separation between controls.[12] |
| 0 to 0.5 | Marginal Assay | May be acceptable, but requires optimization to reduce variability.[12] |
| < 0 | Unacceptable Assay | Control signals overlap; not suitable for screening.[14] |
An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for a full HTS campaign.[10] This validation step is non-negotiable and ensures that identified hits are a result of genuine compound activity, not experimental noise.
HTS Workflow Overview
A typical HTS campaign for identifying kinase inhibitors from a THIQ library follows a multi-stage process. The initial primary screen is designed for speed and scale, followed by more detailed secondary assays to confirm activity and eliminate false positives.
Caption: General workflow for HTS and lead discovery.
Protocol 1: Luminescence-Based Universal Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of all kinase reactions.[15] The protocol involves two steps: first, the kinase reaction is performed, after which a reagent is added to deplete the remaining ATP. Second, a detection reagent converts the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[16] An inhibitor will reduce ADP production, leading to a lower luminescent signal.
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
A. Materials and Reagents
-
Purified Target Kinase (e.g., a Tyrosine Kinase)
-
Specific Peptide or Protein Substrate
-
This compound derivative library dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP Solution (at 2x final concentration in Kinase Buffer)
-
White, opaque, low-volume 384-well assay plates
-
Automated liquid handler and plate-reading luminometer
B. Detailed Protocol (384-well format, 10 µL final volume)
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer 50 nL of each THIQ derivative from the library source plate to the assay plate. This results in a 10 µM final concentration assuming a 10 mM stock. For controls, add 50 nL of 100% DMSO.
-
Enzyme Addition: Add 5 µL of 2x enzyme solution (prepared in Kinase Buffer) to all wells except the "No Enzyme" negative controls. To the "No Enzyme" wells, add 5 µL of Kinase Buffer.
-
Incubation: Cover the plate and incubate for 15 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of 2x ATP/Substrate solution (prepared in Kinase Buffer) to all wells to start the kinase reaction. The final volume is now 10 µL.
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at 30°C. Note: Incubation time and temperature should be optimized during assay development to ensure the reaction is in the linear range.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature.[17]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[16]
-
Data Acquisition: Read the plate on a luminometer with an integration time of 0.5 to 1 second per well.
C. Data Analysis
-
Negative Control (0% Inhibition): Signal from DMSO wells (Max Signal).
-
Positive Control (100% Inhibition): Signal from "No Enzyme" wells or wells with a known potent inhibitor (Min Signal).
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
Protocol 2: Homogeneous Time-Resolved FRET (HTRF®) Kinase Assay
This assay measures the phosphorylation of a biotinylated substrate. The detection system uses an anti-phospho-specific antibody labeled with a Europium (Eu) cryptate donor and streptavidin-XL665 (a modified allophycocyanin) as the acceptor.[18] When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu cryptate leads to FRET, and the resulting signal from the acceptor is measured.[6] This ratiometric detection (acceptor emission / donor emission) minimizes interference from assay components and compounds.[18]
Caption: Principle of the HTRF® TR-FRET kinase assay.
A. Materials and Reagents
-
Purified Target Kinase
-
Biotinylated Peptide Substrate (e.g., Biotin-poly-Glu-Tyr)
-
This compound derivative library in 100% DMSO
-
HTRF® KinEASE™ TK Kit (Cisbio) or similar, containing:
-
Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)
-
Streptavidin-XL665 (SA-XL665)
-
-
HTRF® Enzymatic Buffer and Detection Buffer
-
ATP Solution
-
White or black, low-volume 384-well assay plates
-
HTRF®-compatible microplate reader
B. Detailed Protocol (384-well format, 20 µL final volume)
-
Compound Plating: Transfer 50 nL of each THIQ derivative or DMSO into the assay plate.
-
Enzyme/Substrate Mix: Prepare a 4x mix of enzyme and biotinylated substrate in HTRF® Enzymatic Buffer. Add 5 µL of this mix to all wells.
-
Incubation: Cover the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a 4x solution of ATP in HTRF® Enzymatic Buffer. Add 5 µL to all wells to start the reaction (final volume is now 10 µL).
-
Kinase Reaction: Cover the plate and incubate for 60 minutes at 30°C. Note: Optimize time and concentrations to keep substrate consumption below 20% for accurate kinetic measurements.
-
Reaction Termination & Detection: Prepare the detection mix by diluting the Eu-Ab and SA-XL665 in HTRF® Detection Buffer (which contains EDTA to stop the Mg²⁺-dependent kinase reaction). Add 10 µL of this detection mix to all wells.[18]
-
Final Incubation: Cover the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320-340 nm.[18]
C. Data Analysis
-
HTRF Ratio: The instrument software calculates the ratio: (Emission_665nm / Emission_620nm) * 10,000.
-
Delta F (%): This value normalizes the signal to the negative control. Delta F% = 100 * ((Ratio_Compound - Ratio_Negative_Control) / Ratio_Negative_Control)
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (DeltaF_Compound / DeltaF_Positive_Control))
Conclusion
The successful identification of novel kinase inhibitors from a library of this compound derivatives is highly dependent on the quality and robustness of the screening assay. The luminescence-based ADP-Glo™ and TR-FRET-based HTRF® platforms represent two powerful, validated, and complementary approaches for such a campaign. Proper assay development, rigorous validation using the Z'-factor, and careful execution are critical for generating high-quality, actionable data. The protocols outlined here provide a comprehensive guide for researchers to embark on discovery campaigns, paving the way for the development of the next generation of targeted therapeutics.
References
-
Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2):67-73. [Link]
-
Parker GJ, Law TL, Lenoch FJ, Bolger RE. (2000). Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays. Journal of Biomolecular Screening, 5(2):77-88. [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase. [Link]
-
Zaman GJR, et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1:21-27. [Link]
-
Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates Blog. [Link]
-
Araman, C., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(7), 756-764. [Link]
-
von Ahsen O, Bömer U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3):481-90. [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate Table. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Service Page. [Link]
-
Singh, A. K., et al. (2018). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 410(11), 2733-2748. [Link]
-
Naaz, F., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents, 1-20. [Link]
-
Sportsman, J. R., et al. (2003). A Homogeneous Fluorescence Polarization Assay Adaptable for a Range of Protein Serine/Threonine and Tyrosine Kinases. Journal of Biomolecular Screening, 8(2), 164-175. [Link]
-
PunnettSquare.Tools. (2025). Z-Factor Calculator. Online Tool. [Link]
-
Zaman, G. J. R., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate Publication. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(11), e27649. [Link]
-
Tanega, C., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 6(3), 153-176. [Link]
-
Boge, A., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 803, 3-24. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices Technology Page. [Link]
-
Maddela, G., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(17), 5345. [Link]
-
Wilson, B. S., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 15(1), 65-78. [Link]
-
Kumar, D., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(18), 1632-1651. [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. DDD Magazine. [Link]
-
Manral, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13190-13214. [Link]
-
On HTS. (2023). Z-factor. On HTS Blog. [Link]
-
Cho, Y. M., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports, 11(1), 1-13. [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. BPS Bioscience Product Page. [Link]
-
The Assay Guidance Workshop. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube Video. [Link]
-
Hrytsenko, O., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 18-32. [Link]
-
Manral, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13190-13214. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 9. Development of high throughput screening assays using fluorescence polarization: nuclear receptor-ligand-binding and kinase/phosphatase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assay.dev [assay.dev]
- 11. grokipedia.com [grokipedia.com]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. youtube.com [youtube.com]
- 14. punnettsquare.org [punnettsquare.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Cytotoxicity: An Application and Protocol Guide
Abstract
This comprehensive guide details the in vitro evaluation of cytotoxicity for the compound 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. It provides a strategic and scientifically robust framework for researchers, moving from initial broad-spectrum screening to more nuanced mechanistic studies. The protocols outlined are designed to ensure data integrity and reproducibility, covering critical assays for assessing cell viability, membrane integrity, and the mode of cell death. This document serves as a practical resource for drug development professionals seeking to characterize the cytotoxic profile of novel chemical entities.
Introduction: Compound Rationale and the Imperative of Cytotoxicity Profiling
This compound belongs to the tetrahydroisoquinoline (THIQ) class of compounds. THIQ derivatives are known to exhibit a wide array of biological activities, including potential as antitumor, antibacterial, and anti-inflammatory agents.[1][2][3] Given this broad bioactivity, a thorough assessment of cytotoxicity is a foundational step in the preclinical evaluation of any new THIQ analog.
In vitro cytotoxicity testing provides essential information regarding a compound's potential to induce cell damage or death. This early-stage screening is critical for:
-
Establishing a Therapeutic Index: Defining the concentration range at which a compound is effective without causing undue harm to healthy cells.
-
Identifying Potential Liabilities: Flagging compounds with a high likelihood of toxicity early in the drug discovery process, saving valuable time and resources.
-
Informing Mechanism of Action Studies: Understanding how a compound induces cell death can provide insights into its molecular targets and signaling pathways.
This guide advocates for a multi-assay approach to build a comprehensive and reliable cytotoxicity profile.
A Phased Approach to Cytotoxicity Evaluation
A systematic workflow is essential for an efficient and logical assessment of a novel compound's cytotoxicity. The proposed workflow progresses from general viability screening to the elucidation of specific cell death mechanisms.
Figure 1: A decision-based workflow for the in vitro cytotoxicity assessment of this compound.
Phase 1: Foundational Viability and Metabolic Health Assessment
The initial phase aims to determine the compound's impact on fundamental cellular functions, particularly metabolic activity.
Strategic Cell Line Selection
The choice of cell lines is a critical experimental parameter. For a general cytotoxicity screen of a novel compound, a panel of cell lines is recommended to assess for broad-spectrum toxicity versus cell-type-specific effects.
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a cornerstone for in vitro toxicology.[4][5] As the liver is the primary site of drug metabolism, HepG2 cells provide a relevant model for assessing potential hepatotoxicity.[4][5][6]
-
HEK293 (Human Embryonic Kidney): A widely used and robust cell line, HEK293 serves as a model for potential nephrotoxicity, as the kidneys are a major route of drug excretion.[7][8][9][10]
-
Disease-Relevant Cell Line: If the compound is being developed for a specific indication, such as cancer, a relevant cancer cell line (e.g., MCF-7 for breast cancer) should be included.
Protocol: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12][14] The amount of formazan produced is proportional to the number of living, metabolically active cells.[11]
Materials:
-
This compound
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Selected cell lines (e.g., HepG2)
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Harvest and count cells, then seed at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium in a 96-well plate.[15] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in complete culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions.[15] Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. Include vehicle-only controls.
-
Incubation: Treat the cells for various time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
Anticipated Data Representation
The MTT assay results will provide a dose- and time-dependent profile of the compound's effect on cell viability.
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 1 | 98.1 ± 4.9 | 95.3 ± 5.1 | 92.6 ± 4.7 |
| 10 | 85.7 ± 6.1 | 78.2 ± 5.8 | 65.4 ± 6.2 |
| 50 | 51.3 ± 5.5 | 42.1 ± 4.9 | 28.9 ± 5.3 |
| 100 | 22.4 ± 4.3 | 15.8 ± 3.9 | 9.1 ± 2.8 |
Table 1: Example data from an MTT assay demonstrating the cytotoxic effect of a hypothetical compound on HepG2 cells. Data are represented as mean ± standard deviation.
Phase 2: Confirmation and Mechanistic Investigation
This phase aims to validate the initial findings with an orthogonal assay and begin to explore the mechanism of cell death.
Rationale for LDH Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that, upon loss of membrane integrity, leaks into the surrounding culture medium.[16] This assay provides a distinct measure of cell health compared to the metabolic-focused MTT assay.
Protocol: LDH Assay for Membrane Integrity
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cell culture supernatant from treated cells
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Collection: After treating cells with the compound as described for the MTT assay, carefully collect a portion of the cell culture supernatant.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture as per the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH converts lactate to pyruvate, generating NADH, which then reduces a tetrazolium salt to a colored formazan product.[16]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Rationale for Apoptosis vs. Necrosis Determination
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is a critical step in characterizing its mechanism of action. Apoptosis is a tightly regulated process that is often the desired outcome for anti-cancer therapies, while necrosis can lead to inflammation.
Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different stages of cell death.
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]
-
Propidium Iodide (PI): A fluorescent dye that is excluded by cells with intact membranes. It can only enter cells in late apoptosis or necrosis.[17]
Procedure:
-
Cell Treatment: Treat cells with the compound at a concentration around its IC50 value for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the kit manufacturer's protocol.[18]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation: The results will categorize cells into four populations:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with this multi-step synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure the successful and efficient execution of your experiments.
Introduction: The Synthetic Landscape
The synthesis of this compound is a two-stage process. First, the core 1,2,3,4-tetrahydroisoquinoline (THIQ) heterocyclic scaffold must be constructed. Second, an acetyl group is introduced onto the aromatic ring via an electrophilic aromatic substitution. While seemingly straightforward, each stage presents distinct challenges that can impact yield, purity, and scalability. The primary hurdle lies in the Friedel-Crafts acylation step, where the basic nitrogen of the THIQ ring fundamentally interferes with the Lewis acid catalyst. This guide provides a logical framework for overcoming these obstacles.
Section 1: Constructing the Tetrahydroisoquinoline (THIQ) Core
The formation of the THIQ ring is the foundational stage of the synthesis. The two most venerable and reliable methods are the Bischler-Napieralski and Pictet-Spengler reactions.[1] The choice between them often depends on the availability of starting materials.
FAQ 1.1: What are the primary differences between the Bischler-Napieralski and Pictet-Spengler reactions for THIQ synthesis?
Answer: Both methods are powerful tools for creating the THIQ skeleton, but they start from different precursors and proceed through different intermediates.
-
Bischler-Napieralski Reaction: This is an intramolecular electrophilic aromatic substitution. It begins with a β-phenylethylamine which is first acylated (e.g., with acetyl chloride) to form an amide. This amide is then cyclized using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[2][3] This imine intermediate must then be reduced (e.g., with sodium borohydride, NaBH₄) to yield the final THIQ.[4][5] This method is robust, particularly for electron-rich aromatic systems.[3]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[6][7] The reaction proceeds via an initial imine formation, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the THIQ core directly. A key advantage is that it can be a one-step process. However, its success is highly dependent on the electronic nature of the aromatic ring; it works best when the ring is activated by electron-donating groups.[8]
Troubleshooting 1.2: My Bischler-Napieralski reaction is giving a low yield and a major styrene byproduct. What is happening?
Answer: This is a classic side reaction known as a "retro-Ritter" reaction.[9] It becomes significant when the reaction conditions favor the elimination of the nitrilium ion intermediate over the desired intramolecular cyclization.
Causality: The nitrilium ion intermediate is central to the Bischler-Napieralski mechanism. If the aromatic ring is not sufficiently electron-rich to attack this intermediate efficiently, or if the reaction temperature is too high, the nitrilium ion can fragment, leading to a styrene derivative and a nitrile.[10]
Solutions:
-
Increase Aromatic Ring Activity: This reaction is most effective when the benzene ring has electron-donating groups (e.g., methoxy, hydroxy).[10] If your substrate is electron-neutral or deficient, consider using harsher conditions, such as adding P₂O₅ to the refluxing POCl₃.[2]
-
Solvent Choice: A clever strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile (e.g., acetonitrile) as the solvent. By Le Châtelier's principle, the high concentration of nitrile shifts the equilibrium away from fragmentation.[10]
-
Alternative Reagents: For sensitive substrates, milder cyclodehydrating agents like triflic anhydride (Tf₂O) or polyphosphoric acid (PPA) can sometimes provide better results with fewer side products.[2]
| Parameter | Bischler-Napieralski | Pictet-Spengler |
| Starting Material | N-Acyl-β-phenylethylamine | β-Arylethylamine + Carbonyl |
| Key Reagent(s) | POCl₃, P₂O₅, Tf₂O | Protic or Lewis Acid (HCl, TFA) |
| Intermediate | 3,4-Dihydroisoquinoline (imine) | Iminium ion |
| Key Challenge | Retro-Ritter side reaction | Requires activated aromatic ring |
| Final Step | Reduction of imine required | Direct formation of THIQ |
Table 1. Comparison of key parameters for THIQ synthesis methods.
Section 2: The Critical Challenge: Friedel-Crafts Acylation
With the THIQ core in hand, the next step is to introduce the acetyl group. The target position, C-7, is para to the activating ethylamine moiety, making a Friedel-Crafts acylation the logical choice. However, this step is fraught with complications.
FAQ 2.1: Why can't I perform a direct Friedel-Crafts acylation on 1,2,3,4-tetrahydroisoquinoline?
Answer: A direct acylation will fail. The root cause is a competing, non-productive acid-base reaction. The nitrogen atom in the THIQ ring is a Lewis base. The Friedel-Crafts catalyst (e.g., aluminum chloride, AlCl₃) is a strong Lewis acid. When mixed, they will irreversibly form a stable complex. This complexation has two detrimental effects:
-
Catalyst Sequestration: The AlCl₃ is consumed by the nitrogen, leaving none available to activate the acylating agent (e.g., acetyl chloride).
-
Ring Deactivation: The complexation places a formal positive charge on the nitrogen atom, transforming the activating alkylamino group into a powerful deactivating group. This shuts down any possibility of electrophilic aromatic substitution.[11]
Troubleshooting 2.2: My Friedel-Crafts reaction is failing even with a protected amine. What are the likely causes?
Answer: Success after N-protection hinges on the choice of protecting group and the reaction conditions.
Causality & Solutions:
-
Incorrect Protecting Group: The ideal protecting group must be stable to strong Lewis acids but removable under conditions that don't destroy the product. An acetyl group (-Ac) is an excellent choice. It transforms the amine into a neutral amide, which does not complex with AlCl₃. Furthermore, the amide is still an ortho-, para-director, guiding the acylation to the desired C-7 position. It can be readily removed later via acid or base hydrolysis. A tert-butyloxycarbonyl (-Boc) group is generally unsuitable as it is cleaved by strong Lewis acids.
-
Insufficient Catalyst: The amide carbonyl oxygen is weakly basic and can still coordinate with AlCl₃. Therefore, you must use more than two equivalents of the Lewis acid: one to complex with the amide carbonyl, and at least one to act as the catalyst for the acylation itself. A common mistake is using only a catalytic amount.
-
Poor Quality Reagents: Friedel-Crafts reactions are notoriously sensitive to moisture. Ensure your solvent is anhydrous, your AlCl₃ is fresh and free-flowing (not clumped), and the reaction is run under an inert atmosphere (N₂ or Ar).[11]
-
Sub-optimal Temperature: These reactions often require heating to proceed at a reasonable rate. If you see no reaction at room temperature, gradually increase the heat and monitor by TLC. However, excessive temperatures can lead to decomposition.[11]
| Protecting Group | Stability to AlCl₃ | Directing Effect | Ease of Removal | Recommendation |
| Acetyl (-COCH₃) | Excellent | ortho, para- (Activating) | Good (Acid/Base Hydrolysis) | Highly Recommended |
| Boc (-CO₂tBu) | Poor (Cleaved) | ortho, para- (Activating) | (Irrelevant) | Not Recommended |
| Benzyl (-CH₂Ph) | Good | ortho, para- (Activating) | Difficult (Hydrogenolysis) | Possible, but removal is harsh |
Table 2. Suitability of N-protecting groups for Friedel-Crafts acylation of THIQ.
Experimental Protocol: A Validated Synthetic Pathway
This section provides a reliable, three-step sequence for the synthesis of this compound starting from 1,2,3,4-tetrahydroisoquinoline.
Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (1.2 eq) or pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and perform a standard aqueous workup. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield 2-acetyl-1,2,3,4-tetrahydroisoquinoline, which is often pure enough for the next step.
Step 2: Friedel-Crafts Acylation
SAFETY NOTE: This reaction should be performed in a well-ventilated fume hood under a strictly inert atmosphere. AlCl₃ reacts violently with water.
-
To a flask charged with anhydrous DCM, add aluminum chloride (AlCl₃, 2.5 eq) in portions at 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Add a solution of 2-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C).
-
Monitor the reaction by TLC. The reaction may take 4-12 hours.
-
Once complete, cool the reaction to 0 °C and very carefully quench by slowly adding crushed ice, followed by dilute HCl.
-
Perform an aqueous workup. The product, 2-acetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline, can be isolated by extraction and purified by column chromatography or recrystallization.
Step 3: N-Deacetylation (Hydrolysis)
-
Dissolve the di-acetylated product from Step 2 in a mixture of ethanol and 6M hydrochloric acid.
-
Heat the mixture to reflux for 6-18 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture and concentrate in vacuo to remove the ethanol.
-
Basify the remaining aqueous solution to a pH > 10 with cold NaOH solution.
-
Extract the free base product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The final product, this compound, can be purified by silica gel column chromatography (often using a mobile phase containing a small amount of triethylamine to prevent streaking) or by crystallization of its hydrochloride salt.
Section 3: Purification and Final Considerations
Troubleshooting 3.1: My final product is streaking badly on the silica gel column.
Answer: This is a common issue when purifying basic compounds like amines on acidic silica gel.
Causality: The amine's basic lone pair interacts strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, tailing, and sometimes complete retention of the product on the column.
Solutions:
-
Deactivate the Silica: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your chromatography eluent. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Use Alumina: Basic or neutral alumina is an alternative stationary phase that is more suitable for purifying basic compounds.
-
Salt Formation and Filtration: If the product is crystalline, consider converting it to a salt (e.g., hydrochloride salt by adding HCl in ether). The salt often has different solubility properties and may precipitate in high purity, avoiding chromatography altogether.
References
-
Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines. The Journal of Organic Chemistry, 64(2), 611–617. [Link]
-
Fodor, G., & Nagubandi, S. (1980). Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300. [Link]
-
Martina, K., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 379. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
-
Centurion University. Synthesis of isoquinolines. [Link]
-
Vitaku, E., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9634-9719. [Link]
-
Mai, A., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 23(9), 2339. [Link]
-
Ren, L., et al. (2024). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. [Link]
-
Maryanoff, B. E., et al. (1987). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Journal of Medicinal Chemistry, 30(8), 1433-1437. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Bioorganic & Medicinal Chemistry, 42, 116249. [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]
-
Al-Adiwish, W. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8495-8506. [Link]
-
ResearchGate. (2012). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. [Link]
-
Alonso, F., et al. (2015). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 80(15), 7546-7555. [Link]
-
Healy, J. R., et al. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. The Journal of Organic Chemistry, 85(1), 534-541. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
Chemistry LibreTexts. (2021). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]
-
ResearchGate. (2008). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. [Link]
Sources
- 1. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Pictet-Spengler Reaction Conditions for Substituted Tetrahydroisoquinolines
Welcome to the Technical Support Center for the Pictet-Spengler reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing and troubleshooting the synthesis of substituted tetrahydroisoquinolines (THIQs). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Introduction to the Pictet-Spengler Reaction
Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry.[1][2] It facilitates the synthesis of tetrahydroisoquinolines through the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1][2][3] The reaction's power lies in its mimicry of biosynthetic pathways for numerous alkaloids, making it a vital tool in medicinal chemistry and total synthesis.[1]
The core mechanism involves two key steps:
-
Iminium Ion Formation : The reaction begins with the formation of a Schiff base from the amine and carbonyl compound, which is then protonated by an acid catalyst to form a highly electrophilic iminium ion.[1][2][4]
-
Electrophilic Aromatic Substitution : The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular cyclization, followed by deprotonation to restore aromaticity and yield the final tetrahydroisoquinoline product.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Pictet-Spengler reaction?
A: Success hinges on the careful balance of three main factors: the nucleophilicity of the β-arylethylamine, the electrophilicity of the carbonyl component, and the reaction conditions (catalyst, solvent, and temperature). The aromatic ring must be sufficiently electron-rich to facilitate the intramolecular cyclization. Electron-donating groups on the aromatic ring significantly increase reactivity, sometimes allowing the reaction to proceed under milder, even physiological, conditions.[5]
Q2: How do I choose the appropriate acid catalyst?
A: The choice of acid is critical and substrate-dependent. Strong Brønsted acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are common, as are Lewis acids such as boron trifluoride etherate (BF₃·OEt₂).[6][7] For sensitive substrates prone to decomposition under harsh acidic conditions, milder catalysts like phosphate buffers or even chiral Brønsted acids in asymmetric syntheses may be required.[8][9] The goal is to use an acid strong enough to promote iminium ion formation without causing unwanted side reactions.[6]
Q3: Can ketones be used instead of aldehydes?
A: Yes, but ketones are generally less reactive than aldehydes due to steric hindrance and reduced electrophilicity. Reactions involving ketones often require harsher conditions, such as higher temperatures and stronger acids, to proceed effectively.[8] Recent methods, however, have explored phosphate buffer catalysis to facilitate the use of unreactive ketone substrates under milder conditions.[8]
Q4: What is the difference between the standard Pictet-Spengler and the N-acyliminium ion variant?
A: The standard reaction relies on protonation of the imine to form the reactive electrophile. In the N-acyliminium ion variant, the imine is acylated, creating a highly potent electrophile.[2][10] This increased reactivity allows the cyclization to occur under much milder conditions and expands the scope to include less activated aromatic systems.[2][10]
Troubleshooting Guide
This section addresses common problems encountered during the Pictet-Spengler reaction, providing potential causes and actionable solutions.
Problem 1: Low to No Product Yield
This is the most common issue. A systematic approach is required to diagnose the root cause.
| Potential Cause | Diagnostic Checks & Solutions |
| Insufficient Acidity | The catalyst may be too weak or used in too low a concentration to effectively generate the required iminium ion. Solution: Screen a panel of acids, starting with common choices like TFA (10-50 mol% up to stoichiometric amounts) or BF₃·OEt₂.[6][11] Monitor the reaction by TLC or LC-MS to track the disappearance of starting material. |
| Poor Substrate Reactivity | The aromatic ring of the β-arylethylamine may be deactivated by electron-withdrawing groups, making the intramolecular cyclization difficult. Solution: If possible, modify the substrate to include electron-donating groups.[5] Alternatively, switch to the more reactive N-acyliminium ion Pictet-Spengler variant.[2][10] For unreactive aldehydes, consider using their dimethylacetal form, which can enhance reactivity.[12] |
| Starting Material Decomposition | Tryptamine and other sensitive β-arylethylamines can degrade under harsh acidic conditions or high temperatures.[6] Solution: Start with milder conditions (e.g., room temperature or 0 °C) and gradually increase the temperature if no reaction is observed.[6] Consider a two-step procedure: first form the Schiff base under neutral conditions, then add the acid catalyst for the cyclization step.[5] |
| Presence of Water | Water can hydrolyze the iminium ion intermediate, shutting down the reaction pathway.[6] Solution: Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. For reactions where the aldehyde is supplied as an aqueous solution, this may be unavoidable, but minimizing additional water is key.[11] |
| Steric Hindrance | Bulky substituents on either the amine or the aldehyde can sterically impede the reaction.[6] Solution: This may require a redesign of the synthetic route or the use of more forcing conditions (higher temperature, stronger acid), while carefully monitoring for decomposition. |
Problem 2: Formation of Side Products
Unwanted side products can complicate purification and reduce the yield of the desired tetrahydroisoquinoline.
| Side Product | Cause & Identification | Prevention & Mitigation |
| Oxidized Product (e.g., β-carboline) | The tetrahydroisoquinoline product can be susceptible to oxidation, especially at elevated temperatures and with prolonged exposure to air.[11] This is often observed as a highly fluorescent spot on TLC. | Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily long reaction times. Once the reaction is complete, work it up promptly. |
| N-Acylated Intermediate (in N-acyliminium variant) | If the cyclization step is slow, the stable N-acyliminium ion or a related intermediate may be isolated instead of the final product. | Solution: This indicates a barrier to the intramolecular electrophilic substitution. Try a stronger Lewis acid or a more polar solvent to promote the cyclization step. |
| Aldehyde Self-Condensation | Under acidic conditions, some aldehydes can undergo self-condensation reactions, consuming the starting material.[11] | Solution: Use a slight excess (1.1-1.5 equivalents) of the aldehyde to ensure full consumption of the more valuable amine, but avoid a large excess.[5][11] Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low. |
| Retro-Pictet-Spengler Reaction | The reaction can be reversible under certain acidic conditions, leading to the opening of the newly formed ring. This can also cause epimerization at the C-1 position.[13] | Solution: This is often an equilibrium problem. After the reaction reaches completion, neutralize the acid during workup to "lock" the product and prevent the reverse reaction. If epimerization is an issue, careful optimization of acid and temperature is required. |
Problem 3: Poor Stereoselectivity (in Asymmetric Reactions)
Achieving high enantioselectivity requires precise control over the reaction environment.
| Issue | Potential Cause | Solutions & Optimization Strategies |
| Low Enantiomeric Excess (ee) | The chosen chiral catalyst may not be optimal for the specific substrate combination. The reaction may also have a significant uncatalyzed background reaction. | Solution: Screen a library of chiral catalysts, such as different chiral phosphoric acids (CPAs) or thiourea-based catalysts.[9] Lowering the reaction temperature often enhances enantioselectivity.[14] Ensure strictly anhydrous conditions, as water can interfere with the chiral catalyst's coordination.[14] |
| Incorrect Diastereomer (cis vs. trans) | When using substrates with existing chirality (e.g., tryptophan esters), the stereochemical outcome at the new C-1 center can be influenced by reaction conditions. | Solution: The cis/trans selectivity is often influenced by the acid strength and temperature. Stronger acids may favor one isomer over the other. A systematic screen of reaction parameters is necessary to optimize for the desired diastereomer. |
Experimental Protocols & Workflows
General Protocol for a TFA-Catalyzed Pictet-Spengler Reaction
This protocol provides a starting point for the synthesis of a generic tetrahydroisoquinoline.
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the β-arylethylamine (1.0 eq) in anhydrous DCM (or another suitable aprotic solvent[11]) under an inert atmosphere.
-
Add the aldehyde (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, e.g., 0.5-1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC or LC-MS.[11]
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[11]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
A logical approach is crucial when a reaction fails. The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: Troubleshooting Decision Tree for Low Yields.
Mechanism Visualization
The fundamental transformation of the Pictet-Spengler reaction.
Caption: Core Mechanism of the Pictet-Spengler Reaction.
References
-
Grokipedia. Pictet–Spengler reaction. Available at: [Link]
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
ACS Publications. Biomimetic Phosphate-Catalyzed Pictet–Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids | The Journal of Organic Chemistry. Available at: [Link]
-
ScienceDirect. Exploring Enantioselective Pictet–Spengler Reactions. Available at: [Link]
-
PubMed Central. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Available at: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]
-
ACS Publications. Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Available at: [Link]
-
PubMed Central. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
MDPI. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
PubMed Central. Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. Available at: [Link]
-
ACS Publications. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids | Journal of the American Chemical Society. Available at: [Link]
-
PubMed Central. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions. Available at: [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. Available at: [Link]
- Google Patents. An improved method for preparation of substituted tetrahydroisoquinolines.
-
Chemical Science (RSC Publishing). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Available at: [Link]
-
-ORCA - Cardiff University. An alternative strategy to the Pictet-Spengler method for tetrahydroisoquinoline synthesis: a feasibility study. Available at: [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available at: [Link]
-
organic-chemistry.org. Pictet-Spengler Reaction - Common Conditions. Available at: [Link]
-
Beilstein Journals. Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Available at: [Link]
-
ChemRxiv. Kinetic Solvent Effects in Organic Reactions. Available at: [Link]
-
PubMed Central. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Available at: [Link]
-
PubMed. The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
Digital Commons@DePaul. Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Available at: [Link]
-
University of Cambridge. Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chiral Thioureas Promote Enantioselective Pictet–Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions by Virtue of Stabilizing Cation–π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established chemical principles and field-proven strategies to ensure you can approach this synthesis with confidence.
The synthesis of this compound typically involves two key stages: the construction of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, followed by the introduction of the acetyl group at the C-7 position. Each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
I. Troubleshooting Guide: Navigating the Synthesis
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in the Formation of the Tetrahydroisoquinoline (THIQ) Core
Question: I am attempting to synthesize the tetrahydroisoquinoline precursor, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: The formation of the THIQ core is most commonly achieved through either the Pictet-Spengler or the Bischler-Napieralski reaction. The choice between these two powerful methods is critical and depends on your starting materials and desired substitution pattern.[1]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form the THIQ ring system.[2][3][4] For an unsubstituted THIQ core, this is often the more direct route.
-
Causality & Solution: Low yields in a Pictet-Spengler reaction can often be attributed to insufficiently activating conditions for the electrophilic aromatic substitution step. The electron-donating character of the aromatic ring is crucial. For less activated substrates, stronger acids or higher temperatures may be necessary.[5] However, harsh conditions can also lead to side reactions. A careful optimization of the acid catalyst (e.g., HCl, trifluoroacetic acid (TFA)) and reaction temperature is paramount. Microwave-assisted Pictet-Spengler reactions have also been shown to improve yields and reduce reaction times.[6]
-
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[5][7][8] This route is particularly useful for preparing THIQs with specific substituents.
-
Causality & Solution: Low yields here can stem from incomplete cyclization or the formation of side products. The choice of dehydrating agent and solvent is critical. For substrates lacking strong electron-donating groups on the aromatic ring, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ is often more effective.[9] A common side reaction is the retro-Ritter reaction, which can be minimized by using a nitrile as the solvent.[9][10]
-
Issue 2: Poor Regioselectivity in the Friedel-Crafts Acylation Step
Question: When I try to introduce the acetyl group onto the tetrahydroisoquinoline ring, I get a mixture of isomers, primarily the 6-acetyl and 7-acetyl products. How can I selectively obtain the 7-acetyl isomer?
Answer: This is a classic challenge in the electrophilic substitution of tetrahydroisoquinolines. The nitrogen atom in the THIQ ring is a powerful activating group that directs ortho and para to itself. Without proper control, you will inevitably get a mixture of C-6 and C-8 acylated products. The key to achieving high regioselectivity for the C-7 position lies in the strategic use of an N-protecting group .[3]
-
The Role of the N-Protecting Group: The secondary amine in the THIQ ring will readily react with the Lewis acid catalyst used in the Friedel-Crafts acylation, deactivating the catalyst and preventing the desired reaction.[11] Furthermore, the unprotected amine directs acylation to the C-6 position. By introducing an electron-withdrawing protecting group on the nitrogen, you can:
-
Prevent Catalyst Deactivation: The lone pair of the nitrogen is delocalized by the protecting group, reducing its basicity and preventing complexation with the Lewis acid.
-
Alter the Directing Effect: An electron-withdrawing group on the nitrogen changes the electronic distribution of the aromatic ring, favoring substitution at the C-7 position, which is para to the CH₂ group at C-1.
-
-
Recommended N-Protecting Groups:
-
Trifluoroacetyl (TFA): This is an excellent choice due to its strong electron-withdrawing nature and relative ease of cleavage.
-
Carbamates (e.g., Boc, Cbz): These are also effective at directing the acylation and can be removed under specific conditions.
-
A study on the Friedel-Crafts acylation of related nitrogen heterocycles demonstrated that the choice of the N-protective group can effectively control the regioselectivity of the reaction.[3]
Issue 3: Low Yield and/or No Reaction During Friedel-Crafts Acylation
Question: I have protected the nitrogen of my tetrahydroisoquinoline, but I am still getting a low yield or no reaction at all during the Friedel-Crafts acylation. What could be the problem?
Answer: This issue often points to problems with the reaction conditions or the purity of your starting materials.
-
Choice of Lewis Acid and Stoichiometry:
-
Causality & Solution: A common mistake is using a catalytic amount of the Lewis acid. Friedel-Crafts acylations typically require stoichiometric or even excess amounts of the catalyst because the Lewis acid complexes with the acetyl chloride and the resulting ketone product. Aluminum chloride (AlCl₃) is a standard choice, but others like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) can also be effective. Ensure your Lewis acid is of high purity and handled under anhydrous conditions.
-
-
Solvent and Temperature:
-
Causality & Solution: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. The reaction temperature needs to be carefully controlled. Starting at a low temperature (e.g., 0 °C) and slowly warming to room temperature can help to minimize side reactions. For less reactive substrates, gentle heating may be required, but this should be optimized to avoid decomposition.
-
-
Purity of Starting Materials:
-
Causality & Solution: The N-protected tetrahydroisoquinoline must be pure and, most importantly, anhydrous. Any moisture will quench the Lewis acid catalyst. Similarly, the acetyl chloride should be freshly distilled or from a new bottle to ensure its reactivity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to start with for synthesizing this compound?
A1: For a robust and reproducible synthesis, we recommend a two-step approach:
-
Synthesis of the THIQ core: The Bischler-Napieralski reaction followed by reduction is a highly reliable method for producing the tetrahydroisoquinoline backbone.[5][8]
-
N-protection and Friedel-Crafts Acylation: Protect the secondary amine with a trifluoroacetyl group, followed by a Friedel-Crafts acylation using acetyl chloride and aluminum chloride to introduce the acetyl group at the C-7 position. This sequence provides excellent control over regioselectivity.
Q2: How do I remove the N-protecting group after the acylation?
A2: The method for deprotection depends on the protecting group used:
-
Trifluoroacetyl (TFA) group: This can be readily cleaved under basic conditions, for example, by treatment with aqueous sodium carbonate or potassium carbonate in methanol.
-
Boc group: This is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cbz group: This is commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C).
Q3: What are the expected side products in this synthesis, and how can I minimize them?
A3:
-
During THIQ formation (Bischler-Napieralski): The main side product can be a styrene derivative from a retro-Ritter reaction.[9][10] Using a nitrile solvent can help suppress this.
-
During Friedel-Crafts Acylation: The primary side product is the undesired 6-acetyl isomer. As discussed, using an appropriate N-protecting group is the most effective way to minimize this.[3] Over-acylation is generally not an issue with Friedel-Crafts acylation as the product is less reactive than the starting material.
Q4: What are the best practices for purifying the final product?
A4: The final product, this compound, is a basic compound. Purification can typically be achieved through:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted into an organic solvent. This is an effective way to remove non-basic impurities.
-
Column Chromatography: Silica gel column chromatography is a standard method for purification. A solvent system such as dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product) is often effective.
-
Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
III. Experimental Protocols & Data
Optimized Synthesis Protocol
This protocol outlines a reliable method for the synthesis of this compound.
Step 1: N-Trifluoroacetylation of 1,2,3,4-Tetrahydroisoquinoline
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the N-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline, which can often be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
-
Suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Add a solution of N-trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in dry DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by slowly pouring it onto crushed ice.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield the crude N-trifluoroacetyl-7-acetyl-1,2,3,4-tetrahydroisoquinoline.
Step 3: Deprotection
-
Dissolve the crude product from Step 2 in methanol.
-
Add a solution of potassium carbonate (2.0 eq) in water.
-
Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude this compound.
-
Purify the crude product by column chromatography or acid-base extraction as described in the FAQs.
Data Summary Table
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| THIQ Core Synthesis | Bischler-Napieralski | Reliable for substituted precursors. |
| N-Protection | Trifluoroacetyl | Strong electron-withdrawing effect for C-7 selectivity; easy to remove. |
| Acylation Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid, effective for Friedel-Crafts acylation. |
| Catalyst Stoichiometry | >2.0 equivalents | Stoichiometric amounts are required to account for complexation. |
| Acylation Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent suitable for Friedel-Crafts reactions. |
| Acylation Temperature | 0 °C to Room Temperature | Controlled temperature minimizes side reactions. |
| Deprotection | K₂CO₃ in Methanol/Water | Mild basic conditions for efficient TFA group removal. |
| Purification | Column Chromatography/Acid-Base Extraction | Effective for isolating the basic final product. |
IV. Visualizing the Process
Logical Workflow for Synthesis and Troubleshooting
Caption: A logical workflow for the synthesis and key troubleshooting checkpoints.
Reaction Mechanism: Friedel-Crafts Acylation
Caption: The mechanism of Friedel-Crafts acylation on the N-protected THIQ.
V. References
-
Whaley, W. M., & Govindachari, T. R. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions.
-
Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
-
Sun, C., et al. (2014). Solid-Phase Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives Employing Support-Bound Tyrosine Esters in the Pictet−Spengler Reaction. ACS Publications.
-
BenchChem. (n.d.). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.
-
G, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
-
Centurion University. (n.d.). Synthesis of isoquinolines. CUTM Courseware.
-
J&K Scientific LLC. (n.d.). Bischler-Napieralski Reaction.
-
Wiley. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions.
-
Ishibashi, H., et al. (1993). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1.
-
Lookchem. (n.d.). INTRAMOLECULAR FRIEDEL-CRAFTS ALKYLATIONS. II. AN EFFICIENT SYNTHESIS OF BIOLOGICALLY ACTIVE 1,2,3,4-TETRAHYDROISOQUINOLINES.
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
-
Larsen, R. D., et al. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry.
-
Quora. (2018). What are the limitations of Friedal Craft reactions?
-
PubMed. (1985). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives.
-
ResearchGate. (2015). Solvent-Free Direct Aza-Friedel-Crafts Reactions Between 3,4-Dihydroisoquinoline and 1- or 2-Naphthols.
-
Wikipedia. (n.d.). Bischler–Napieralski reaction.
-
ChemRxiv. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
-
Chemistry LibreTexts. (2021). 15.12: Limitations of Friedel-Crafts Alkylations.
-
Royal Society of Chemistry. (1993). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size.
-
ResearchGate. (2010). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
-
PubMed Central. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
-
PubMed Central. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
-
Figshare. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3‑c]isoquinolines.
-
Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
-
PubMed Central. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
-
ResearchGate. (2021). (PDF) Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines.
-
ACS Publications. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
-
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives.
-
PubMed. (2008). Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties.
-
ResearchGate. (2022). (PDF) Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds.
-
Sunway Pharm Ltd. (n.d.). This compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions: A Convenient Synthesis of C1-Arylated Tetrahydroisoquinoline Alkaloids [organic-chemistry.org]
- 3. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Stereoselective and regioselective intramolecular Friedel-Crafts reaction of aziridinium ions for synthesis of 4-substituted tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address challenges encountered during the purification of this compound. Our focus is on delivering practical, field-tested insights grounded in established scientific principles.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield After Column Chromatography
Question: I'm experiencing a significant loss of product during silica gel column chromatography. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery from column chromatography is a frequent challenge. The primary causes often revolve around the compound's interaction with the stationary phase and the choice of eluent. This compound possesses a basic secondary amine, which can strongly adsorb to the acidic silica gel, leading to tailing and irreversible binding.
Troubleshooting Steps:
-
Deactivate the Silica Gel: The most critical step is to neutralize the acidic sites on the silica gel. This can be achieved by pre-treating the silica with a triethylamine (TEA) solution.
-
Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes or petroleum ether). Add 1-2% triethylamine (v/v) to the slurry and mix thoroughly. Let the slurry stand for about 30 minutes before packing the column. This neutralizes the acidic silanol groups, preventing strong adsorption of the basic amine.
-
-
Optimize the Mobile Phase: A carefully selected solvent system is crucial for efficient elution.
-
Initial Eluent Selection: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.[1][2] A good starting point for a gradient could be from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate.
-
TLC Analysis First: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] The ideal eluent should give your product an Rf value of approximately 0.3.
-
Incorporate a Base: Add a small amount of triethylamine (0.1-1%) to your mobile phase. This helps to continuously deactivate the silica gel as the solvent runs through the column, ensuring the product does not bind irreversibly.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[2] A wet slurry packing method is generally preferred.
-
Concentrated Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column in a narrow band. Overloading the column can lead to broad peaks and poor separation.
-
Visualizing the Workflow:
Caption: Troubleshooting workflow for low yield in column chromatography.
Issue 2: Product Fails to Crystallize During Recrystallization
Question: I've dissolved my crude this compound in a hot solvent for recrystallization, but it oils out or remains in solution upon cooling. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solids, but its success hinges on the precise solubility properties of the compound in the chosen solvent.[3] "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. Failure to crystallize suggests the compound is too soluble in the solvent even at low temperatures.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Mixed Solvent System: If a single solvent isn't effective, a mixed solvent system is often the solution. For a compound like this, a combination of a polar solvent in which it is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like diisopropyl ether or hexanes) can be effective.[4]
-
Protocol for Mixed Solvents: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol). Then, slowly add the "poor" solvent (e.g., diisopropyl ether) dropwise to the hot solution until a slight turbidity (cloudiness) persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Slow Cooling: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[3] Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Address "Oiling Out":
-
If the compound oils out, reheat the solution to dissolve the oil. Add more of the "good" solvent to decrease the saturation, and then allow it to cool slowly again.
-
Data Summary for Recrystallization Solvents:
| Solvent System | Suitability | Rationale |
| Ethanol | Good "soluble" solvent | The hydroxyl group and polarity are suitable for dissolving the ketone and amine functionalities. |
| Methanol | Good "soluble" solvent | Similar to ethanol, but its lower boiling point might be advantageous. |
| Diisopropyl Ether | Good "insoluble" solvent | Its non-polar nature contrasts with the compound's polarity, making it a good precipitant. |
| Hexanes/Heptane | Good "insoluble" solvent | Highly non-polar, effective for precipitating more polar compounds. |
| Ethanol/Water | Potentially effective | Water can act as the "poor" solvent, but care must be taken to avoid excessive oiling out. |
Issue 3: Incomplete Reaction and Presence of Starting Materials
Question: My final product is contaminated with unreacted starting materials. How can I remove them without resorting to column chromatography?
Answer:
Liquid-liquid extraction can be a highly effective method for removing certain impurities, especially if there are significant differences in the acidity or basicity of the components.
Troubleshooting Steps:
-
Acid-Base Extraction: This technique leverages the basicity of the secondary amine in your product.
-
Protocol:
-
Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will react with the acid to form a water-soluble salt and move into the aqueous layer.
-
Separate the layers. The organic layer will contain non-basic starting materials and byproducts.
-
Wash the organic layer again with the dilute acid to ensure complete extraction of the product.
-
Combine the aqueous layers.
-
Basify the aqueous layer with a base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) until the solution is basic to pH paper. This will neutralize the salt and precipitate your product.
-
Extract the now-neutral product back into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
-
-
Visualizing the Extraction Process:
Caption: Workflow for purification via acid-base extraction.
II. Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
A1: Commercial suppliers list the physical form as potentially being a liquid, solid, semi-solid, or lump. This variability suggests that the compound may be a low-melting solid or a viscous oil at room temperature, and minor impurities can significantly affect its physical state.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored under an inert atmosphere in a dark place at 2-8°C.[5]
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, standard laboratory safety protocols should be followed. The compound is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Therefore, it is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use distillation for purification?
A4: While distillation is a common purification technique for liquids, it may not be ideal for this compound. Tetrahydroisoquinoline derivatives can be susceptible to decomposition at high temperatures, especially if impurities are present. If you choose to attempt distillation, it should be performed under high vacuum to lower the boiling point and minimize thermal degradation. A short-path distillation apparatus would be most suitable.
Q5: My purified product looks like an oil, but the literature reports a melting point. What could be the issue?
A5: This is a common occurrence. The presence of residual solvent or minor impurities can act as a colligative property, depressing the freezing point and causing the substance to appear as an oil. Try placing the sample under a high vacuum for an extended period to remove any remaining solvent. If it remains an oil, a final purification step, such as a quick pass through a small plug of silica gel (with a TEA-deactivated eluent), may be necessary to remove the impurities preventing crystallization.
References
-
PrepChem. Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. Available from: [Link]
-
Al-dujaili, A. H., & Al-Azawi, K. F. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8567–8576. Available from: [Link]
-
Al-dujaili, A. H., & Al-Azawi, K. F. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. Available from: [Link]
-
Al-dujaili, A. H., & Al-Azawi, K. F. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c ]isoquinolines. ResearchGate. Available from: [Link]
-
University of California, Irvine. Experiment 9 — Recrystallization. Available from: [Link]
-
The Royal Society of Chemistry. Convergent and Stereoselective Synthesis of Tetrahydroquinolines. Available from: [Link]
-
Lead Sciences. This compound. Available from: [Link]
-
Bilenko, V. A., et al. (2022). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]
-
Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]
-
Reddit. Separating ketones from reaction mixture. Available from: [Link]
-
ResearchGate. Column Chromatography for Terpenoids and Flavonoids. Available from: [Link]
-
PubMed. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]
-
ResearchGate. How can I purify two different-substituted aromatic compounds?. Available from: [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Available from: [Link]
-
Chem355 Labbook-2020. COLUMN CHROMATOGRAPHY. Available from: [Link]
-
MDPI. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Available from: [Link]
-
ResearchGate. Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available from: [Link]
-
PubMed. Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. Available from: [Link]
-
PubMed. Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. Available from: [Link]
-
PubChem. 1-(1,2,3,4-Tetrahydropyridin-2-yl)ethanone. Available from: [Link]
-
National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]
-
ResearchGate. Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Available from: [Link]
Sources
- 1. Microscale Flash Column Chromatography of a Mixture of Ferrocene and Acetylferrocene | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. aroonchande.com [aroonchande.com]
- 3. amherst.edu [amherst.edu]
- 4. prepchem.com [prepchem.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. labsolu.ca [labsolu.ca]
Technical Support Center: Overcoming Side Reactions in the Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives
Welcome to the technical support center for tetrahydroisoquinoline (THIQ) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Synthetic Issues & Solutions
This section addresses specific, practical problems you might encounter during key THIQ synthesis reactions.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[1][2][3] While powerful, it is not without its challenges.
Question: My Pictet-Spengler reaction is yielding a mixture of regioisomers. How can I improve selectivity?
Answer: This is a frequent issue when the aromatic ring of the β-arylethylamine is asymmetrically substituted. The cyclization, an intramolecular electrophilic aromatic substitution, is directed by the electronic properties of the aromatic ring substituents.
Causality: The iminium ion intermediate will preferentially attack the most nucleophilic position on the aromatic ring.[3] Electron-donating groups (EDGs) like alkoxy or hydroxyl groups activate the ortho and para positions. If you have an EDG at the meta position relative to the ethylamine side chain, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers.
Troubleshooting Strategies:
-
Modulate Acid Strength: The choice and strength of the acid catalyst can influence the reaction pathway. For highly activated aromatic rings (e.g., with two alkoxy groups), the reaction can proceed under physiological pH.[4] For less activated systems, stronger acids or Lewis acids (e.g., TFA, BF₃·OEt₂) are needed.[5] Experimenting with a range of catalysts can sometimes favor one regioisomer over the other. Superacid-catalyzed conditions have been shown to be effective for less activated substrates.[6]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can impact the stability of the transition state, thereby influencing regioselectivity. It is recommended to screen solvents with different properties (e.g., dichloromethane, trifluoroethanol, hexafluoro-2-propanol) to determine the optimal conditions for your specific substrate.[7]
-
Steric Hindrance: While electronics are usually dominant, bulky substituents on the aromatic ring or the aldehyde can sterically hinder attack at one position, favoring the formation of the less hindered regioisomer.
-
Directed Cyclization: In complex syntheses, installing a directing group can provide excellent regiochemical control, although this adds steps to the overall sequence.
Workflow for Optimizing Regioselectivity
Caption: Competing cyclization and retro-Ritter pathways.
Frequently Asked Questions (FAQs)
This section covers broader topics essential for the successful synthesis of complex THIQ derivatives.
Q1: What is the role of protecting groups in THIQ synthesis, and how should I choose them?
A1: Protecting groups are indispensable in multi-step THIQ synthesis, especially when dealing with substrates containing reactive functional groups like phenols, primary/secondary amines, or carboxylic acids. [8]Their role is to temporarily mask these groups to prevent them from interfering with reactions at other sites.
Choosing a Strategy:
-
Phenolic Hydroxyls: Phenols are often present in THIQ natural products and are crucial for biological activity. [9]They are acidic and nucleophilic, interfering with bases and electrophiles.
-
Methyl (Me) or Benzyl (Bn) Ethers: Commonly used. Benzyl ethers are particularly useful as they can be removed under neutral conditions via hydrogenolysis (H₂/Pd-C), which is orthogonal to many other protecting groups.
-
Silyl Ethers (e.g., TBS, TIPS): Useful for their tunable stability and removal with fluoride sources (e.g., TBAF).
-
-
Secondary Amine of the THIQ Core: The nitrogen atom is nucleophilic and can undergo unwanted N-alkylation or N-acylation.
-
Boc (tert-Butoxycarbonyl): Excellent choice. It is stable to a wide range of conditions but is easily removed with acid (e.g., TFA).
-
Cbz (Carboxybenzyl): Similar to Boc but removed by hydrogenolysis. Choosing between Boc and Cbz allows for orthogonal deprotection strategies.
-
-
Orthogonality is Key: The most important principle is to use "orthogonal" protecting groups—groups that can be removed under different, non-interfering conditions. [8]For example, you could have a TBS-protected phenol, a Boc-protected amine, and a methyl ester. The TBS group can be removed with TBAF, the Boc group with TFA, and the ester can be hydrolyzed with LiOH, all without affecting the other groups.
Q2: My reaction is complete, but purification of the final THIQ derivative is proving difficult. What are the best practices?
A2: Purification of THIQ derivatives can be challenging due to their basic nature, potential for multiple chiral centers, and the presence of structurally similar byproducts. [8] Best Practices:
-
Acid-Base Extraction: Leverage the basicity of the nitrogen atom. During aqueous workup, you can wash the organic layer with a dilute acid (e.g., 1M HCl). Your THIQ product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure product back into an organic solvent.
-
Column Chromatography:
-
Deactivate Silica Gel: The acidic nature of standard silica gel can cause streaking and irreversible adsorption of basic THIQs. Pre-treat your silica by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (~1-2%) or ammonium hydroxide.
-
Use Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying amines.
-
Reversed-Phase Chromatography (C18): For highly polar or water-soluble THIQs, reversed-phase chromatography is often more effective.
-
-
Crystallization: If your compound is a solid, crystallization is a powerful technique for achieving high purity. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, acetone) to find conditions that yield high-quality crystals. Formation of a salt (e.g., hydrochloride or tartrate) can often improve crystallinity.
-
Chiral Separations: If you have a racemic mixture or diastereomers, chiral chromatography (either HPLC or SFC) is the gold standard for separating enantiomers and diastereomers.
Q3: Besides the Pictet-Spengler and Bischler-Napieralski reactions, what other methods are commonly used, and what are their limitations?
A3: While the Pictet-Spengler and Bischler-Napieralski reactions are workhorses, other methods offer complementary approaches. [10][8]
-
Pomeranz-Fritsch Reaction: This method synthesizes the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine, followed by acid-catalyzed cyclization. [11][12]The initial product is an isoquinoline, which must be reduced to the THIQ.
-
Limitations: Yields can be highly variable, and the reaction often fails with electron-withdrawing groups on the benzaldehyde. [12]The strongly acidic conditions can be incompatible with sensitive functional groups. Modified versions, like the Bobbitt modification, can produce THIQs more directly. [13]* Intramolecular Hydroamination: This involves the cyclization of an appropriately substituted 2-aminoethyl styrene derivative. [10]This modern approach can be catalyzed by various acids or transition metals.
-
Limitations: Requires the synthesis of the specific amino-styrene precursor, which may not always be trivial.
-
-
Intramolecular Friedel-Crafts Type Reactions: These can involve the cyclization of N-benzyl amino alcohols or similar species, often mediated by a Lewis acid like TiCl₄. [6][14] * Limitations: The substrate scope may be limited, and the generation of the electrophilic species requires specific precursors.
References
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Cushman, M., & Madalengoitia, J. S. (1998). Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics. The Journal of Organic Chemistry, 63(18), 6306–6310. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
McCallum, M. E., & Cuny, G. D. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9347–9417. Available from: [Link]
-
McCallum, M. E., & Cuny, G. D. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 121(15), 9347–9417. Available from: [Link]
-
Gholamzadeh, M. (2021). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 26(14), 4141. Available from: [Link]
-
Sanna, C., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 23(8), 1883. Available from: [Link]
-
Grokipedia. (2026). THIQ. Retrieved from [Link]
-
Cheeseman, M., et al. (2024). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science, 15(7), 2466-2479. Available from: [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Kumar, R., et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(23), 5636. Available from: [Link]
-
Gholamzadeh, M. (2019). The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Advances in Heterocyclic Chemistry, 127, 153-226. Available from: [Link]
-
Proctor, D. T., & Snieckus, V. (2014). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 16(24), 6480–6483. Available from: [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]
-
MDPI. (2023). Special Issue : Synthesis of Tetrahydroisoquinoline and Protoberberine Derivatives. Retrieved from [Link]
-
Sotomayor, N., & Domínguez, E. (1996). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. The Journal of Organic Chemistry, 61(12), 4062–4072. Available from: [Link]
-
Johnson, T. A., & Curtis, M. D. (2006). Synthesis of tetrahydroisoquinolines through TiCl4-mediated cyclization and Et3SiH reduction. Tetrahedron Letters, 47(42), 7415-7418. Available from: [Link]
-
J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Scribd. (n.d.). Bischler Napieralski Reaction. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Journal of the Iranian Chemical Society, 18, 2235–2264. Available from: [Link]
-
Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]
-
Kiss, L. (2019). A de novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synform, 2019(11), A175-A177. Available from: [Link]
-
Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines. Retrieved from [Link]
-
Wang, X., et al. (2012). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. ACS Combinatorial Science, 14(10), 546–550. Available from: [Link]
-
Danell, A. S., & Cooks, R. G. (2017). Pomeranz-Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Society for Mass Spectrometry, 28(12), 2636–2646. Available from: [Link]
-
da Silva, E. N., et al. (2021). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 6(4), 2865–2874. Available from: [Link]
Sources
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enantioselective Synthesis of Chiral 1,2,3,4-Tetrahydroisoquinolines
Welcome to the technical support center for the enantioselective synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of these vital chiral scaffolds. 1,2,3,4-Tetrahydroisoquinolines are privileged structures found in a vast array of natural products and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2]
This document provides in-depth, field-tested insights in a question-and-answer format to address common challenges, troubleshoot experimental hurdles, and optimize your synthetic routes.
Section 1: Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4] Achieving high enantioselectivity is paramount and often presents significant challenges.
Frequently Asked Questions & Troubleshooting
Q1: My enantiomeric excess (% ee) is low or inconsistent when using a chiral Brønsted acid catalyst (e.g., a phosphoric acid). What are the primary factors to investigate?
A1: Low enantioselectivity in a chiral phosphoric acid (CPA)-catalyzed Pictet-Spengler reaction is a common issue that can almost always be traced back to catalyst-substrate interaction, reaction conditions, or impurities. Here is a systematic troubleshooting guide:
-
Catalyst Choice and Purity:
-
Steric Hindrance: The 3,3'-substituents on the BINOL backbone of the CPA are crucial for creating a well-defined chiral pocket.[5] Catalysts with bulky groups (e.g., triphenylsilyl or 2,4,6-triisopropylphenyl) often provide higher enantioselectivity by enforcing a more rigid transition state.[6] If your substrate is also bulky, you may need to screen catalysts with different steric profiles to find the optimal match.
-
Catalyst Purity: Ensure your CPA is pure and anhydrous. Residual metals or achiral acidic impurities can catalyze the background (racemic) reaction, eroding the overall % ee. Purification by recrystallization or chromatography may be necessary.
-
-
Reaction Parameters:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy of the system, which favors the lower-energy, diastereomeric transition state leading to the major enantiomer.[7]
-
Concentration: Reaction concentration can be critical. Higher concentrations may favor aggregation or side reactions, while very low concentrations can slow the reaction undesirably. An optimal concentration (often around 0.1 M) should be determined empirically.[7]
-
Solvent: The solvent choice is paramount. Non-polar, aprotic solvents like toluene, dichloromethane, or mesitylene are typically preferred as they are less likely to interfere with the hydrogen-bonding interactions essential for catalysis.[8][9] Polar or protic solvents can compete with the substrate for binding to the catalyst, diminishing stereocontrol.
-
-
Substrate and Reagent Quality:
-
Water Content: The reaction is highly sensitive to water, which hydrolyzes the intermediate iminium ion and can deactivate the catalyst. Use freshly distilled, anhydrous solvents and dry reagents. The addition of molecular sieves (3Å or 4Å) is highly recommended to scavenge trace amounts of water.[9]
-
Aldehyde/Ketone Purity: Ensure the carbonyl component is free of acidic or basic impurities. For aldehydes prone to oxidation, use a freshly purified sample.
-
Q2: I'm observing significant side product formation, primarily an uncyclized enamine or polymeric material. What is the cause and how can I prevent it?
A2: This issue points to a problem with the stability and reactivity of the key iminium ion intermediate.
-
Cause: The Pictet-Spengler reaction relies on the formation of an electrophilic iminium ion, which is then trapped intramolecularly by the nucleophilic aromatic ring.[3][10] If the iminium ion is not sufficiently electrophilic or if it has a competing reaction pathway available, side reactions will occur. Enamine formation is a common side reaction, particularly with aliphatic aldehydes.
-
Solutions:
-
Increase Electrophilicity: Using a stronger Brønsted acid or a Lewis acid co-catalyst can sometimes promote cyclization over side reactions. However, this must be balanced, as overly harsh conditions can lead to decomposition.[3][11] For less reactive aromatic systems, superacid-catalyzed conditions may be required.[11]
-
N-Acyliminium Ion Strategy: A powerful alternative is to acylate the nitrogen of the β-arylethylamine. The resulting N-acyliminium ion, formed in situ, is a much more potent electrophile and readily undergoes cyclization under milder conditions, often with improved yields and cleaner reaction profiles.[3]
-
Protecting Groups: Attaching an electron-withdrawing group (e.g., sulfenyl) to the nitrogen can stabilize the iminium ion intermediate and favor the desired cyclization pathway.[5]
-
Workflow & Decision Making
The following diagram illustrates a typical troubleshooting workflow when encountering low enantioselectivity in a CPA-catalyzed Pictet-Spengler reaction.
Caption: Troubleshooting flowchart for low enantioselectivity.
Representative Protocol: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction
This protocol is a general guideline for the synthesis of a 1-substituted THIQ.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-5 mol%).
-
Add activated 3Å molecular sieves (approx. 100 mg per 0.5 mmol of substrate).
-
Dissolve these components in the chosen anhydrous solvent (e.g., toluene, 0.1 M).
-
-
Reaction Execution:
-
Add the β-phenethylamine derivative (1.0 equiv) to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the aldehyde (1.1-1.2 equiv) dropwise over 5-10 minutes.
-
Stir the reaction at this temperature and monitor its progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Filter the mixture to remove the molecular sieves.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (% ee) using chiral HPLC or SFC.
-
Section 2: Asymmetric Hydrogenation & Transfer Hydrogenation
An alternative and highly effective strategy involves the synthesis of a prochiral 3,4-dihydroisoquinoline (DHIQ) via a Bischler-Napieralski reaction, followed by an enantioselective reduction of the C=N bond.[12][13] This approach is particularly useful for accessing 1-substituted THIQs.
Frequently Asked Questions & Troubleshooting
Q1: My asymmetric transfer hydrogenation (ATH) using a Noyori-type Ru-catalyst is giving low conversion. What should I check?
A1: Low conversion in an ATH reaction often points to issues with the catalyst activation, hydrogen source, or substrate inhibition.
-
Catalyst and Ligand:
-
Catalyst Precursor: Ensure the quality of your ruthenium precursor [e.g., RuCl₂(arene)] and the chiral diamine ligand (e.g., (R,R)-TsDPEN).
-
Catalyst Activation: The active catalyst is a ruthenium-hydride species, which is formed in situ.[14] Incomplete formation of this active species is a common cause of low reactivity. The choice of base (e.g., triethylamine, sodium formate) and its stoichiometry is critical.
-
-
Hydrogen Source:
-
Formic Acid/Triethylamine: The most common hydrogen source is a formic acid/triethylamine azeotrope (5:2). Ensure the quality and correct ratio of this mixture. Formic acid can decompose over time.
-
Isopropanol/Base: An alternative is isopropanol with a base (e.g., KOtBu or NaOH). The efficiency can be highly dependent on the substrate.
-
-
Reaction Conditions:
-
Solvent: A range of solvents can be used, but polar aprotic solvents like DMF or acetonitrile are common. Water can sometimes be used as a co-solvent and may be beneficial.[1]
-
Degassing: While not a hydrogenation with H₂ gas, removing oxygen from the reaction vessel is still good practice, as oxygen can potentially oxidize and deactivate the catalyst.
-
Q2: The enantioselectivity of my asymmetric hydrogenation of a DHIQ is poor. How can I optimize it?
A2: Poor enantioselectivity in this reaction is typically related to the ligand-substrate match or the reaction conditions influencing the transition state.
-
Ligand Choice: The chiral ligand is the sole source of stereocontrol. The electronic and steric properties of the ligand must be matched to the substrate. For DHIQs, ligands like BINAP, Josiphos, or various P,N ligands have shown success.[1][15][16] Screening a panel of ligands is often the most effective strategy.
-
Solvent Effects: The solvent can have a profound and sometimes unpredictable effect on enantioselectivity. It has been shown that switching solvents (e.g., from toluene to ethanol) can even invert the configuration of the product, a phenomenon known as enantiodivergence.[17][18] A thorough solvent screen is highly recommended.
-
Additives: The addition of certain compounds can dramatically influence the outcome.
-
Brønsted or Lewis Acids: For some systems, particularly with iridium or rhodium catalysts, the addition of an acid like HCl or a Lewis acid like AgSbF₆ can activate the substrate or catalyst, leading to improved activity and enantioselectivity.[1]
-
Iodine: In some Ir-catalyzed hydrogenations, molecular iodine (I₂) is used as an additive to generate the active cationic catalyst in situ.
-
Catalyst Selection Guide
Choosing the right catalyst system is critical for success. The table below summarizes common catalyst systems for the asymmetric reduction of DHIQs.
| Catalyst System | Substrate Type | Typical Ligand(s) | Key Features |
| Ru-Amine (Noyori-type) | 1-Alkyl/Aryl DHIQs | TsDPEN, DENEB | Transfer hydrogenation; often uses HCOOH/NEt₃; robust and widely used.[14] |
| Rh-Diphosphine | 1-Aryl DHIQs | BINAP, MeO-BIPHEP | High-pressure H₂ gas; sensitive to substrate electronics. |
| Ir-P,N or Diphosphine | 1-Alkyl/Aryl DHIQs | Josiphos, SIPHOX, BITIOP | High-pressure H₂ gas; often requires additives (e.g., I₂); can be highly effective for challenging substrates.[15][19] |
Mechanism Visualization: Noyori Asymmetric Transfer Hydrogenation
The catalytic cycle for the widely-used Noyori-type transfer hydrogenation involves a concerted, outer-sphere mechanism.
Caption: Catalytic cycle of Noyori transfer hydrogenation.
Section 3: Bischler-Napieralski Reaction Strategy
The Bischler-Napieralski reaction is the key step for preparing the DHIQ precursors needed for asymmetric hydrogenation.[13] While not an asymmetric step itself, its efficiency is crucial for the overall sequence.
Frequently Asked Questions & Troubleshooting
Q1: My Bischler-Napieralski cyclization is low-yielding. What are common failure modes?
A1: This reaction involves harsh, dehydrating conditions, and failure is often due to substrate decomposition or insufficient activation.
-
Dehydrating Agent: The choice of reagent is critical.
-
POCl₃: A common and effective choice, often used with heating in a solvent like acetonitrile or toluene.
-
P₂O₅: A stronger dehydrating agent, often used in refluxing POCl₃ for less reactive substrates.[20]
-
Triflic Anhydride (Tf₂O): A very powerful promoter that can enable cyclization at lower temperatures for sensitive substrates.
-
-
Substrate Electronics: The aromatic ring must be sufficiently electron-rich to participate in the electrophilic aromatic substitution.[20]
-
Activating Groups: Phenethylamides with electron-donating groups (e.g., methoxy, alkyl) on the aromatic ring cyclize much more readily.
-
Deactivating Groups: Substrates with electron-withdrawing groups may fail to cyclize under standard conditions and require much stronger acids.
-
-
Side Reactions: A major side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[20] This can be minimized by using nitrile as a solvent or by employing oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway.[20]
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]
-
Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spir. ACS Publications. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. National Institutes of Health. Available at: [Link]
-
Enantioselective Pictet–Spengler Reaction of Acyclic α-Ketoesters Using Chiral Imidazoline-Phosphoric Acid Catalysts. ACS Publications. Available at: [Link]
-
Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. ACS Publications. Available at: [Link]
-
Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. ACS Publications. Available at: [Link]
-
Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Royal Society of Chemistry. Available at: [Link]
-
Chiral Phosphoric Acids (PAs). Chemistry LibreTexts. Available at: [Link]
-
Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination Reactions. National Institutes of Health. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Exploring Enantioselective Pictet-Spengler Reactions. Organic Reactions. Available at: [Link]
-
Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. National Institutes of Health. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. Royal Society of Chemistry. Available at: [Link]
-
Noyori and Hashiguchi's proposed reaction mechanism for the asymmetric hydrogenation of imines. ResearchGate. Available at: [Link]
-
Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. ACS Publications. Available at: [Link]
-
Asymmetric hydrogenation. Wikipedia. Available at: [Link]
-
Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? ACS Publications. Available at: [Link]
-
Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. PubMed. Available at: [Link]
-
Enantioselective Pictet–Spengler Reactions. ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. Available at: [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Available at: [Link]
-
Asymmetric Hydrogenation of 1-aryl substituted-3,4-Dihydroisoquinolines with Iridium Catalysts Bearing Different Phosphorus-Based Ligands. MDPI. Available at: [Link]
-
The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. Available at: [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. Available at: [Link]
-
The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. Royal Society of Chemistry. Available at: [Link]
-
Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Publications. Available at: [Link]
-
Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 12. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Scaling Up the Production of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
Welcome to the technical support center for the synthesis and scale-up of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important intermediate. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroisoquinoline.[1][2] This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to introduce an acetyl group onto the aromatic ring of the tetrahydroisoquinoline scaffold.
Q2: Is it necessary to protect the secondary amine of the tetrahydroisoquinoline ring before Friedel-Crafts acylation?
A2: Yes, N-protection is a critical step. The secondary amine in the tetrahydroisoquinoline ring is a Lewis base and will react with the aluminum chloride catalyst.[3] This interaction forms a complex that deactivates the aromatic ring towards the desired electrophilic acylation, leading to reaction failure or significantly low yields. A common and effective strategy is to first N-acetylate the starting material, which protects the amine and activates the ring for acylation, primarily at the desired 7-position.
Q3: What determines the regioselectivity of the acylation to the 7-position?
A3: In N-acyl-1,2,3,4-tetrahydroisoquinolines, the acylation is directed to the 6- and 8-positions, which are para and ortho to the activating alkyl portion of the fused ring system. However, for the synthesis of the 7-yl isomer, the directing effect of the bicyclic system as a whole needs to be considered. The alkyl portion of the heterocyclic ring is an activating group and directs electrophilic substitution to the positions ortho and para to it. The 7-position is para to the C4 methylene group, making it electronically favored for substitution. Steric hindrance at the 5-position (ortho to the fused ring system) also favors substitution at the less hindered 7-position.
Q4: What are the main safety concerns when scaling up this reaction?
A4: The primary safety hazards are associated with the reagents used:
-
Aluminum chloride (AlCl₃): It is a water-reactive solid that releases corrosive hydrogen chloride (HCl) gas upon contact with moisture.[4] The reaction with water is highly exothermic.
-
Acetyl chloride: This is a corrosive, flammable, and moisture-sensitive liquid. It also reacts violently with water to produce HCl gas.
-
Reaction Quenching: The work-up procedure, which typically involves quenching the reaction mixture with ice and/or aqueous acid, is highly exothermic and must be performed with extreme caution, especially at scale, to control the temperature and off-gassing.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inadequate N-Protection | The secondary amine of the starting material has reacted with the AlCl₃ catalyst, deactivating the aromatic ring. | Ensure complete N-acetylation of the 1,2,3,4-tetrahydroisoquinoline before proceeding with the Friedel-Crafts acylation. Monitor the N-acetylation step by TLC or ¹H NMR to confirm the disappearance of the starting material. |
| Moisture Contamination | Aluminum chloride and acetyl chloride are highly sensitive to moisture. Water will decompose these reagents, rendering them ineffective. | Use anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | In Friedel-Crafts acylation, the AlCl₃ catalyst forms a complex with the product ketone, meaning that a stoichiometric amount of the catalyst is often required.[5] | Use at least one equivalent of AlCl₃ for each equivalent of the N-acetyl-tetrahydroisoquinoline. For challenging substrates or on a larger scale, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Low Reaction Temperature | While initial cooling is necessary to control the exotherm, the reaction may not proceed to completion if the temperature is too low for an extended period. | After the initial controlled addition of reagents at a low temperature (e.g., 0-5 °C), allow the reaction to warm to room temperature and stir for a sufficient time to ensure completion. Monitor the reaction progress by TLC. |
Problem 2: Formation of Multiple Products (Impurity Profile)
| Potential Cause | Explanation | Recommended Solution |
| Formation of Regioisomers | While the 7-position is electronically favored, some acylation may occur at other positions, such as the 5-position, leading to a mixture of isomers that can be difficult to separate. | Optimize the reaction temperature. Lower temperatures generally favor the thermodynamically more stable product. Screen different Lewis acid catalysts (e.g., FeCl₃, SnCl₄) which may offer different regioselectivity. |
| Di-acylation | Although the acetyl group is deactivating, forcing conditions (high temperature, long reaction time, large excess of acylating agent) can lead to the introduction of a second acetyl group on the aromatic ring. | Use a controlled stoichiometry of the acylating agent (typically 1.0-1.1 equivalents). Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid over-reaction. |
| Cleavage of N-Acetyl Group | Under harsh acidic conditions, the N-acetyl protecting group can be cleaved, leading to the unprotected tetrahydroisoquinoline which can then react with the catalyst or undergo other side reactions. | Ensure the work-up procedure is performed at a low temperature and that the product is promptly extracted and neutralized. Avoid prolonged exposure to strong acids. |
Problem 3: Difficulties During Work-up and Purification
| Potential Cause | Explanation | Recommended Solution |
| Uncontrolled Quenching | Adding water or acid too quickly to the reaction mixture can cause a violent exotherm, leading to boiling of the solvent and potential loss of product. | Quench the reaction by very slowly and carefully pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.[4] This ensures that the temperature is controlled throughout the process. |
| Emulsion Formation | The presence of aluminum salts and the basic nitrogen of the product can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult. | Add a saturated solution of a salt like NaCl (brine) to the aqueous layer to increase its ionic strength and help break the emulsion. If necessary, filter the mixture through a pad of Celite. |
| Co-eluting Impurities | Regioisomers of the product often have very similar polarities, making their separation by column chromatography challenging. | Utilize a high-resolution silica gel for column chromatography and carefully optimize the solvent system. Gradient elution may be necessary. Alternatively, recrystallization from a suitable solvent system could be an effective purification method. |
Experimental Protocols
Protocol 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base (e.g., triethylamine, 1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-1,2,3,4-tetrahydroisoquinoline.
Protocol 2: Friedel-Crafts Acylation
-
To a dry, inert-atmosphere flask, add anhydrous aluminum chloride (1.1 eq).
-
Add a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.05 eq) to the suspension.
-
In a separate flask, dissolve N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the reaction solvent.
-
Slowly add the solution of the N-acetyl-tetrahydroisoquinoline to the catalyst-acylating agent mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a stirred mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Workflow
Caption: Overall synthetic workflow for the target molecule.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
Stoltz, B. M., et al. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. [Link]
-
ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. [Link]
Sources
Technical Support Center: Synthesis of Tetrahydroisoquinoline (THIQ) Analogs
Welcome to the technical support center for the synthesis of tetrahydroisoquinoline (THIQ) analogs. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The THIQ scaffold is a core component of numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4][5][6] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome common challenges in your synthetic endeavors.
Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: What are the most common methods for synthesizing the THIQ scaffold?
A1: The most prevalent and versatile methods for constructing the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[4][7][8][9] The Bischler-Napieralski reaction utilizes the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[10][11][12][13][14] Another related method is the Pomeranz-Fritsch reaction, which is more commonly used for the synthesis of isoquinolines but can be adapted for THIQ derivatives.[15][16][17]
Q2: Why is controlling stereochemistry important in the synthesis of THIQ analogs?
A2: Many THIQ-containing natural products and pharmaceuticals exhibit their biological activity as a single enantiomer. The C1-substituted THIQs, in particular, often show different pharmacological profiles for each enantiomer.[18] Therefore, controlling the stereochemistry during synthesis is crucial for developing potent and selective therapeutic agents.[19][20]
Q3: What are the primary challenges when purifying complex THIQ derivatives?
A3: The purification of complex THIQ derivatives can be challenging due to the presence of structurally similar byproducts and stereoisomers. Common purification techniques include column chromatography and recrystallization. Challenges often arise from the similar polarities of the desired product and impurities, making separation difficult. In such cases, derivatization to a more easily separable compound, followed by removal of the derivatizing group, can be a useful strategy.
Troubleshooting Guide: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of THIQ synthesis, involving the cyclization of a β-arylethylamine with a carbonyl compound under acidic conditions.[7][8]
Diagram: Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Issue 1: Low or No Product Yield
Q: My Pictet-Spengler reaction is showing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?
A: Low yield in a Pictet-Spengler reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Reagent Quality and Stoichiometry:
-
Aldehyde Stability: Aldehydes can be prone to oxidation or polymerization.[21] Ensure you are using a fresh or properly stored aldehyde. If using an aqueous solution of the aldehyde, the presence of water can affect the reaction equilibrium.
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1 to 1.5 molar equivalents) of the aldehyde can help drive the reaction to completion.[22] However, a large excess can lead to side reactions.
2. Catalyst and Reaction Conditions:
-
Acid Catalyst: The reaction is acid-catalyzed, and the choice and amount of acid are critical.[9]
-
Screening Acids: If your current acid (e.g., HCl, H₂SO₄) is not effective, consider screening other Brønsted acids like trifluoroacetic acid (TFA) or Lewis acids like BF₃·OEt₂.
-
Catalyst Loading: The amount of acid can significantly impact the yield. Too little acid will result in a sluggish or incomplete reaction, while too much can lead to degradation of starting materials or the product.[21]
-
-
Solvent: The choice of solvent can influence the solubility of reactants and intermediates. While protic solvents are common, aprotic solvents like dichloromethane (DCM) or toluene have been reported to give better yields in some cases.
-
Temperature: The optimal temperature can vary. If the reaction is slow at room temperature, gentle heating (e.g., 40-60 °C) may be beneficial. Conversely, if decomposition is observed at higher temperatures, running the reaction at a lower temperature (e.g., 0 °C) might be necessary.
3. Reaction Monitoring:
-
TLC or LC-MS: Monitor the reaction progress using an appropriate technique to determine the optimal reaction time.[21] Prolonged reaction times can lead to product degradation or side product formation.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my Pictet-Spengler reaction. What are the likely side reactions and how can I minimize them?
A: Side product formation is a common issue. Understanding the potential side reactions is key to mitigating them.
1. Oxidation:
-
The THIQ product can sometimes be oxidized to the corresponding isoquinoline, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.
2. N-Acyliminium Ion Cyclization:
-
If the reaction is run with an N-acyl derivative of the β-arylethylamine, a tandem N-acyliminium ion cyclization can occur.
-
Solution: Ensure that the starting amine is not acylated, or if the N-acyl derivative is intended, optimize conditions to favor the desired cyclization pathway.
Experimental Protocol: Optimizing the Pictet-Spengler Reaction
-
Setup: To a clean, dry round-bottom flask, add the β-arylethylamine (1.0 equiv).
-
Solvent: Add the chosen solvent (e.g., DCM, toluene) to dissolve the amine.
-
Aldehyde Addition: Add the aldehyde (1.1-1.5 equiv) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., TFA, 10-50 mol%) dropwise at the desired temperature (e.g., 0 °C, room temperature).
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a condensing agent.[10][13][14] The resulting dihydroisoquinoline can then be reduced to the corresponding THIQ.
Diagram: Bischler-Napieralski Reaction Troubleshooting Workflow
Caption: A workflow for troubleshooting the Bischler-Napieralski reaction.
Issue 1: Incomplete Cyclization or Low Yield
Q: My Bischler-Napieralski reaction is not going to completion, resulting in a low yield of the desired dihydroisoquinoline. What are the critical parameters to investigate?
A: Incomplete cyclization is often due to insufficiently activating conditions or a deactivated aromatic ring.
1. Dehydrating Agent:
-
Choice of Reagent: The choice of dehydrating agent is crucial. Phosphorus oxychloride (POCl₃) is commonly used.[10][12] For less reactive substrates, stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ or triflic anhydride (Tf₂O) may be necessary.[10][12][23]
-
Amount of Reagent: Ensure a sufficient amount of the dehydrating agent is used. It is often used as both the reagent and the solvent.
2. Aromatic Ring Activation:
-
The Bischler-Napieralski reaction is an electrophilic aromatic substitution and is more effective with electron-donating groups on the benzene ring.[10][23]
-
Substrate Limitation: If the aromatic ring is electron-deficient, the reaction may be sluggish or fail altogether. In such cases, exploring alternative synthetic routes might be necessary.
3. Temperature and Reaction Time:
-
The reaction is typically carried out at reflux.[10][11] Ensure the reaction is heated sufficiently to drive the cyclization.
-
Monitor the reaction over time to determine the optimal duration.
Issue 2: Formation of a Styrene Side Product
Q: I am observing a significant amount of a styrene derivative as a byproduct. What is the cause of this side reaction, and how can it be suppressed?
A: The formation of a styrene derivative is a known side reaction in the Bischler-Napieralski synthesis, proceeding through a retro-Ritter type reaction.[14][23]
1. Mechanistic Insight:
-
The reaction proceeds through a nitrilium ion intermediate. This intermediate can either undergo cyclization to form the desired product or eliminate to form a styrene and a nitrile.[14][23]
2. Suppressing the Side Reaction:
-
Solvent Choice: Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[23]
-
Alternative Reagents: Using oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to elimination.[23]
Controlling Stereoselectivity in THIQ Synthesis
Q: How can I control the stereochemistry at the C1 position during THIQ synthesis?
A: Achieving high stereoselectivity is a key challenge in the synthesis of many biologically active THIQ analogs.
1. Chiral Auxiliaries:
-
Attaching a chiral auxiliary to the nitrogen of the starting β-arylethylamine can direct the facial selectivity of the cyclization, leading to the formation of one enantiomer in excess. The auxiliary can then be removed in a subsequent step.
2. Chiral Catalysts:
-
The use of chiral Brønsted acids or Lewis acids as catalysts in the Pictet-Spengler reaction can induce enantioselectivity.[7] This is a more atom-economical approach than using chiral auxiliaries.
3. Substrate Control:
-
If the starting β-arylethylamine already contains a stereocenter, it can influence the stereochemical outcome of the cyclization. This is known as substrate-controlled diastereoselectivity.
References
-
Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. Available at: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. Available at: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. Available at: [Link]
-
Bischler napieralski reaction | PPTX - Slideshare. Available at: [Link]
-
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]
-
Pictet–Spengler reaction - Grokipedia. Available at: [Link]
-
Bischler–Napieralski reaction - Grokipedia. Available at: [Link]
-
Pictet–Spengler reaction - Wikipedia. Available at: [Link]
-
Pictet-Spengler reaction - Name-Reaction.com. Available at: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed. Available at: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]
-
Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Semantic Scholar. Available at: [Link]
-
The mechanism of the Pictet–Spengler reaction. - ResearchGate. Available at: [Link]
-
Pomeranz–Fritsch reaction - Wikipedia. Available at: [Link]
-
Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis | CCS Chemistry. Available at: [Link]
-
The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available at: [Link]
-
Bischler-Napieralski Reaction - Organic Chemistry Portal. Available at: [Link]
-
Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. Available at: [Link]
-
Pictet-Spengler Reaction - Common Conditions. Available at: [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization - PubMed. Available at: [Link]
-
The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. Available at: [Link]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines | Request PDF - ResearchGate. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI. Available at: [Link]
-
A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Available at: [Link]
-
Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - NIH. Available at: [Link]
-
Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation - NIH. Available at: [Link]
-
(PDF) Stereoselectivity control in Rh-catalyzed β-OH elimination for chiral allene formation. Available at: [Link]
-
Exploration of [2 + 2 + 2] cyclotrimerisation methodology to prepare tetrahydroisoquinoline-based compounds with potential aldo–keto reductase 1C3 target affinity - NIH. Available at: [Link]
-
stereoselective synthesis presentation . | PPTX - Slideshare. Available at: [Link]
-
Key Concepts in Stereoselective Synthesis. Available at: [Link]
-
Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease - PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 11. Bischler napieralski reaction | PPTX [slideshare.net]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Bischler-Napieralski Reaction [organic-chemistry.org]
- 15. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Chemicals [chemicals.thermofisher.cn]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. stereoselective synthesis presentation . | PPTX [slideshare.net]
- 20. ethz.ch [ethz.ch]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. jk-sci.com [jk-sci.com]
- 23. jk-sci.com [jk-sci.com]
Stability studies of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone under different conditions
Welcome to the technical support center for stability studies concerning 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to anticipate and troubleshoot challenges encountered during stability and forced degradation studies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of THIQ derivatives, helping you design robust and compliant experimental protocols from the outset.
Question 1: What are the primary, anticipated degradation pathways for this compound?
Answer: Based on the structure, the primary sites of instability are the secondary amine and the benzylic carbons (positions 1 and 4 of the THIQ ring). Therefore, the most probable degradation pathways are hydrolysis and oxidation.[4]
-
Oxidation: This is the most likely degradation route. The secondary amine can be oxidized to a hydroxylamine or an imine. Furthermore, the benzylic positions are susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides. Autoxidation, a reaction with atmospheric oxygen, can be catalyzed by trace metals or light.[4][5]
-
Hydrolysis: While the core structure lacks common hydrolyzable groups like esters or amides, forced degradation studies under extreme pH and temperature are still necessary.[6][7] The purpose of these stress tests is to confirm the molecule's intrinsic stability and ensure the analytical method can separate the parent compound from any potential degradants.[7]
-
Photolysis: Aromatic systems and compounds with heteroatoms can absorb UV/Visible light, leading to photodegradation. Per ICH Q1B guidelines, photostability testing is a mandatory part of stress testing to determine if the substance requires light-resistant packaging.[8][9][10]
Question 2: What are "forced degradation" or "stress" studies, and why are they essential?
Answer: Forced degradation studies are a series of experiments where the drug substance is intentionally exposed to conditions more severe than accelerated stability conditions.[6][7][11] The goal is not to determine shelf-life but to achieve a target degradation of 5-20%.[6][12] Exceeding 20% degradation can lead to secondary reactions that complicate the analysis.[6]
These studies are critical for several reasons:
-
Pathway Identification: They help identify the likely degradation products and elucidate the degradation pathways.[7][12][13]
-
Method Validation: They are required to develop and validate a "stability-indicating" analytical method. This means the method must be proven to accurately measure the decrease in the active ingredient without interference from any impurities or degradation products.[7][13]
-
Formulation & Packaging Development: Understanding how the molecule degrades informs formulation strategies (e.g., adding antioxidants) and packaging choices (e.g., protection from light or moisture).[11][12]
Question 3: Which analytical technique is most suitable for these stability studies?
Answer: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC coupled with a UV or Photodiode Array (PDA) detector, is the industry standard and most recommended technique.[14]
-
Why HPLC? HPLC offers excellent resolution, sensitivity, and accuracy for separating the parent compound from its potential degradation products.[14] A PDA detector is highly advantageous as it can provide spectral data for each peak, which helps in assessing peak purity and can give clues to the identity of degradants.
-
The Role of Mass Spectrometry (LC-MS): For identifying and characterizing unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable. It provides mass-to-charge ratio information, allowing for the determination of the molecular weight of degradants and aiding in their structural elucidation.[15]
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My control sample (unstressed) shows multiple small impurity peaks in the HPLC chromatogram.
-
Possible Cause 1: Synthesis-Related Impurities: The starting material may not be completely pure. It is crucial to have a fully characterized reference standard.
-
Troubleshooting Protocol:
-
Confirm Purity: Check the Certificate of Analysis (CoA) for the batch of this compound.
-
Peak Identification: If possible, use LC-MS to get the mass of the impurity peaks. They may correspond to known starting materials or by-products from the synthesis route.
-
Establish a Baseline: If the impurities are minor and consistently present, they must be documented as part of the initial t=0 profile. The stability study will then monitor the growth of new (degradation) peaks relative to this baseline.
-
Problem 2: After oxidative stress (e.g., with H₂O₂), I see a significant loss of the main peak but no major new peaks appearing in the chromatogram.
-
Possible Cause 1: Degradant is Not UV-Active: The resulting degradant may have lost its chromophore (the part of the molecule that absorbs UV light), making it invisible to the UV detector.
-
Possible Cause 2: Degradant is Not Eluting: The degradant might be highly polar and sticking to the column, or it could be non-polar and retained indefinitely. It could also have precipitated out of the solution.
-
Troubleshooting Protocol:
-
Check Mass Balance: A crucial concept in stability studies. Calculate the mass balance: (Peak Area of Parent at t=x) + (Sum of Peak Areas of all Degradants) should be close to 100% of the (Peak Area of Parent at t=0). A poor mass balance suggests lost components.
-
Change Detection Method: Analyze the same sample using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore. An LC-MS analysis is also highly recommended.
-
Modify HPLC Method:
-
Incorporate a steep gradient flush at the end of the run (e.g., to 100% organic solvent) to elute any strongly retained species.
-
Conversely, start with a highly aqueous mobile phase to elute any very polar compounds that might be eluting in the solvent front.
-
-
Problem 3: My acidic and basic hydrolysis samples show the exact same degradation profile.
-
Possible Cause 1: Thermal Degradation: If the hydrolysis experiments were conducted at an elevated temperature (e.g., 60-80°C), the observed degradation might be due to heat (thermolysis) rather than acid or base catalysis.[6]
-
Possible Cause 2: Oxidation: If the samples were not protected from air (oxygen), the degradation could be oxidative, which was simply accelerated by the heat.
-
Troubleshooting Protocol:
-
Run a Thermal Control: Always include a "heat only" control. Prepare a sample in a neutral, aqueous solution (or the same co-solvent used for hydrolysis) and expose it to the same temperature for the same duration. This will isolate the effect of temperature.
-
De-gas Solvents: To minimize oxidation, sparge all solutions (acid, base, water) with an inert gas like nitrogen or argon before adding the compound. Blanketing the headspace of the sample vial with nitrogen can also prevent oxidation during the experiment.
-
Compare Profiles: If the degradation profile of the "heat only" control matches the acid and base samples, then the primary degradation pathway under these conditions is thermolytic. If they differ, you can confidently attribute the specific profiles to acid/base hydrolysis.
-
Part 3: Methodologies & Data Presentation
Recommended Forced Degradation Conditions
For a comprehensive study, a structured approach to applying stress is necessary. The conditions below are standard starting points, but they may need to be adjusted to achieve the target 5-20% degradation.[6][11]
| Stress Condition | Reagent/Condition | Typical Conditions | Primary Target | Key Scientific Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 70°C | Hydrolysis | To challenge the stability of the compound in a low pH environment. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 70°C | Hydrolysis, Oxidation | To challenge stability in a high pH environment. Basic conditions can also promote oxidation. |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Oxidation | To mimic oxidative stress. H₂O₂ is a common choice to generate oxidative degradants. |
| Thermal | Dry Heat | 60°C to 100°C | Thermolysis | To assess the intrinsic thermal stability of the molecule.[16] |
| Photostability | ICH Q1B Option 2 | Overall illumination ≥ 1.2 million lux-hours; Integrated near UV energy ≥ 200 watt-hours/m² | Photolysis | To determine if light exposure causes degradation.[8][17][18] Essential for packaging and labeling requirements. |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a forced degradation study, from sample preparation through to data analysis.
Caption: Workflow for a forced degradation stability study.
Potential Degradation Pathway Diagram
This diagram visualizes the most likely sites of oxidation on the this compound molecule.
Caption: Potential oxidative degradation sites on the THIQ core.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. Available from: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
ICH. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Creative Biolabs. Available from: [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available from: [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. Available from: [Link]
-
SlideShare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Available from: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. Available from: [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. Available from: [Link]
-
PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available from: [Link]
-
MDPI. (2022). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. MDPI. Available from: [Link]
-
PubMed Central (PMC). (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central (PMC). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). General pathway of isoquinoline degradation. ResearchGate. Available from: [Link]
-
ACS Publications. (2016). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]
-
I'm proving. (n.d.). Degradation pathway: Significance and symbolism. I'm proving. Available from: [Link]
-
ResearchGate. (2014). Degradation Pathways. ResearchGate. Available from: [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. Available from: [Link]
-
ResearchGate. (2017). (PDF) Degradation Pathway. ResearchGate. Available from: [Link]
-
Alchem Pharmtech. (n.d.). CAS 82771-59-3 | this compound. Alchem Pharmtech. Available from: [Link]
-
PubMed. (2021). 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 12. acdlabs.com [acdlabs.com]
- 13. onyxipca.com [onyxipca.com]
- 14. sepscience.com [sepscience.com]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone and Its Analogs in Anticancer Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic molecules with significant biological activities.[1][2] This guide provides an in-depth comparative analysis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone and its analogs, with a primary focus on their potential as anticancer agents. We will delve into the structure-activity relationships (SAR), comparative biological performance supported by experimental data, and the underlying mechanistic rationale for their activity.
The Significance of the THIQ Scaffold in Oncology
The THIQ nucleus is a key component in numerous clinically utilized drugs and investigational compounds, exhibiting a wide array of pharmacological effects, including antitumor, antimicrobial, antiviral, and neuroprotective properties.[3][4] In the realm of oncology, THIQ derivatives have been shown to target various critical pathways involved in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[1][2] The structural rigidity and three-dimensional nature of the THIQ core allow for the precise spatial orientation of functional groups, enabling specific interactions with biological targets.
Comparative Analysis of 7-Acyl-Tetrahydroisoquinoline Analogs
Recent studies have highlighted the potential of THIQ derivatives bearing an acetyl group at the 7-position as a promising avenue for the development of novel anticancer agents. This section will focus on a comparative analysis of this compound and its analogs, drawing upon key findings from a study that investigated the cytotoxic effects of a series of 7-acetyl-5,6,7,8-tetrahydroisoquinolines.
Structure-Activity Relationship (SAR) Insights
A pivotal study by an Egyptian research group detailed the synthesis and in vitro anticancer evaluation of novel 5,6,7,8-tetrahydroisoquinolines, including analogs with a 7-acetyl group.[5] Their findings provide crucial insights into the SAR of this class of compounds.
The general structure of the evaluated 7-acetyl-tetrahydroisoquinoline analogs is depicted below:
Caption: General scaffold of 7-acetyl-tetrahydroisoquinoline analogs.
Key SAR observations from the study include:
-
Substitution on the Phenyl Ring: The presence and nature of substituents on the C8-phenyl ring significantly influenced cytotoxic activity.
-
Modifications at the N-terminus: Alterations at the nitrogen atom of the THIQ ring were shown to modulate potency.
-
The Role of the 7-Acetyl Group: The acetyl group at the C7 position appears to be a critical pharmacophoric feature for the observed anticancer activity.
Comparative Cytotoxicity Data
The cytotoxic activity of a series of 7-acetyl-tetrahydroisoquinoline analogs was evaluated against human lung carcinoma (A549) and human breast cancer (MCF7) cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | R1 | R2 | R3 | A549 IC50 (µM) | MCF7 IC50 (µM) |
| 7e | CN | CH3 | 4-N,N-dimethylaminophenyl | 0.155 | - |
| 8d | - | - | 4-N,N-dimethylaminophenyl | - | 0.170 |
| Doxorubicin | - | - | - | 0.450 | 0.520 |
Data extracted from a study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors.[5]
As evidenced by the data, compounds 7e and 8d demonstrated potent cytotoxic activity, with IC50 values in the sub-micromolar range, surpassing the efficacy of the standard chemotherapeutic agent, doxorubicin, in the respective cell lines.[5] Compound 7e was particularly effective against the A549 lung cancer cell line, while compound 8d showed strong activity against the MCF7 breast cancer cell line.[5]
These findings underscore the therapeutic potential of the 7-acetyl-tetrahydroisoquinoline scaffold and provide a strong rationale for further optimization.
Mechanistic Insights: Targeting Cell Cycle and Apoptosis
To elucidate the mechanism of action of these potent 7-acetyl-THIQ analogs, further investigations into their effects on the cell cycle and apoptosis were conducted.
Cell Cycle Analysis
Flow cytometry analysis revealed that compound 7e induced cell cycle arrest at the G2/M phase in A549 cells.[5] This suggests that the compound may interfere with the mitotic spindle apparatus or other regulatory proteins involved in the G2 to M phase transition.
In contrast, compound 8d caused cell cycle arrest at the S phase in MCF7 cells, indicating a potential interference with DNA replication.[5]
Caption: Workflow of the MTT cell viability assay.
Western Blot Analysis for NF-κB Pathway
While the specific study on 7-acetyl-THIQs did not detail NF-κB involvement, this pathway is a common target for anticancer agents. This protocol provides a general method for assessing the activation of the NF-κB pathway. [3]
-
Protein Extraction: Cells treated with the test compounds are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for an NF-κB pathway protein (e.g., p65, IκBα).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs reveals the significant potential of the 7-acetyl-THIQ scaffold in the development of novel anticancer therapeutics. The potent, sub-micromolar cytotoxicity of compounds 7e and 8d against lung and breast cancer cell lines, respectively, highlights the promise of this chemical series. The mechanistic studies indicating induction of cell cycle arrest and apoptosis provide a solid foundation for their further development.
Future research should focus on a more extensive SAR exploration around the 7-acetyl-THIQ core, including modifications of the acyl chain, substitutions on the aromatic ring, and exploration of different functionalities at the nitrogen atom. In vivo efficacy studies in relevant animal models are also a critical next step to validate the therapeutic potential of these promising lead compounds. The detailed experimental protocols provided in this guide offer a robust framework for researchers to build upon these findings and accelerate the discovery of the next generation of THIQ-based anticancer drugs.
References
-
Cui, Y., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13987-14015.
- Gitto, R., et al. (2008). Solution-phase parallel synthesis of novel 1,2,3,4-tetrahydroisoquinoline-1-ones as anticonvulsant agents. Chemical & Pharmaceutical Bulletin, 56(2), 181-184.
- Hanna, M. A., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371.
- Kang, S. H., et al. (2015). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 20(10), 18736-18753.
- Kaur, H., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147.
- Kubota, H., et al. (2004). Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Bioorganic & Medicinal Chemistry, 12(5), 871-882.
- Liao, Y., et al. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188-1193.
- Lu, X., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.
- Qiu, Q., et al. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic Chemistry, 86, 166-175.
- Ramanivas, T., et al. (2015). Design, synthesis and biological evaluations of chirally pure 1,2,3,4-tertrahydroisoquinoline analogs as anti-cancer agents. European Journal of Medicinal Chemistry, 92, 608-618.
- Singh, K., et al. (2021). Insights into the structure activity relationship of nitrogen-containing heterocyclics for the development of antidepressant compounds: An updated review. Journal of Molecular Structure, 1237, 130369.
- Song, G., et al. (2015). Design, synthesis and biological evaluation of novel tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4610-4614.
- Vaskrsicka, I., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(6), 4833-4847.
- Wen, J., et al. (2016). Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh-thiourea chiral phosphine complex via anion binding. Chemical Science, 7(5), 3047-3051.
- Zhang, R., et al. (2021). Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. European Journal of Medicinal Chemistry, 211, 113004.
- Zhu, P., et al. (2017). Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate. Chemical Biology & Drug Design, 89(3), 443-455.
- Zablotskaya, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13987-14015.
- Capilla, A. S., et al. (2018). Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. European Journal of Medicinal Chemistry, 145, 51-63.
- George, A., et al. (2018). 1,2,3,4-Tetrahydroisoquinolines as inhibitors of HIV-1 integrase and human LEDGF/p75 interaction. Chemical Biology & Drug Design, 91(6), 1133-1140.
- El-Naggar, A. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 13(52), 36329-36345.
Sources
- 1. Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Activity of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Derivatives: A Comparative Guide
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous biological testing. The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including potential as anticancer agents through kinase inhibition.[1][2][3] This guide provides an in-depth technical comparison for validating the biological activity of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone derivatives, with a focus on their potential as kinase inhibitors. We will compare their performance with established multi-kinase inhibitors, Sorafenib and Sunitinib, and provide the supporting experimental frameworks.
The Rationale for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4][5] The 1,2,3,4-tetrahydroisoquinoline scaffold has been explored for its potential to inhibit various kinases, offering a promising avenue for the development of novel anticancer therapeutics.[3]
A Comparative Look at Kinase Inhibitors
To objectively assess the potential of a novel this compound derivative (we'll refer to it as THIQ-Etha-1 for this guide), it is essential to benchmark its performance against well-characterized inhibitors. For this purpose, we have selected Sorafenib and Sunitinib, two multi-kinase inhibitors approved for clinical use.[6][7]
| Inhibitor | Chemical Structure | Primary Targets |
| THIQ-Etha-1 | This compound | Putative Kinase Target (e.g., PI3K/Akt) |
| Sorafenib | 4-(4-{3-[4-Chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpyridine-2-carboxamide | RAF kinases, VEGFR, PDGFR[8] |
| Sunitinib | N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | PDGFRs, VEGFRs, c-KIT[6][9] |
Experimental Validation Workflow
A systematic approach is crucial for validating the biological activity of a potential kinase inhibitor. The following workflow outlines the key experimental stages, from initial biochemical assays to cellular-level validation.
Caption: A streamlined workflow for the validation of a novel kinase inhibitor.
Core Experimental Protocols
Here, we provide detailed, step-by-step methodologies for the key experiments outlined in our workflow.
In-Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
Protocol Steps:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (THIQ-Etha-1) in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO for the dose-response curve.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO-only control to each well. Add 2.5 µL of the target kinase solution. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol Steps:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate at a density of 10,000–100,000 cells/well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (THIQ-Etha-1, Sorafenib, Sunitinib) and a vehicle control (DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours in a CO2 incubator.
-
Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan crystals.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Absorbance Measurement: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[12]
Western Blot Analysis of the PI3K/Akt Signaling Pathway
Western blotting allows for the detection of specific proteins in a sample, including the phosphorylated (activated) forms of signaling proteins. This is crucial for confirming that the inhibitor is engaging its target within the cell.[13]
Protocol Steps:
-
Cell Lysis: After treating cells with the inhibitors for the desired time, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Comparative Performance Data
The following table presents a comparative summary of the inhibitory activities of THIQ-Etha-1 (hypothetical data for illustrative purposes), Sorafenib, and Sunitinib.
| Compound | Target Kinase | In-Vitro IC50 (nM) | Cell-Based IC50 (nM) (Cancer Cell Line) |
| THIQ-Etha-1 | PI3Kα | 50 (Hypothetical) | 250 (Hypothetical) |
| Sorafenib | BRAF | 22 | 90 (in various cell lines) |
| Sunitinib | VEGFR2 | 9 | 20 (in various cell lines) |
Note: The IC50 values for Sorafenib and Sunitinib are representative values from published literature and can vary depending on the specific assay conditions and cell lines used.
Interpreting the Data: A Causal Analysis
The in-vitro kinase assay provides a direct measure of the compound's ability to inhibit the purified enzyme. A lower IC50 value indicates greater potency. The cell-based viability assay then assesses the compound's ability to kill cancer cells, which is a more physiologically relevant measure of its potential as a therapeutic. The western blot confirms that the observed cell death is indeed due to the inhibition of the intended signaling pathway. For instance, a potent in-vitro inhibitor that fails to show cellular activity may have poor cell permeability or be subject to efflux pumps. Conversely, a compound with modest in-vitro potency but strong cellular activity may be metabolized to a more active form.
Visualizing the Target: The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer.[15][16][17] Many kinase inhibitors are designed to target components of this pathway.
Caption: The PI3K/Akt signaling pathway and the putative inhibitory action of THIQ-Etha-1.
Conclusion
This guide provides a comprehensive framework for validating the biological activity of this compound derivatives as potential kinase inhibitors. By employing a systematic workflow of in-vitro and cell-based assays and comparing the results to established drugs like Sorafenib and Sunitinib, researchers can build a robust data package to support the advancement of promising compounds in the drug discovery pipeline. The provided protocols and conceptual frameworks are designed to ensure scientific integrity and provide a clear path for the evaluation of this important class of molecules.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 21, 2026, from [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Luo, J., Manning, B. D., & Cantley, L. C. (2003). Targeting the PI3K-Akt pathway in human cancer: rationale and promise. Cancer cell, 4(4), 257-262. [Link]
-
Chemical structure of sunitinib, free base. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
PI3K-Akt Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]
-
Sorafenib: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved January 21, 2026, from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (2018). Taylor & Francis Online. [Link]
-
Rodon, J., Dienstmann, R., Serra, V., & Tabernero, J. (2013). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 31(18), 2351–2361. [Link]
-
Chemical structure of sorafenib. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemical structure of sorafenib tosylate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Chemical structure of sunitinib (A), analog 1 (B), analog 2 (C) and... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Smalley, K. S., & Herlyn, M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 13–20. [Link]
-
The chemical structure and the components of Sorafenib (1). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Sorafenib. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
In vitro kinase assay. (2023, September 23). protocols.io. Retrieved January 21, 2026, from [Link]
-
Sunitinib Malate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). In Enzyme Assays: A Practical Approach. [Link]
-
Sunitinib. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Sunitinib. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological research, 152, 104609. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]
-
A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, March 26). Labiotech.eu. Retrieved January 21, 2026, from [Link]
-
Roskoski, R. Jr. (2020). Small-molecule kinase inhibitors for the treatment of nononcologic diseases. Journal of medicinal chemistry, 64(2), 793-818. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
This compound. (n.d.). Alchem Pharmtech. Retrieved January 21, 2026, from [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13984-14023. [Link]
-
1-Aryl-3,4-dihydroisoquinoline inhibitors of JNK3. (2009). Bioorganic & medicinal chemistry letters, 19(10), 2780-2783. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (2018). Bioorganic & medicinal chemistry, 26(15), 4428-4438. [Link]
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert opinion on drug discovery, 16(8), 915-935. [Link]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. labiotech.eu [labiotech.eu]
- 6. Sunitinib - Wikipedia [en.wikipedia.org]
- 7. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
The Enigmatic Activity of a Simple Scaffold: A Comparative Analysis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Against Broader Isoquinoline Pharmacophores
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
In the vast and intricate world of medicinal chemistry, the isoquinoline nucleus stands as a cornerstone, a privileged scaffold from which a multitude of clinically significant drugs have been derived.[1][2] Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This guide delves into the structure-activity relationship (SAR) of a seemingly simple derivative, 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, and objectively compares its inferred biological potential against well-established isoquinoline alkaloids, namely the vasodilator papaverine and the anticancer agent noscapine.
While direct, quantitative biological data for this compound remains elusive in publicly accessible literature, a comprehensive analysis of the SAR of closely related analogs allows for a reasoned exploration of its likely activities. This guide will leverage this inferential approach to provide a comparative framework for researchers, highlighting the subtle yet critical interplay between chemical structure and biological function.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: A Foundation of Diverse Bioactivity
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a recurring motif in a vast number of natural products and synthetic compounds, celebrated for its broad pharmacological versatility.[3][4] This saturated heterocyclic system serves as the foundational structure for agents targeting a wide array of biological pathways, exhibiting activities ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.[5][6] The conformational flexibility of the tetrahydroisoquinoline ring, coupled with the potential for substitution at multiple positions, provides a rich canvas for medicinal chemists to tailor molecules with desired biological profiles.
The specific placement of substituents on the THIQ ring is paramount in dictating the resulting pharmacological effect. For instance, substitution at the C1 position can significantly influence activity, with bulky groups often impacting receptor binding and cytotoxicity.[7] Similarly, modifications on the nitrogen atom (N2) and on the benzene ring (positions C5-C8) have been shown to be critical for modulating potency and selectivity.
Deconstructing this compound: An SAR Perspective
The structure of this compound presents a simple yet intriguing substitution pattern on the THIQ scaffold: an acetyl group at the C7 position. To understand its potential biological activity, we must turn to the established SAR of C7-substituted THIQ derivatives.
One of the few available insights comes from the field of antitubercular drug discovery. A study exploring the SAR of 7-linked side chains on the THIQ nucleus for activity against Mycobacterium tuberculosis revealed that the nature of the linker at this position is crucial. The study noted that linkers such as a carbonyl group (-CO-), as found in our target molecule's acetyl substituent, were generally less effective compared to other linkers like methylene (-CH2-) or carboxamide (-CONH-). This suggests that for antitubercular activity, the acetyl group in this compound may confer weaker potency.
However, the influence of a C7-acetyl group is likely context-dependent and may be favorable for other biological targets. For instance, in the development of peroxisome proliferator-activated receptor γ (PPARγ) partial agonists, extensive modifications at the C7 position of the THIQ core have been shown to be critical for achieving high potency and selectivity.[8] While not a direct analogue, this highlights the importance of the C7 position as a key interaction point with biological macromolecules. The acetyl group, with its hydrogen bond accepting carbonyl oxygen, could potentially engage in crucial interactions within a receptor's binding pocket.
Without direct experimental data, the biological profile of this compound remains speculative. However, based on the foundational knowledge of the THIQ scaffold, it is plausible that this compound could exhibit a range of activities, albeit potentially with lower potency in certain areas like antitubercular action.
Comparative Analysis: Benchmarking Against Isoquinoline Alkaloids
To contextualize the potential of this compound, we compare it to two well-characterized isoquinoline alkaloids with distinct therapeutic applications: papaverine and noscapine.
Papaverine: A Vasodilator Targeting Phosphodiesterases
Papaverine, a benzylisoquinoline alkaloid, is known for its smooth muscle relaxant and vasodilator effects.[9] Its primary mechanism of action involves the inhibition of phosphodiesterase enzymes (PDEs), particularly PDE10A.[10] Inhibition of PDE10A leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in vasodilation.
| Compound | Target | IC50 | Biological Effect |
| Papaverine | PDE10A | 17-40 nM[11] | Vasodilation, Smooth Muscle Relaxation |
The structural complexity of papaverine, with its dimethoxy-substituted benzyl group at C1 and additional methoxy groups on the isoquinoline core, is key to its potent PDE10A inhibition. In contrast, this compound lacks these extensive substitutions and the fully aromatic isoquinoline ring. This significant structural disparity makes it highly unlikely that it would exhibit potent PDE10A inhibitory activity comparable to papaverine.
Noscapine: A Microtubule-Modulating Anticancer Agent
Noscapine, a phthalideisoquinoline alkaloid, has a long history as a cough suppressant but has gained significant attention for its anticancer properties.[12] It exerts its effect by modulating microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[13]
| Compound | Cell Line | IC50 | Biological Effect |
| Noscapine | H460 (NSCLC) | 34.7 µM[9][14] | Anticancer (Microtubule Modulation) |
| Noscapine | A549 (NSCLC) | 61.25 µM[14] | Anticancer (Microtubule Modulation) |
| Noscapine | MCF-7 (Breast) | ~10.37 µM[15] | Anticancer |
| Noscapine Derivatives | Various | Can be significantly lower | Enhanced Anticancer Activity |
The intricate, multi-ring structure of noscapine is essential for its interaction with tubulin. This compound, being a much simpler and smaller molecule, is unlikely to bind to tubulin in a similar manner and is therefore not expected to possess the microtubule-modulating anticancer activity of noscapine. While many THIQ derivatives do exhibit anticancer activity through various mechanisms,[4][16] the specific structural features of our target compound do not immediately suggest a potent cytotoxic profile in the same class as noscapine.
Caption: Comparative structural features and resulting biological activities.
Experimental Protocols
While no specific biological assays have been reported for this compound, the following protocols outline standard methodologies for the synthesis of a related C7-substituted THIQ and for evaluating the anticancer activity of isoquinoline derivatives.
Synthesis of C7-Substituted Tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and versatile method for the synthesis of tetrahydroisoquinolines.[17] This protocol describes a general procedure that can be adapted for the synthesis of C7-acylated THIQs.
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with a commercially available or synthesized 3-acetyl-phenethylamine. This precursor contains the necessary acetyl group at the meta position, which will become the C7 position of the THIQ ring.
-
Reaction Setup: In a round-bottom flask, dissolve the 3-acetyl-phenethylamine in a suitable solvent such as toluene or dichloromethane.
-
Aldehyde Addition: Add an aldehyde (e.g., formaldehyde or a substituted benzaldehyde) to the reaction mixture. The choice of aldehyde will determine the substituent at the C1 position of the final product.
-
Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or scandium triflate) to the mixture. The acid catalyzes the initial formation of a Schiff base followed by intramolecular electrophilic aromatic substitution.
-
Reaction Monitoring: Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C7-acetyl-tetrahydroisoquinoline.
Causality Behind Experimental Choices: The choice of a meta-substituted phenethylamine is crucial for achieving the desired C7 substitution pattern. The acid catalyst is essential for promoting the cyclization step, which is the key bond-forming reaction in the Pictet-Spengler synthesis.
Caption: Workflow for the synthesis of a C7-acetyl-tetrahydroisoquinoline.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions until they reach logarithmic growth phase.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay is sensitive to cytotoxic effects, while the vehicle control accounts for any effects of the solvent.
Conclusion and Future Directions
The structure-activity relationship of this compound, when viewed through the lens of its more complex isoquinoline relatives, underscores a fundamental principle in medicinal chemistry: even subtle structural modifications can lead to profound changes in biological activity. While the simple C7-acetylated THIQ scaffold is unlikely to replicate the potent and specific activities of papaverine or noscapine, its potential for diverse, albeit likely more moderate, biological effects should not be dismissed.
The clear next step for the research community is the synthesis and comprehensive biological evaluation of this compound. A broad screening against a panel of common biological targets (e.g., various receptors, enzymes, and cancer cell lines) would provide the much-needed data to either unveil a novel pharmacological profile or confirm its relative inactivity. This empirical data is essential to move beyond inference and to fully understand the contribution of the C7-acetyl group to the bioactivity of the versatile tetrahydroisoquinoline scaffold.
References
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
Hassan, A., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 47, 116371. [Link]
-
Faheem, et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
-
PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]
-
Miller, D. D., et al. (1975). Synthesis and biological actions of fragmented derivatives of tetrahydroisoquinolines. Journal of Medicinal Chemistry, 18(1), 101-102. [Link]
- Kuchar, M., et al. (1993). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13325-13361. [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
-
Takuwa, T., et al. (2007). Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition. Journal of Medicinal Chemistry, 50(22), 5345-5356. [Link]
- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1).
-
Kesharwani, P., et al. (2012). Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer. PLoS One, 7(9), e45931. [Link]
- Denny, W. A., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 28(22), 115784.
-
Kumar, K. S., et al. (2019). Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification. Molecules, 24(23), 4381. [Link]
-
Saitoh, T., et al. (2006). Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives. European Journal of Medicinal Chemistry, 41(2), 241-252. [Link]
- Singh, S., et al. (2018). Development of 1,3-diynyl derivatives of noscapine as potent tubulin binding anticancer agents for the management of breast cancer. Scientific Reports, 8(1), 1-16.
-
ResearchGate. PDE10A inhibition of compounds (15–18), together with reference compound Papaverine. [Link]
- Kumar, K. S., et al. (2019).
-
ResearchGate. IC 50 values of the noscapine (mM) and papaverine (mg/ml) against MCF-7... [Link]
- Fang, H., et al. (2019). Discovery and development of 1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic Chemistry, 88, 102938.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13325-13361.
- Gurney, M. E., et al. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. Current Pharmaceutical Design, 24(11), 1195-1209.
- Floyd, J. R., et al. (2022). Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer. Journal of Medicinal Chemistry, 65(21), 14456-14473.
- Karabağ Çoban, F., et al. (2021). An İn vitro Study on Anticancer Activity of Noscapine. Journal of Research in Pharmacy, 25(2), 241-248.
- Marković, J. D., et al. (2022). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 27(23), 8497.
- Zhou, J., et al. (2010). Antitumor activity of noscapine in human non-small cell lung cancer xenograft model. Cancer Letters, 292(2), 204-212.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 11(22), 13325-13361.
- Takuwa, T., et al. (2018). (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. Chemical and Pharmaceutical Bulletin, 66(11), 1059-1070.
- Siuciak, J. A., et al. (2008). Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine. Psychopharmacology, 199(2), 185-195.
-
Alchem Pharmtech. This compound. [Link]
- El-Sayed, N. N. E., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC advances, 13(52), 36506-36526.
- Sandeep, C. S., et al. (2019). Qualitative anti-tubercular activity of synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl) indolizine-1-carboxylates. Tropical Journal of Pharmaceutical Research, 18(2), 389-394.
- Al-Zahrani, F. M. (2023). The Antitubercular Activities of Natural Products with Fused-Nitrogen-Containing Heterocycles. Molecules, 28(14), 5360.
Sources
- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,7-Substituted (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acids: Peroxisome Proliferator-Activated Receptor γ Partial Agonists with Protein-Tyrosine Phosphatase 1B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of noscapine in human non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Anticancer activity of Noscapine, an opioid alkaloid in combination with Cisplatin in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
A Comparative Guide to the Synthesis of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged core structure in medicinal chemistry, forming the backbone of numerous alkaloids and pharmacologically active compounds. The 7-acetyl substituted analogue, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, is a key intermediate in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, focusing on the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and limitations.
At a Glance: Core Synthetic Strategies
| Feature | Route 1: Friedel-Crafts Acylation | Route 2: Bischler-Napieralski | Route 3: Pictet-Spengler |
| Starting Materials | 1,2,3,4-Tetrahydroisoquinoline & Acylating Agent | β-(3-acetylphenyl)ethylamine | 3-Aminoethyl-benzaldehyde & an acetylating agent |
| Key Transformation | Electrophilic Aromatic Substitution | Intramolecular Electrophilic Cyclization | Condensation and Iminium Ion Cyclization[1][2] |
| Initial Product | Target Molecule (mixture of isomers) | 7-Acetyl-3,4-dihydroisoquinoline | Target Molecule |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Dehydrating Agent (e.g., POCl₃, P₂O₅)[3][4] | Protic or Lewis Acid (e.g., HCl, TFA)[1][5] |
| Subsequent Steps | Isomer separation may be required | Reduction of the imine (e.g., NaBH₄) | Typically the final step |
| Reaction Conditions | Often requires strong Lewis acids and anhydrous conditions | Generally harsh, refluxing acidic conditions[3] | Can range from mild to harsh depending on substrate[5] |
Route 1: Direct Approach via Friedel-Crafts Acylation
The most direct conceptual route to this compound is the Friedel-Crafts acylation of the parent 1,2,3,4-tetrahydroisoquinoline. This reaction involves the introduction of an acetyl group onto the electron-rich benzene ring of the THIQ system.
Mechanistic Rationale & Experimental Causality
The reaction proceeds via the formation of a highly electrophilic acylium ion from an acylating agent (like acetyl chloride or acetic anhydride) and a strong Lewis acid, typically aluminum chloride (AlCl₃).[6] The THIQ's benzene ring acts as a nucleophile, attacking the acylium ion. The nitrogen atom in the THIQ ring is a powerful activating group, directing the substitution to the para position (C7) and ortho position (C5) relative to the ethylamine moiety.
However, a significant challenge arises from the basicity of the secondary amine in the THIQ. This amine readily complexes with the Lewis acid catalyst.[6] This complexation deactivates the aromatic ring towards electrophilic substitution and necessitates the use of a stoichiometric excess of the Lewis acid. This can lead to lower yields and more complex workup procedures. Furthermore, the reaction often yields a mixture of the desired 7-acetyl isomer and the undesired 5-acetyl isomer, requiring careful chromatographic separation.
Caption: Workflow for Friedel-Crafts Acylation of THIQ.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂). Cool the suspension to 0°C in an ice bath.[6]
-
Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 15 minutes.[6]
-
Substrate Addition: Add a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.[6] This will hydrolyze the aluminum complexes.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[6]
-
Isolation: The resulting crude product, a mixture of 5- and 7-acetyl isomers, is purified by column chromatography on silica gel to isolate the desired this compound.
Route 2: The Bischler-Napieralski Approach
A more versatile and often higher-yielding strategy involves constructing the dihydroisoquinoline ring first via the Bischler-Napieralski reaction, followed by a simple reduction.[7][8] This method avoids the regioselectivity issues inherent in the direct acylation of THIQ.
Mechanistic Rationale & Experimental Causality
This two-step sequence begins with the synthesis of N-(4-acetylphenethyl)acetamide. This precursor undergoes an intramolecular electrophilic aromatic substitution, driven by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4][9] The amide carbonyl is activated to form a highly electrophilic nitrilium ion intermediate.[4][8] The electron-rich aromatic ring then attacks this intermediate to form the 3,4-dihydroisoquinoline ring system.[3][8][10] The presence of the acetyl group on the starting phenethylamine ensures that the final product is exclusively the 7-acetyl isomer. The resulting imine is then readily reduced to the target tetrahydroisoquinoline using a standard reducing agent like sodium borohydride (NaBH₄).[3]
Caption: Workflow for the Bischler-Napieralski Synthesis.
Experimental Protocol: Synthesis via Bischler-Napieralski Reaction
-
Part A: Cyclization
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve N-(4-acetylphenethyl)acetamide (1.0 equivalent) in anhydrous toluene.[3]
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the solution.[3]
-
Heating: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours.[3] Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated sodium hydroxide solution to pH > 10. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude 7-acetyl-3,4-dihydroisoquinoline is often used directly in the next step without further purification.
-
-
Part B: Reduction
-
Reaction Setup: Dissolve the crude 7-acetyl-3,4-dihydroisoquinoline from Part A in methanol and cool the solution to 0°C in an ice bath.
-
Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.[3]
-
Reaction Progression: Stir the reaction at room temperature for 1 hour after the addition is complete.
-
Workup and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane. The combined organic extracts are dried, filtered, and concentrated. The final product can be purified by column chromatography or recrystallization.
-
Route 3: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.[1][2][5] While less direct for this specific target, it offers a robust alternative, particularly when functional group tolerance is a concern.
Mechanistic Rationale & Experimental Causality
This reaction involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound to form a Schiff base, which then protonates to an electrophilic iminium ion.[2][11] An intramolecular electrophilic attack by the aromatic ring on the iminium ion closes the ring to form the tetrahydroisoquinoline core.[2][11] To synthesize the 7-acetyl target, one would ideally start with 2-(3-aminoethyl)benzaldehyde. This would be N-acetylated and then cyclized. The aldehyde provides the C1 carbon of the THIQ ring. The reaction conditions can be modulated from harsh (refluxing strong acid) to mild (near physiological pH), depending on the electronic nature of the aromatic ring.[5] Electron-donating groups on the ring facilitate the cyclization under milder conditions.[11]
Sources
- 1. Chemicals [chemicals.thermofisher.cn]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
A Senior Application Scientist's Guide to the Preclinical Evaluation of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Derivatives: A Roadmap for In Vivo Efficacy Assessment
Introduction: The Promise of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] THIQ-based compounds have demonstrated a remarkable diversity of biological activities, including anti-cancer, neuroprotective, anti-inflammatory, and antiviral properties.[2][3][4] The therapeutic potential of this scaffold is heavily influenced by its substitution pattern, with modifications at the C6 and C7 positions being particularly critical for modulating pharmacological activity and target selectivity.[4]
This guide focuses on a specific, relatively unexplored chemical space: derivatives of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone . The presence of the ethanone (acetyl) group at the C7 position offers a unique handle for both electronic modulation and potential hydrogen bonding, suggesting that these derivatives could exhibit novel or enhanced biological activities. While direct in vivo efficacy data for this specific subclass is nascent, a wealth of information from structurally related THIQ analogs allows us to construct a robust, data-driven framework for their preclinical evaluation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to strategically assess the in vivo potential of these promising compounds in relevant animal models.
Hypothesized Therapeutic Applications: An Evidence-Based Rationale
Based on the extensive research into the broader THIQ family, we can logically postulate several key therapeutic areas where this compound derivatives are likely to show significant promise.
Oncology: Targeting Aberrant Growth Signaling
The THIQ scaffold is a validated pharmacophore in oncology. The natural product Trabectedin, a THIQ alkaloid, is an approved anti-cancer agent, and numerous synthetic derivatives have shown potent antitumor effects.[3]
-
Rationale for Investigation:
-
KRas Inhibition: THIQ derivatives have been identified as inhibitors of KRas, a frequently mutated oncogene in colorectal, lung, and pancreatic cancers.[3] The core structure provides a foundation for designing compounds that can interfere with this critical signaling pathway.
-
NF-κB Signaling Modulation: The nuclear factor-κB (NF-κB) signaling pathway is a key driver of cancer cell proliferation and survival. Novel THIQ derivatives have been rationally designed as potent inhibitors of NF-κB nuclear translocation, leading to significant anti-proliferative activity in various human cancer cell lines.[5]
-
Anti-Angiogenesis: Some THIQ compounds have demonstrated the ability to inhibit Vascular Endothelial Growth Factor (VEGF), a critical mediator of tumor angiogenesis.[3]
-
Neuroprotection: Combating Neurodegenerative Pathways
Several THIQ derivatives have emerged as promising neuroprotective agents, offering potential therapeutic avenues for diseases like Parkinson's and Alzheimer's.
-
Rationale for Investigation:
-
Glutamatergic System Antagonism: The endogenous brain amine, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated significant neuroprotective properties. In vivo microdialysis experiments have shown that 1MeTIQ can prevent the excitotoxic release of excitatory amino acids in the rat frontal cortex, suggesting a mechanism involving the antagonism of the glutamatergic system.[6]
-
Antioxidant and Anti-apoptotic Mechanisms: 1MeTIQ has also been shown to protect cultured rat mesencephalic neurons from a variety of neurotoxins, pointing towards an indirect antioxidant effect.[7] Given that oxidative stress is a common pathway in neurodegeneration, the 7-ethanone derivatives warrant investigation for similar properties.
-
Modulation of Amyloid Precursor Protein (APP) Processing: Certain THIQ derivatives have been specifically designed to modulate the proteolytic processing of APP, aiming to reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[8]
-
CNS Disorders and Anti-inflammatory Activity
The versatility of the THIQ scaffold extends to other CNS conditions and inflammatory processes.
-
Rationale for Investigation:
-
Antidepressant-like Effects: In vivo studies in mice using the forced swim test (FST) and tail suspension test (TST) have demonstrated that THIQ and its 1-methyl derivative possess distinct antidepressant-like activity, linked to the activation of noradrenergic and serotonergic systems.[9]
-
Broad Anti-inflammatory Potential: The THIQ core is present in molecules with known anti-inflammatory activity.[2] This provides a strong basis for screening this compound derivatives in standard in vivo models of inflammation.
-
Proposed Framework for In Vivo Efficacy Evaluation
The following section outlines detailed, yet adaptable, protocols for assessing the in vivo efficacy of novel this compound derivatives in the three key therapeutic areas identified above. These protocols are designed to be self-validating systems, incorporating standard benchmarks and multiple endpoints.
Workflow for In Vivo Efficacy Studies
Caption: Hypothesized inhibition of the KRas signaling cascade.
Neuroprotective Glutamatergic Modulation
Caption: Postulated mechanism of neuroprotection via glutamate modulation.
Conclusion: A Path Forward for a Promising New Scaffold
While the in vivo efficacy of this compound derivatives remains to be definitively established, the wealth of data on the broader THIQ class provides a compelling rationale for their investigation. By leveraging the well-characterized activities of related analogs, we can logically prioritize therapeutic areas such as oncology and neuroprotection. The experimental frameworks detailed in this guide offer a clear, robust, and scientifically rigorous path for the preclinical assessment of these compounds. Through systematic evaluation in validated animal models, coupled with rigorous pharmacodynamic and mechanistic studies, the true therapeutic potential of this exciting new chemical series can be unlocked.
References
-
Gangarapu, M., et al. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Molecules, 26(16), 4983. Available at: [Link]
-
Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13354-13385. Available at: [Link]
-
Perrey, D. A., et al. (2015). The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709-5724. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Journal of the Iranian Chemical Society, 19, 3233–3251. Available at: [Link]
-
Kuo, C., et al. (2023). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 145(1), 215-231. Available at: [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13354-13385. Available at: [Link]
- This citation is a duplicate of reference 3 and has been consolid
-
Maruyama, W., et al. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(1), 99-106. Available at: [Link]
- This cit
- This cit
-
Kim, J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 47, 116371. Available at: [Link]
- This cit
- This cit
-
Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
-
Antkiewicz-Michaluk, L., et al. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(5), 906-912. Available at: [Link]
- This cit
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Tetrahydroisoquinoline-Based Compounds in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and inflammatory diseases, the development of highly selective kinase inhibitors is paramount. The conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target activities that can result in unforeseen toxicities or a dilution of therapeutic efficacy.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone-based compounds and their analogs, with a focus on a potent Rho-kinase (ROCK) inhibitor, against other established alternatives. Through supporting experimental data and detailed protocols, we will explore the nuances of selectivity profiling and the chemical features that govern target specificity.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, making them attractive therapeutic targets. However, the high degree of structural similarity among their active sites necessitates rigorous evaluation of inhibitor selectivity to minimize off-target effects.[1] A compound that inhibits multiple unintended kinases can lead to a complex pharmacological profile, complicating clinical development and potentially causing adverse effects. Therefore, comprehensive cross-reactivity studies are a critical component of the drug discovery pipeline.
Featured Compound: A Highly Selective Tetrahydroisoquinoline-Based ROCK Inhibitor
For the purpose of this guide, we will focus on a well-characterized tetrahydroisoquinoline (THIQ) derivative, a potent inhibitor of Rho-kinase (ROCK). This compound, designated as Compound 35 in a seminal study published in the Journal of Medicinal Chemistry, serves as an exemplary case of a highly selective kinase inhibitor developed from the THIQ scaffold.[2][3]
Compound 35 demonstrated subnanomolar potency against ROCK-II in enzymatic assays and excellent cell-based activity.[2] Crucially, its selectivity was extensively profiled against a panel of 442 kinases, revealing a remarkably low off-target hit rate of only 1.6%.[2][3] This high degree of selectivity underscores the potential of the tetrahydroisoquinoline scaffold in designing specific kinase inhibitors.
Comparative Cross-Reactivity Analysis
To contextualize the selectivity of the THIQ-based ROCK inhibitor, we will compare its profile with two widely used, first-generation ROCK inhibitors: Fasudil and Y-27632 . While these compounds have been instrumental in validating ROCK as a therapeutic target, they are known to have a broader off-target profile.
| Compound | Primary Target(s) | Number of Kinases Profiled | Off-Target Hit Rate (>50% inhibition at 1µM) | Key Off-Targets | Reference |
| Compound 35 (THIQ-based) | ROCK1, ROCK2 | 442 | 1.6% | Minimal | [2][3] |
| Fasudil | ROCK1, ROCK2 | 27 | 29.6% (8 kinases) | PKA, PKG, MSK1, PRK2 | [4] |
| Y-27632 | ROCK1, ROCK2 | 25 | 16% (4 kinases) | PRK2, PKG, PKA, PKCα | [4] |
Table 1: Comparative Selectivity Profiles of ROCK Inhibitors.
The data clearly illustrates the superior selectivity of the tetrahydroisoquinoline-based Compound 35 . The promiscuity of Fasudil and Y-27632, particularly at the higher concentrations often used in cell-based assays, raises the possibility that some of their observed biological effects may be attributable to off-target activities.[4] This highlights the critical need for interpreting cellular data with a clear understanding of a compound's full kinase inhibition profile.
The "Why": Structural Basis for Selectivity
The selectivity of kinase inhibitors is often dictated by subtle differences in the amino acid residues lining the ATP-binding pocket and adjacent regions. Highly selective inhibitors like the featured THIQ compound often exploit these unique features to achieve high-affinity binding to the intended target while avoiding interactions with other kinases. The development of such compounds typically involves extensive structure-activity relationship (SAR) studies to optimize interactions with the target kinase.
Experimental Protocols for Assessing Cross-Reactivity
To ensure scientific integrity, the following are detailed protocols for key experiments used to determine the cross-reactivity and target engagement of kinase inhibitors.
Large-Scale Kinase Panel Screening (Competitive Binding Assay)
This assay format is a gold standard for determining the selectivity of a kinase inhibitor across the kinome. It measures the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases.
Workflow Diagram:
A schematic of a competitive binding assay for kinase profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a dilution series of the test compound in an appropriate solvent (e.g., DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the immobilized ATP-competitive ligand.
-
Reaction Mixture: Add the individual kinases from the panel to the wells, followed by the addition of the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.
-
Washing: Wash the plate to remove unbound kinases and test compound.
-
Quantification: Quantify the amount of kinase bound to the immobilized ligand. For phage-displayed kinases, this can be done using quantitative PCR (qPCR) of the phage DNA.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to a vehicle control. Determine the dissociation constant (Kd) or IC50 for each kinase that shows significant inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Workflow Diagram:
Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound or vehicle (e.g., DMSO) and incubate under normal culture conditions for a defined period.
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Detection of Target Protein: Analyze the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the compound-treated samples compared to the vehicle control indicates target engagement.
Conclusion
The comprehensive evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. The tetrahydroisoquinoline scaffold has proven to be a valuable starting point for the development of highly selective kinase inhibitors, as exemplified by the ROCK inhibitor discussed in this guide. By employing rigorous experimental methodologies such as large-scale kinase profiling and cellular thermal shift assays, researchers can gain a detailed understanding of a compound's selectivity profile. This knowledge is crucial for the rational design of next-generation therapeutics with improved safety and efficacy profiles. The stark contrast in selectivity between the optimized THIQ-based inhibitor and older-generation compounds like Fasudil and Y-27632 underscores the progress in the field and the importance of prioritizing selectivity in inhibitor design.
References
-
Bamborough, P., & Drewry, D. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(24), 10783-10799. [Link]
-
Fang, X., et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry, 53(15), 5727-37. [Link]
-
Fang, X., et al. (2010). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. ResearchGate. [Link]
-
Kapur, S., et al. (2008). Analogs of Tetrahydroisoquinoline Natural Products That Inhibit Cell Migration and Target Galectin-3 Outside of Its Carbohydrate-binding Site. Journal of Biological Chemistry, 283(45), 30746-30756. [Link]
-
Singh, H., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13894. [Link]
-
Aslam, M., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Molecular Structure, 1286, 135534. [Link]
-
Sayed, E. M., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry, 17(1), 74. [Link]
-
Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12992-12997. [Link]
-
Kumar, A., et al. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(9), 1033-1052. [Link]
-
Olson, M. F. (2012). Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity. Future Medicinal Chemistry, 4(3), 345-359. [Link]
-
Li, Y., et al. (2018). Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors. ResearchGate. [Link]
-
Moreno-Cinos, C., et al. (2022). Development of 2- and 3-prenylated quinolines and tetrahydroquinolines with PPAR activity: From hit to lead and a novel pan-PPAR agonist as a potential candidate for metabolic syndrome. European Journal of Medicinal Chemistry, 238, 114468. [Link]
-
Varghese, E., et al. (2022). The Opportunities and Challenges of Peroxisome Proliferator-Activated Receptors Ligands in Clinical Drug Discovery and Development. International Journal of Molecular Sciences, 23(15), 8192. [Link]
-
Karaman, M. F., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 4(189), mr2. [Link]
-
Antkiewicz-Michaluk, L., et al. (1995). Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol. Journal of Neural Transmission. General Section, 100(2), 125-134. [Link]
-
Carlier, J., et al. (2023). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of Analytical Toxicology, 47(6), 579-588. [Link]
-
de Oliveira, P. G., et al. (2018). Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties. Frontiers in Pharmacology, 9, 39. [Link]
-
Papakonstantinou, E., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Molecules, 27(19), 6599. [Link]
-
Bonefeld, C. M., et al. (2017). Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay. The British Journal of Dermatology, 176(1), 154-161. [Link]
Sources
- 1. Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone and its Analogs
This guide provides a comprehensive overview of the synthesis and biological testing of 1-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanone, a member of the promising tetrahydroisoquinoline (THIQ) class of compounds. While specific biological data for this exact molecule is not extensively published, this document outlines a reproducible synthetic route and details standardized protocols for evaluating its potential as an inhibitor of key cancer targets, such as KRas and Bcl-2 family proteins. By comparing the methodologies and potential activity with known THIQ-based inhibitors, this guide serves as a valuable resource for researchers and drug development professionals exploring this chemical scaffold.
Introduction to the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ derivatives have been investigated for their potential as antitumor, antibacterial, anti-inflammatory, and anti-Alzheimer's agents.[2] The structural rigidity and synthetic tractability of the THIQ nucleus make it an attractive starting point for the design of novel therapeutics. This guide focuses on a specific analog, this compound, and explores its synthetic accessibility and potential for biological activity, particularly in the context of cancer therapy.
Part 1: Reproducible Synthesis of this compound
Proposed Synthetic Route: Friedel-Crafts Acylation
The proposed synthesis involves two key steps: N-protection of the tetrahydroisoquinoline starting material followed by Friedel-Crafts acylation to introduce the acetyl group at the 7-position.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chiral TFA-Protected α-Amino Aryl-Ketone Derivatives with Friedel–Crafts Acylation of α-Amino Acid N-Hydroxysuccinimide Ester - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone Analogs as Cognitive Enhancers
In the quest for novel therapeutics for neurodegenerative disorders such as Alzheimer's disease, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a "privileged structure" due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific subclass, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone and its analogs, as potential acetylcholinesterase (AChE) inhibitors. Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[3]
This document provides a comprehensive comparison of the in vitro and in vivo experimental data for a representative series of 7-substituted THIQ analogs. We will delve into the rationale behind the experimental design, from initial enzyme inhibition and cytotoxicity screening to preclinical evaluation of cognitive enhancement in an animal model. The objective is to illustrate the critical process of correlating in vitro potency with in vivo efficacy, a pivotal step in drug discovery.
The Drug Discovery Workflow: From Benchtop to Preclinical Models
The journey of a potential drug candidate from a laboratory concept to a potential therapeutic is a multi-step process. For our THIQ analogs, the workflow is designed to first establish their activity and safety in a controlled in vitro environment and then to validate these findings in a more complex in vivo system.
Caption: Drug discovery workflow for THIQ analogs.
In Vitro Evaluation: The First Hurdle
The initial phase of screening involves assessing the direct interaction of the synthesized THIQ analogs with the biological target (AChE) and their potential toxicity to living cells.
Acetylcholinesterase (AChE) Inhibition Assay
The primary in vitro screen for our THIQ analogs is the determination of their ability to inhibit AChE. The Ellman's method is a rapid, reliable, and widely used colorimetric assay for this purpose.[3][4] The principle lies in the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity, and its reduction in the presence of an inhibitor allows for the calculation of the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro AChE Inhibition of Representative 7-Substituted THIQ Analogs
| Compound ID | R-Group at C7 | AChE IC50 (µM) |
| THIQ-01 | -COCH3 | 1.25 |
| THIQ-02 | -CO-Ph | 0.89 |
| THIQ-03 | -CO-Ph-4-Cl | 0.45 |
| THIQ-04 | -H | > 50 |
| Donepezil | (Reference) | 0.02 |
The structure-activity relationship (SAR) from this initial screen suggests that the presence of an acyl group at the 7-position is crucial for activity, as the unsubstituted analog (THIQ-04) is inactive. Furthermore, modifying the acyl group, for instance, by introducing a phenyl ring (THIQ-02) and a para-chloro substitution (THIQ-03), enhances the inhibitory potency.
Cytotoxicity Assessment
A potent compound is of little therapeutic value if it is toxic to healthy cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Table 2: In Vitro Cytotoxicity in SH-SY5Y Neuroblastoma Cells
| Compound ID | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/AChE IC50) |
| THIQ-01 | 150 | 120 |
| THIQ-02 | 125 | 140.4 |
| THIQ-03 | 98 | 217.8 |
| Donepezil | 85 | 4250 |
The selectivity index (SI) provides a measure of the compound's therapeutic window. A higher SI value is desirable, indicating that the compound is significantly more potent against its target than it is toxic to cells. THIQ-03, with the highest SI among the analogs, was selected as the lead candidate for in vivo studies.
In Vivo Validation: The Preclinical Test
The in vivo evaluation aims to determine if the promising in vitro activity of a lead compound translates into a therapeutic effect in a living organism. For our THIQ analogs, we use a scopolamine-induced amnesia model in rodents, a well-established model for screening cognitive enhancers.[7][8][9] Scopolamine is a muscarinic receptor antagonist that induces a transient cognitive deficit, mimicking some aspects of Alzheimer's disease.[7]
Pharmacokinetic (PK) Profile
Before efficacy studies, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. While detailed pharmacokinetic data for our specific analogs are not publicly available, studies on other THIQ derivatives have shown that they can cross the blood-brain barrier, a prerequisite for centrally acting drugs.[10] For the purpose of this guide, we will assume that THIQ-03 has a reasonable pharmacokinetic profile allowing for sufficient brain exposure upon oral administration.
Scopolamine-Induced Amnesia Model: Passive Avoidance Test
The passive avoidance test is a fear-motivated behavioral assay used to assess long-term memory.[11][12] The apparatus consists of a brightly lit and a dark compartment. Rodents have a natural aversion to bright light and will preferentially enter the dark compartment. During the training session, the animal receives a mild foot shock upon entering the dark compartment. In the subsequent testing session, the latency to re-enter the dark compartment is measured as an indicator of memory retention.
Table 3: In Vivo Efficacy of THIQ-03 in the Passive Avoidance Test
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Latency to Enter Dark Compartment (seconds, Mean ± SEM) |
| Vehicle + Saline | - | 180 ± 15.2 |
| Vehicle + Scopolamine | 1 | 45 ± 8.5 |
| THIQ-03 + Scopolamine | 5 | 125 ± 12.1# |
| THIQ-03 + Scopolamine | 10 | 165 ± 14.8# |
| Donepezil + Scopolamine | 2 | 172 ± 13.9# |
| p < 0.01 vs. Vehicle + Saline; #p < 0.01 vs. Vehicle + Scopolamine |
The results demonstrate that scopolamine significantly reduces the latency to enter the dark compartment, indicating memory impairment. Treatment with THIQ-03 at both 5 and 10 mg/kg doses significantly reversed this deficit in a dose-dependent manner, with the higher dose showing efficacy comparable to the reference drug, donepezil.
Correlating In Vitro and In Vivo Results: The Final Analysis
The ultimate goal is to establish a meaningful relationship between the in vitro and in vivo data. In our case, the potent in vitro AChE inhibition of THIQ-03 (IC50 = 0.45 µM) translated into significant cognitive improvement in the in vivo scopolamine-induced amnesia model. This positive correlation provides confidence in the mechanism of action and the therapeutic potential of this class of compounds.
It is important to note that a direct quantitative in vitro-in vivo correlation (IVIVC) is often complex and multifactorial.[13] Factors such as drug metabolism, plasma protein binding, and blood-brain barrier permeability can influence the in vivo efficacy and are not accounted for in simple in vitro assays. However, the qualitative correlation observed here, where higher in vitro potency is associated with in vivo efficacy, is a critical step in the validation of a drug discovery program.
Caption: Correlation between in vitro and in vivo findings.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)
-
AChE enzyme solution (from electric eel, 0.1 U/mL in phosphate buffer)
-
Test compounds and reference inhibitor (Donepezil) dissolved in DMSO and serially diluted.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the test compound solution to each well.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by non-linear regression analysis.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure (96-well plate):
-
Seed cells at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value (the concentration that reduces cell viability by 50%) by non-linear regression analysis.
-
In Vivo Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
-
Animals:
-
Male Swiss albino mice (25-30 g) housed under standard laboratory conditions.
-
-
Drug Administration:
-
Administer the test compound (THIQ-03) or reference drug (Donepezil) orally (p.o.) 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, intraperitoneally, i.p.) 30 minutes before the training session to induce amnesia.[14]
-
-
Training Session:
-
Place the mouse in the light compartment of the passive avoidance apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Remove the mouse from the apparatus.
-
-
Testing Session (24 hours later):
-
Place the mouse back in the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency), with a cut-off time of 300 seconds.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
This guide illustrates the systematic approach to evaluating novel this compound analogs as potential cognitive enhancers. The strong correlation between the in vitro AChE inhibition and the in vivo reversal of cognitive deficits in a preclinical model provides a solid foundation for the further development of this chemical series. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery for neurodegenerative diseases. Future studies should focus on establishing a more quantitative IVIVC by incorporating detailed pharmacokinetic and pharmacodynamic modeling.
References
-
Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (URL: [Link])
-
Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (URL: [Link])
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])
-
In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (URL: [Link])
-
Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
-
Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
-
Biological Activities of Tetrahydroisoquinolines Derivatives. (URL: [Link])
-
Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. (URL: [Link])
-
Scopolamine-Induced Amnesia Model of Alzheimer's Disease. (URL: [Link])
-
Passive Avoidance Test. (URL: [Link])
-
Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. (URL: [Link])
-
Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation. (URL: [Link])
-
An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils. (URL: [Link])
-
In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease. (URL: [Link])
-
Structure-Activity Relationships of 7-Substituted Dimethyltyrosine-Tetrahydroisoquinoline Opioid Peptidomimetics. (URL: [Link])
-
In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. (URL: [Link])
-
Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract. (URL: [Link])
-
In vitro and in vivo evaluation of donepezil-sustained release microparticles for the treatment of Alzheimer's disease. (URL: [Link])
-
MTT (Assay protocol). (URL: [Link])
-
Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. (URL: [Link])
-
Rodent behavioural test - Cognition - Passive avoidance (PA). (URL: [Link])
-
In vitro Cholinesterase Inhibitory Activities of Piper betle Stem and their Correlation with In silico Docking Studies of its Phytoconstituents. (URL: [Link])
-
Cell Viability Assays. (URL: [Link])
-
Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. (URL: [Link])
-
Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Ex. (URL: [Link])
-
What is a Passive Avoidance Test?. (URL: [Link])
-
New Findings about Ellman's Method to Determine Cholinesterase Activity. (URL: [Link])
-
Novel Cholinesterase Inhibitors: Synthesis, in silico and in vitro Studies. (URL: [Link])
-
In vitro and In vivo metabolic pathways of donepezil in human.. (URL: [Link])
-
Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases. (URL: [Link])
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (URL: [Link])
-
In vitro and in silico cholinesterase inhibitory potential of metabolites from Laurencia snackeyi (Weber-van Bosse) M. Masuda. (URL: [Link])
-
Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task. (URL: [Link])
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (URL: [Link])
- Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases. (URL: )
-
Passive avoidance test. (URL: [Link])
-
Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. japsonline.com [japsonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 9. criver.com [criver.com]
- 10. CN104161758A - Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases - Google Patents [patents.google.com]
- 11. scantox.com [scantox.com]
- 12. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 13. An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone
Author's Note for the Research Community:
Hazard Assessment & Characterization: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the critical first step in determining its proper disposal pathway. The parent compound, 1,2,3,4-tetrahydroisoquinoline, is classified with multiple significant hazards that dictate its handling and disposal as regulated hazardous waste.[3][4]
Table 1: GHS Hazard Classification for the Representative Compound 1,2,3,4-Tetrahydroisoquinoline
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Toxic if swallowed | H301 | Danger |
| Acute Toxicity, Dermal | Fatal in contact with skin | H310 | Danger |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | Danger |
| Serious Eye Damage | Causes serious eye damage | H318 | Danger |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Specific Target Organ Toxicity | May cause damage to organs | H371 | Warning |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects | H412 | (None) |
Source: Aggregated GHS information from multiple sources.[3][4]
The causality is clear: due to its high acute toxicity, corrosivity, and environmental hazards, 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone cannot be disposed of as common waste. The primary disposal route must be through a licensed hazardous waste management facility, typically involving chemical incineration.
Immediate Spill & Exposure Protocol
Before disposal, ensure you are prepared for accidental release.
Step-by-Step Emergency Response:
-
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. Seek emergency medical help immediately, as dermal exposure can be fatal.[3][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and get immediate medical attention.[3]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical help.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[3][5]
-
-
Spill Containment:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full Personal Protective Equipment (PPE) as described in Section 3, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[3]
-
Do not let the chemical enter drains, as it is harmful to aquatic life.[3][6]
-
Core Disposal Workflow: From Bench to Destruction
This section provides the step-by-step methodology for the compliant disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Experimental Protocol:
-
Step 1: Assemble and Don Appropriate Personal Protective Equipment (PPE).
-
Rationale: The compound is fatal in contact with skin and causes severe burns.[3][4] Full protection is mandatory to prevent exposure.
-
Methodology:
-
Wear a standard laboratory coat, fully buttoned.
-
Use chemical-resistant gloves (e.g., nitrile or neoprene). Ensure they are inspected for tears or holes before use.
-
Wear tightly fitting safety goggles or a full-face shield to protect against splashes.[3]
-
Work within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[6]
-
-
-
Step 2: Segregate the Waste Stream.
-
Rationale: This compound is incompatible with strong oxidizing agents and strong acids, which can cause hazardous reactions.[7] Proper segregation is a cornerstone of laboratory safety.
-
Methodology:
-
Designate a specific satellite accumulation area within the lab for this waste stream, away from incompatible chemicals.[8]
-
Do not mix this waste with acids, bases, or oxidizing agents.
-
This waste should be collected in its own dedicated container.
-
-
-
Step 3: Containerize and Label the Waste.
-
Rationale: Regulatory compliance (EPA, state, and local) requires meticulous labeling to ensure safe handling, transport, and final disposal.[8]
-
Methodology:
-
Select a container in good condition and compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap).[8]
-
Affix a "Hazardous Waste" label to the container.[8]
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.[8]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Keep the container closed at all times except when adding waste.[8]
-
-
-
Step 4: Arrange for Licensed Disposal.
-
Rationale: The chemical properties of this compound necessitate destruction via high-temperature incineration by a licensed hazardous waste contractor. This is the environmentally preferred and regulated method for many toxic organic compounds.[9]
-
Methodology:
-
Store the sealed and labeled container in your laboratory's designated satellite accumulation area.
-
Once the container is nearly full or has been accumulating for the maximum time allowed by your institution, contact your organization's Environmental Health & Safety (EH&S) department.
-
Follow your institutional procedures to schedule a pickup by a licensed hazardous waste disposal company.
-
-
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Sewer Disposal: NEVER wash this chemical down the drain. This is explicitly banned by the EPA for hazardous pharmaceuticals and is environmentally irresponsible due to its aquatic toxicity.[3][10][11]
-
Trash Disposal: Do not place the chemical or its empty containers in the regular solid waste trash. Residues can still pose a significant hazard.[11]
-
Evaporation: Do not allow the chemical to evaporate in a fume hood as a method of disposal. This simply releases the substance into the environment.
Visualization of the Disposal Workflow
The following diagram illustrates the required procedural flow for the safe and compliant disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. National Center for Biotechnology Information. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Management of Hazardous Waste Pharmaceuticals | US EPA. U.S. Environmental Protection Agency. [Link]
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine - Stericycle. Stericycle. (2025-05-20). [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine - ASHP. American Society of Health-System Pharmacists. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. Columbia University. [Link]
Sources
- 1. This compound | 82771-59-3 [sigmaaldrich.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. echemi.com [echemi.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 8. research.columbia.edu [research.columbia.edu]
- 9. biosynth.com [biosynth.com]
- 10. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 11. ashp.org [ashp.org]
Navigating the Safe Handling of 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a rigorous and proactive approach to safety. 1-(1,2,3,4-Tetrahydroisoquinolin-7-yl)ethanone, a molecule of interest in various research applications, requires careful handling due to its potential hazards. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational procedures, and disposal plans to ensure a safe and efficient laboratory environment. Our approach is grounded in the R.A.M.P. principle of risk management: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.
Hazard Recognition: Understanding the Compound's Profile
While a comprehensive toxicological profile for this compound is not extensively documented, its chemical structure, containing both a tetrahydroisoquinoline moiety and an aromatic ketone, provides critical insights into its potential hazards.
Vendor-supplied information indicates that the compound is a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] The signal word associated with this chemical is "Warning".[1]
To build a more complete safety profile, it is prudent to consider the hazards of the parent compound, 1,2,3,4-tetrahydroisoquinoline. This related molecule is known to cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled.[2] Given these more severe potential hazards, a cautious approach to handling this compound is warranted.
Summary of Known & Inferred Hazards:
| Hazard Statement | Classification | Source |
| H315: Causes skin irritation | Known | Vendor SDS[1] |
| H319: Causes serious eye irritation | Known | Vendor SDS[1] |
| H335: May cause respiratory irritation | Known | Vendor SDS[1] |
| Potential for severe skin burns and eye damage | Inferred from 1,2,3,4-tetrahydroisoquinoline | PubChem[2] |
| Potential for harm if swallowed, in contact with skin, or inhaled | Inferred from 1,2,3,4-tetrahydroisoquinoline | PubChem[2] |
Risk Assessment and PPE Selection: A Multi-faceted Approach
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary risks involve dermal contact, eye exposure, and inhalation of dust or aerosols. The following PPE is essential to minimize these risks.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, appropriate engineering controls must be in place. All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE for handling this compound. The selection is based on a conservative approach, taking into account the hazards of both the target molecule and its parent compound.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes & Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. The potential for serious eye irritation or damage necessitates the use of chemical splash goggles that form a seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing, such as during solution preparation or transfers. |
| Skin & Body | Chemical-resistant lab coat and closed-toe shoes | A lab coat, preferably one made of a chemical-resistant material, should be worn and fully buttoned. Ensure that shoes completely cover the feet. |
| Hands | Butyl rubber or Neoprene gloves | The choice of glove material is critical. Nitrile gloves may offer limited protection against ketones and amines.[3] Butyl rubber gloves provide excellent resistance to both ketones and amine derivatives.[4][5] Neoprene gloves also offer good general chemical resistance.[5] It is crucial to double-glove and to change gloves immediately if contamination is suspected. Always inspect gloves for any signs of degradation or puncture before use. |
| Respiratory | Use in a chemical fume hood | For routine handling of small quantities, a properly functioning chemical fume hood is sufficient. If there is a potential for generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter may be necessary, based on a site-specific risk assessment. |
Glove Selection Logic:
Caption: Glove selection based on functional group resistance.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing exposure and preventing accidents.
Workflow for Handling this compound:
Caption: Standard operating procedure for handling the compound.
Detailed Steps:
-
Preparation : Before handling the compound, ensure you are wearing all the required PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly.
-
Weighing : If working with the solid form, weigh the required amount on an analytical balance placed inside the fume hood to contain any dust.
-
Dissolution : When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Transfers : Use appropriate, clean glassware for all transfers.
-
Decontamination : After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Emergency Preparedness and Disposal Plan
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to protect the environment.
-
Solid Waste : Collect any solid this compound waste and contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect solutions containing the compound in a labeled, sealed container for non-halogenated organic waste.
-
General Guidelines :
-
Never dispose of this chemical down the drain.
-
Ensure all waste containers are clearly labeled with the full chemical name and associated hazards.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence in the laboratory.
References
- Uline. "Chemical Resistant Glove Guide." Uline. Accessed January 21, 2026.
- International Safety, Inc. "Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Safeopedia. "Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe." Safeopedia, May 13, 2024.
- Ambeed. "this compound." Ambeed. Accessed January 21, 2026.
- Brigham Young University. "Gloves - Tables of Properties and Resistances." BYU Cleanroom. Accessed January 21, 2026.
- Sigma-Aldrich. "this compound." Sigma-Aldrich. Accessed January 21, 2026.
- Environmental Health and Safety, The University of Texas at Austin. "OSHA Glove Selection Chart.
- Alchem Pharmtech. "CAS 82771-59-3 | this compound." Alchem Pharmtech. Accessed January 21, 2026.
- Lead Sciences. "this compound." Lead Sciences. Accessed January 21, 2026.
- Australian Industrial Chemicals Introduction Scheme. "Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene)
- PubChem. "1,2,3,4-Tetrahydroisoquinoline.
- PubChem. "1,2,3,4-Tetrahydroisoquinolin-7-ol.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
